ML334
Description
Properties
IUPAC Name |
(1S,2R)-2-[(1S)-1-[(1,3-dioxoisoindol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c29-23(20-11-5-6-12-21(20)26(32)33)27-14-13-16-7-1-2-8-17(16)22(27)15-28-24(30)18-9-3-4-10-19(18)25(28)31/h1-4,7-10,20-22H,5-6,11-15H2,(H,32,33)/t20-,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNENLABLFGGAFF-BHIFYINESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N2CCC3=CC=CC=C3C2CN4C(=O)C5=CC=CC=C5C4=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)N2CCC3=CC=CC=C3[C@H]2CN4C(=O)C5=CC=CC=C5C4=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of ML334: A Technical Guide to a Novel NRF2 Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML334 has emerged as a significant research tool for investigating the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant and cytoprotective responses. This technical guide provides an in-depth examination of the mechanism of action of this compound, a potent and cell-permeable small molecule activator of Nuclear factor erythroid 2-related factor 2 (Nrf2). By directly inhibiting the protein-protein interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nrf2, this compound facilitates the nuclear translocation of Nrf2 and the subsequent transcription of antioxidant response element (ARE)-dependent genes. This document details the molecular interactions, summarizes key quantitative data, and provides comprehensive experimental protocols for the core assays used to characterize this compound.
Introduction
The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which targets it for ubiquitination and proteasomal degradation. In response to cellular stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and thioredoxin 1 (TRX1).
This compound (also known as LH601A) is a first-in-class, non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction.[1][2] Its discovery has provided a valuable chemical probe to explore the therapeutic potential of direct Nrf2 activation in various disease models, including those for neurodegenerative diseases and cancer.[3] This guide will elucidate the precise mechanism through which this compound exerts its effects.
Mechanism of Action: Inhibition of the Keap1-Nrf2 Interaction
The primary mechanism of action of this compound is the direct disruption of the protein-protein interaction between the Kelch domain of Keap1 and the Neh2 domain of Nrf2.[1][4][5] Unlike many other Nrf2 activators that function as electrophiles and covalently modify cysteine residues on Keap1, this compound is a reversible, non-covalent inhibitor.[2]
This compound binds to a specific pocket within the Kelch domain of Keap1, the same site that recognizes the "ETGE" motif of Nrf2.[1] This competitive binding prevents Keap1 from binding to Nrf2, thereby inhibiting the ubiquitination and subsequent proteasomal degradation of Nrf2. The stabilized Nrf2 protein is then free to accumulate in the cytoplasm and translocate to the nucleus.
Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE sequences in the promoter regions of its target genes. This binding initiates the transcription of a wide array of antioxidant and detoxification enzymes, leading to a robust cytoprotective response.
Below is a diagram illustrating the Keap1-Nrf2 signaling pathway and the mechanism of this compound action.
References
- 1. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Direct Keap1-Nrf2 disruption as a potential therapeutic target for Alzheimer’s disease | PLOS Genetics [journals.plos.org]
- 4. Activation of NRF2 Signaling in HEK293 Cells by a First-in-Class Direct KEAP1-NRF2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
how does ML334 activate the NRF2 pathway
An In-depth Technical Guide to the NRF2 Pathway Activation by ML334
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, Keap1, a substrate adaptor protein for a Cullin 3-based E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its levels low.[2][3] Upon exposure to stressors, this interaction is disrupted, allowing Nrf2 to stabilize, translocate to the nucleus, and activate the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes.[1][2]
Targeting the Keap1-Nrf2 protein-protein interaction (PPI) represents an attractive therapeutic strategy for a multitude of diseases involving oxidative stress, such as cancer, inflammation, and neurodegenerative disorders.[1][4] this compound has been identified as a first-in-class, non-reactive, small-molecule inhibitor of the Keap1-Nrf2 PPI.[1][5] This guide provides a detailed technical overview of the mechanism by which this compound activates the NRF2 pathway, supported by quantitative data and experimental methodologies.
Core Mechanism of this compound Action
This compound functions as a direct, reversible, and competitive inhibitor of the Keap1-Nrf2 interaction.[5] Unlike electrophilic Nrf2 activators that covalently modify cysteine residues on Keap1, this compound physically occupies the binding pocket on the Keap1 Kelch domain where the 'ETGE' motif of Nrf2 would normally dock.[5]
The key steps in its mechanism are:
-
Direct Binding to Keap1: this compound binds directly to the Kelch domain of Keap1. This binding is stereospecific, with the (SRS)-5 stereoisomer being at least 100 times more potent than its other stereoisomers.[1]
-
Inhibition of Keap1-Nrf2 Interaction: By occupying the Nrf2 binding site, this compound competitively blocks the interaction between Keap1 and Nrf2.[5][6]
-
Nrf2 Stabilization: The disruption of the Keap1-Nrf2 complex prevents the Keap1-mediated ubiquitination and proteasomal degradation of Nrf2.[1]
-
Nuclear Translocation and ARE Activation: Stabilized Nrf2 accumulates in the cytoplasm and subsequently translocates into the nucleus.[1][5][7] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE sequences in the promoter regions of its target genes.[2][3]
-
Upregulation of Cytoprotective Genes: This leads to the increased transcription and expression of numerous cytoprotective and antioxidant enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase 1 (HO-1), and thioredoxin reductase 1 (TRX1).[1][7][8]
Quantitative Pharmacological Data
The activity of this compound has been characterized through various biochemical and cellular assays. The key quantitative metrics are summarized below.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Assay Type | Notes | Reference(s) |
| Binding Affinity (Kd) | 1.0 µM | Competitive Surface Plasmon Resonance (SPR) | Binding to Keap1 protein. | [5][7][9] |
| IC50 | 1.6 µM | Fluorescence Polarization (FP) | Competition with an Nrf2 peptide. | [5][6] |
| EC50 (Nrf2 Translocation) | 13 µM | β-Galactosidase Complementation Assay (U2OS cells) | Measures nuclear translocation of Nrf2. | [5] |
| EC50 (ARE Activity) | 18 µM | ARE-bla Reporter Assay (HepG2 cells) | Measures ARE-controlled gene expression. | [1][5] |
Table 2: Cellular Activity Profile of this compound
| Activity | Cell Line(s) | Concentration | Duration | Outcome | Reference(s) |
| Cytotoxicity | HEK293, HepG2 | Up to 26 µM | 48 h | No detectable cell killing. | [5] |
| mRNA Upregulation | HEK293 | 50 - 100 µM | 6 h | 4- to 7-fold increase in HO-1 mRNA. | [7] |
| mRNA Upregulation | HEK293 | 50 - 100 µM | 6 - 16 h | 2- to 3-fold increase in NQO1 and TRX1 mRNA. | [7] |
| Protein Upregulation | HEK293 | 50 - 100 µM | 16 h | Enhanced expression of HO-1 and TRX1 proteins. | [7][8] |
Detailed Experimental Protocols
The characterization of this compound involved several key assays to confirm its mechanism of action.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This biochemical assay quantitatively measures the ability of a compound to disrupt the interaction between the Keap1 Kelch domain and a fluorescently labeled Nrf2 peptide.
-
Principle: A small, fluorescently labeled Nrf2 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Keap1 protein, its tumbling slows, and polarization increases. An inhibitor that disrupts this binding will cause a decrease in polarization.
-
Materials:
-
Recombinant Keap1 Kelch domain protein.
-
Fluorescein-labeled 9-mer Nrf2 peptide probe.[1]
-
Assay Buffer (e.g., PBS, with surfactant like Tween-20).
-
384-well microplates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Methodology:
-
Add a fixed concentration of Keap1 Kelch domain and the Nrf2 peptide probe to the wells of a microplate.
-
Add this compound in a serial dilution to the wells.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition relative to controls (no inhibitor) and plot against the concentration of this compound to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) Assay for Binding Kinetics
SPR is a label-free technique used to measure real-time binding kinetics and affinity. A competitive SPR format was used to determine this compound's binding affinity for Keap1.[5]
-
Principle: Changes in mass on the surface of a sensor chip result in a change in the refractive index, which is detected as a response unit (RU). By immobilizing an Nrf2 peptide and flowing Keap1 over the surface, binding can be measured. In a competitive assay, Keap1 is pre-incubated with the inhibitor, and the reduction in binding to the immobilized peptide is measured.
-
Materials:
-
SPR instrument (e.g., Biacore).
-
CM5 sensor chip.
-
Streptavidin.
-
Biotinylated 16-mer Nrf2 peptide.[5]
-
Recombinant Keap1 Kelch domain protein.
-
Running buffer (e.g., HBS-EP).
-
-
Methodology:
-
Immobilize streptavidin on the CM5 sensor chip surface.
-
Capture the biotinylated 16-mer Nrf2 peptide onto the streptavidin-coated surface.[5]
-
Pre-incubate a fixed concentration of the Keap1 Kelch domain (e.g., 40 nM) with various concentrations of this compound.[5]
-
Inject the Keap1-ML334 mixtures over the Nrf2 peptide surface at a constant flow rate.[5]
-
Measure the association and dissociation phases of the binding interaction.
-
Regenerate the sensor chip surface between injections (e.g., with 1M NaCl).[5]
-
Analyze the resulting sensorgrams to determine the binding affinity (Kd).
-
Nrf2 Nuclear Translocation Cellular Assay
This cell-based assay confirms that the inhibitor can penetrate the cell membrane and disrupt the Keap1-Nrf2 interaction within a cellular context, leading to Nrf2's translocation to the nucleus.
-
Principle: The assay utilizes enzyme fragment complementation.[1][5] Nrf2 is fused to a small fragment of β-galactosidase, while a larger, complementing fragment is localized in the nucleus. When this compound causes the Nrf2-fusion protein to translocate to the nucleus, the two fragments combine to form a functional enzyme, which can be detected by its activity on a chemiluminescent substrate.
-
Materials:
-
Methodology:
-
Plate the engineered U2OS cells in 384-well white plates and allow them to attach.[5]
-
Treat the cells with a serial dilution of this compound or control compounds.
-
Incubate the cells for a specified period (e.g., 15 hours).[5]
-
Add the detection reagent containing the chemiluminescent substrate.
-
Incubate to allow the enzymatic reaction to proceed.
-
Measure the luminescent signal using a plate reader.
-
Plot the signal against this compound concentration to determine the EC50 value.
-
ARE Reporter Gene Assay
This assay measures the functional downstream consequence of Nrf2 activation: the transcription of genes controlled by the Antioxidant Response Element.
-
Principle: A reporter gene (e.g., β-lactamase) is placed under the control of an ARE promoter element in a stable cell line (e.g., HepG2).[1][5] Activation of Nrf2 by this compound leads to the expression of the reporter gene, and its activity can be quantified using a FRET-based substrate.
-
Materials:
-
Methodology:
-
Plate the ARE-reporter HepG2 cells in assay plates.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the cells to allow for Nrf2 activation and reporter gene expression.
-
Load the cells with the FRET substrate and incubate.
-
Measure the fluorescence at two wavelengths (excitation and emission for cleaved and uncleaved substrate).
-
Calculate the ratio of emission intensities to determine β-lactamase activity.
-
Plot the activity against this compound concentration to determine the EC50 value.
-
Conclusion
This compound is a well-characterized small-molecule probe that activates the NRF2 pathway through a direct, non-covalent inhibition of the Keap1-Nrf2 protein-protein interaction.[5][8] By binding to the Kelch domain of Keap1, it prevents Nrf2 degradation, leading to the nuclear accumulation of Nrf2 and the subsequent upregulation of ARE-mediated cytoprotective genes.[1][5] Its defined mechanism of action, cell permeability, and low cytotoxicity make this compound an invaluable tool for researchers investigating the complex roles of the Nrf2 pathway in health and disease, and it serves as a promising scaffold for the development of novel therapeutics.[5][8]
References
- 1. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Nrf2-Mediated Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ML 334 | Nrf2 | Tocris Bioscience [tocris.com]
ML334: A Technical Guide to the First-in-Class Non-Covalent Inhibitor of the Keap1-Nrf2 Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ML334, a pioneering non-covalent small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). As a first-in-class probe, this compound serves as a critical tool for elucidating the therapeutic potential of modulating the Nrf2 signaling pathway in a variety of diseases, including those with underlying oxidative stress and inflammation.[1][2][3]
The Keap1-Nrf2 Signaling Pathway: A Master Regulator of Cytoprotection
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response.[4] Under basal conditions, the repressor protein Keap1 binds to Nrf2 in the cytoplasm, targeting it for ubiquitination and subsequent degradation by the proteasome.[3][4][5] This continuous turnover keeps Nrf2 levels low.
Upon exposure to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[1][3][4] This stabilizes Nrf2, allowing it to accumulate and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[4][6] This transcriptional activation leads to the production of a battery of detoxifying and antioxidant enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase 1 (HO-1), and glutathione S-transferases (GSTs).[6]
This compound: Mechanism of Non-Covalent Inhibition
Unlike electrophilic Nrf2 activators that covalently modify Keap1, this compound functions as a direct, reversible, and non-covalent inhibitor of the Keap1-Nrf2 PPI.[1][2] It competitively binds to the Kelch domain of Keap1, the same domain that recognizes the "ETGE" motif of Nrf2.[1] By occupying this binding pocket, this compound physically prevents the sequestration of Nrf2 by Keap1. This inhibition of the PPI prevents Nrf2 degradation, leading to its nuclear accumulation and the subsequent activation of ARE-dependent gene expression.[1][6] The discovery of this compound provided a crucial tool to study the effects of direct, non-covalent pathway activation, potentially avoiding the off-target effects associated with reactive electrophilic compounds.[1][3]
Quantitative Data Summary
This compound was identified through a high-throughput screening campaign and subsequently characterized using various biochemical and cell-based assays.[1][2] The key quantitative metrics defining its activity are summarized below.
| Parameter | Assay Type | Value | Cell Line / Conditions | Reference |
| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | 1.0 µM | Recombinant Keap1 protein | [1][2] |
| IC50 | Fluorescence Polarization (FP) | 1.6 µM | Competition with Nrf2 peptide | [1][2][7] |
| EC50 (Nrf2 Translocation) | Beta-Galactosidase Complementation | 13 µM | - | [1] |
| EC50 (ARE Activity) | Beta-Lactamase Reporter | 18 µM | HepG2 cells | [1] |
| Cytotoxicity | Cell Viability Assay | No detectable cytotoxicity up to 26 µM | HEK293 and HepG2 cells | [1][2] |
Key Experimental Protocols
The characterization of this compound involved several key experimental techniques to confirm its binding to Keap1 and its functional activity in cells.
Fluorescence Polarization (FP) Assay
This biochemical assay was used in the primary high-throughput screen to identify compounds that disrupt the Keap1-Nrf2 interaction.[1][6] It measures the change in polarization of a fluorescently-labeled Nrf2 peptide upon binding to the much larger Keap1 protein.
Methodology:
-
Reagents: Purified recombinant Kelch domain of Keap1 protein; a fluorescently-labeled peptide corresponding to the Keap1 binding region of Nrf2 (e.g., FITC-9mer LDEETGEFL); assay buffer (e.g., 10 mM HEPES, pH 7.4, 150 mM NaCl, 3.4mM EDTA, 0.005% Tween-20).[1]
-
Procedure: A solution containing the Keap1 protein and the fluorescent Nrf2 peptide is prepared. In this state, the large complex tumbles slowly, resulting in a high fluorescence polarization signal.
-
Inhibitor Addition: Test compounds, such as this compound, are added at varying concentrations.
-
Measurement: If a compound successfully competes with the fluorescent peptide for binding to Keap1, the displaced peptide tumbles more rapidly, leading to a decrease in the fluorescence polarization signal.
-
Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.[8]
Nrf2 Nuclear Translocation Assay
This cell-based assay directly measures the ability of a compound to cause the translocation of Nrf2 from the cytoplasm to the nucleus. One common method utilizes enzyme fragment complementation (EFC).
Methodology:
-
Engineered Cells: A cell line is engineered to express two fusion proteins: Nrf2 fused to a small fragment of beta-galactosidase (β-gal), and a larger, complementing fragment of β-gal anchored in the nucleus.[1]
-
Basal State: In the absence of an activator, the Nrf2-β-gal fragment is sequestered in the cytoplasm by Keap1, and no active β-gal enzyme is formed.
-
Compound Treatment: Cells are treated with this compound.
-
Translocation and Complementation: this compound disrupts the Keap1-Nrf2 interaction, allowing the Nrf2-β-gal fragment to translocate into the nucleus. Here, it complements the nuclear-anchored β-gal fragment, forming an active enzyme.
-
Signal Detection: A substrate for β-gal is added, which is converted into a detectable signal (e.g., chemiluminescent or colorimetric). The signal intensity is proportional to the amount of Nrf2 that has entered the nucleus.
-
Analysis: The EC50 value is determined from the dose-response curve.[1]
Antioxidant Response Element (ARE) Reporter Gene Assay
This assay quantifies the functional downstream consequence of Nrf2 activation: the transcription of genes under the control of the ARE.
Methodology:
-
Reporter Cell Line: A stable cell line (e.g., HepG2) is created that contains a reporter gene (e.g., firefly luciferase or beta-lactamase) under the transcriptional control of a promoter containing multiple copies of the ARE sequence.[1][8]
-
Compound Incubation: The ARE-reporter cells are incubated with various concentrations of this compound.
-
Nrf2 Activation: this compound treatment leads to Nrf2 nuclear translocation and binding to the ARE sequences in the reporter construct.
-
Reporter Gene Expression: This binding drives the expression of the reporter gene (luciferase or beta-lactamase).
-
Signal Measurement: After a set incubation period, cells are lysed, and the activity of the reporter enzyme is measured. For luciferase, a substrate like luciferin is added, and the resulting luminescence is quantified. For beta-lactamase, a fluorescent substrate is used.
-
Data Analysis: The EC50 is calculated from the dose-dependent increase in reporter signal.
Conclusion
This compound stands as a landmark discovery in the study of the Keap1-Nrf2 signaling pathway. As the first-identified non-covalent, direct inhibitor, it has provided an invaluable chemical tool to investigate the biological consequences of Nrf2 activation without the confounding covalent modifications of electrophilic agents.[1][2] The data and methodologies presented in this guide underscore its characterization as a potent and cell-permeable probe. This compound continues to serve as a foundational lead compound for the ongoing development of novel therapeutics targeting a wide range of diseases linked to oxidative stress and inflammation.[1][9]
References
- 1. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Keap1–Nrf2 pathway: promising therapeutic target to counteract ROS-mediated damage in cancers and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. rsc.org [rsc.org]
- 9. Non-covalent Small-Molecule Kelch-like ECH-Associated Protein 1-Nuclear Factor Erythroid 2-Related Factor 2 (Keap1-Nrf2) Inhibitors and Their Potential for Targeting Central Nervous System Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical and physical properties of ML334 for research
An In-depth Examination of the Chemical, Physical, and Biological Properties of a Novel Keap1-Nrf2 Interaction Inhibitor
This technical guide provides a comprehensive overview of ML334, a potent and selective small-molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of activating the Nrf2 pathway.
Core Chemical and Physical Properties
This compound is a non-covalent, reversible inhibitor that offers a valuable tool for studying the intricate Keap1-Nrf2 signaling pathway.[1][2] Its development as a specific probe allows for the elucidation of the cytoprotective responses mediated by Nrf2 activation without the off-target effects associated with reactive, covalent inhibitors.[2]
| Property | Value | Reference |
| IUPAC Name | (1S,2R)-2-(((S)-1-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)cyclohexanecarboxylic acid | --INVALID-LINK-- |
| Molecular Formula | C₂₆H₂₆N₂O₅ | [3] |
| Molecular Weight | 446.50 g/mol | [3] |
| CAS Number | 1432500-66-7 | [3] |
| Appearance | Cream-colored powder | --INVALID-LINK-- |
| Purity | ≥98% (HPLC) | [3][4] |
| Solubility | >100 μM in PBS (pH 7.4) | [2] |
| Soluble to 100 mM in DMSO | [3] | |
| Stability | Stable in PBS for at least 24 hours. Moderately stable in human plasma, with approximately 75% remaining after 5 hours. Stable in the presence of glutathione (GSH) for 48 hours. | [2] |
Biological Activity and Mechanism of Action
This compound functions by competitively inhibiting the binding of Nrf2 to the Kelch domain of Keap1.[2] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. By disrupting this interaction, this compound allows Nrf2 to accumulate, translocate to the nucleus, and activate the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes.[5]
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) | 1.0 μM | Surface Plasmon Resonance (SPR) | [2] |
| IC₅₀ (Keap1-Nrf2 Interaction) | 1.6 μM | Fluorescence Polarization (FP) | [2] |
| EC₅₀ (Nrf2 Nuclear Translocation) | 13 μM | Beta-galactosidase fragment complementation | [2] |
| EC₅₀ (ARE Reporter Gene Activation) | 18 μM | Beta-lactamase reporter assay | [2] |
This compound has been shown to be cell-permeable and exhibits low cytotoxicity in cell lines such as HEK293 and HepG2, with no detectable cell killing at concentrations up to 26 μM.[2]
Signaling Pathway
The mechanism of this compound's action on the Keap1-Nrf2 pathway is depicted below.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This biochemical assay quantitatively measures the ability of this compound to disrupt the interaction between the Keap1 Kelch domain and a fluorescently labeled Nrf2 peptide.
Materials:
-
Purified recombinant human Keap1 Kelch domain protein
-
Fluorescein-labeled 9-mer Nrf2 peptide (e.g., FITC-LDEETGEFL)
-
Assay Buffer: 10 mM HEPES, pH 7.4
-
This compound dissolved in DMSO
-
Black, non-binding, low-volume 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add 10 µL of 12 nM Keap1 Kelch domain protein.[6]
-
Add 10 µL of the this compound dilutions to the respective wells. Include a DMSO vehicle control.
-
Add 10 µL of 4 nM FITC-9mer Nrf2 peptide.[6]
-
Add 10 µL of HEPES buffer.[6]
-
Incubate the plate for 30 minutes at room temperature, protected from light.[6]
-
Measure fluorescence polarization on a plate reader with excitation at 485 nm and emission at 535 nm.[1][6]
-
Calculate the percentage of inhibition and determine the IC₅₀ value by fitting the data to a dose-response curve.[6]
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This cell-based assay visualizes the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound.
Materials:
-
Hepatoma (HepG2) or other suitable cells
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody against Nrf2
-
Fluorophore-conjugated secondary antibody
-
DAPI nuclear stain
-
Mounting medium
Procedure:
-
Seed HepG2 cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for 6 hours.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 5 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with Blocking Buffer for 1 hour at 37°C.
-
Incubate the cells with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope.
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This cell-based assay quantifies the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.
Materials:
-
HepG2 cells stably transfected with an ARE-luciferase reporter construct (e.g., HepG2-ARE-C8)[6]
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
Positive control (e.g., tert-butylhydroquinone (tBHQ))
-
White, clear-bottom 96-well plates
-
Luciferase assay reagent
Procedure:
-
Seed the HepG2-ARE-C8 cells into a 96-well plate at a density of 4 x 10⁴ cells/well and incubate overnight.[6]
-
Treat the cells with various concentrations of this compound, a positive control (tBHQ), and a vehicle control (DMSO).[6]
-
Incubate the cells for 12 hours.[6]
-
Remove the medium and wash the cells with cold PBS.[6]
-
Lyse the cells using a luciferase cell culture lysis reagent.[6]
-
Transfer 20 µL of the supernatant to a new plate.[6]
-
Measure the luciferase activity using a luminometer according to the manufacturer's protocol.[6]
-
Calculate the fold induction of luciferase activity relative to the vehicle control.[6]
Synthesis of this compound
The synthesis of this compound is a stereoselective process starting from commercially available materials. A summary of the synthetic route is provided below.[2]
In Vivo Studies
Currently, there is limited publicly available information on the in vivo pharmacokinetics and efficacy of this compound in animal models. The initial probe report from the NIH Molecular Libraries Program indicates that the compound has 95% plasma protein binding in human plasma and is moderately stable.[2] Further in vivo studies are necessary to fully characterize its therapeutic potential.
Conclusion
This compound is a valuable research tool for investigating the Keap1-Nrf2 signaling pathway. Its well-defined chemical and physical properties, coupled with its specific biological activity as a non-covalent inhibitor of the Keap1-Nrf2 interaction, make it a superior probe compared to reactive electrophilic modulators. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their studies. Further investigation into its in vivo properties will be crucial for its potential translation into a therapeutic agent for diseases associated with oxidative stress.
References
- 1. benchchem.com [benchchem.com]
- 2. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ML 334 | Nrf2 Activators: R&D Systems [rndsystems.com]
- 4. ML 334 | Nrf2 | Tocris Bioscience [tocris.com]
- 5. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
The Discovery and Development of ML334: A First-in-Class Non-Covalent Inhibitor of the Keap1-Nrf2 Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML334 is a potent and cell-permeable small molecule that has emerged as a critical tool for studying the intricate Keap1-Nrf2 signaling pathway, a master regulator of cellular antioxidant responses. Discovered through high-throughput screening, this compound represents a first-in-class non-covalent inhibitor of the protein-protein interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2). This in-depth technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its biochemical and cellular characterization. While extensive in vitro data underscores its utility as a chemical probe, publicly available in vivo efficacy, pharmacokinetic, and toxicology data remains limited.
Introduction: Targeting the Keap1-Nrf2 Pathway
The Keap1-Nrf2 signaling pathway is a crucial cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. In response to oxidative stress, Keap1 undergoes a conformational change, leading to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of a broad array of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and thioredoxin reductase 1 (TXNRD1).
Dysregulation of the Keap1-Nrf2 pathway is implicated in a multitude of pathological conditions, including cancer, neurodegenerative diseases, and inflammatory disorders. Consequently, modulation of this pathway with small molecules has become a significant therapeutic strategy. While many early Nrf2 activators were electrophilic compounds that covalently modify reactive cysteine residues on Keap1, there has been a concerted effort to develop non-covalent inhibitors that offer improved selectivity and a potentially better safety profile. This compound has emerged from these efforts as a pioneering non-covalent inhibitor of the Keap1-Nrf2 interaction.
Discovery and Synthesis
This compound was identified through a high-throughput screening (HTS) campaign of the NIH Molecular Libraries Probe Production Centers Network (MLPCN) library, which screened over 337,000 compounds. The primary screen utilized a fluorescence polarization (FP) assay designed to detect the disruption of the interaction between the Keap1 Kelch domain and a fluorescein-labeled peptide derived from Nrf2.
The initial hit compound possessed three chiral centers, leading to the synthesis and evaluation of its eight possible stereoisomers.[1] Structure-activity relationship (SAR) studies revealed that the inhibitory activity resided predominantly in a single stereoisomer, designated as (1S,2R)-2-[[(1S)-1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl]cyclohexanecarboxylic acid, which was subsequently named this compound. This stereoisomer was found to be at least 100-fold more potent than the other stereoisomers, highlighting the specific nature of its interaction with the Keap1 protein.
A detailed synthetic scheme for this compound has been published, starting from commercially available (S)-1,2,3,4-tetrahydro-1-isoquinoline carboxylic acid. The synthesis involves protection of the starting material, reduction of the carboxylic acid, introduction of a phthalimide group, and subsequent ring opening of cis-cyclohexane dicarboxylic anhydride to yield the final product after chromatographic separation of isomers.[1]
Mechanism of Action: A Non-Covalent Disruptor
This compound acts as a direct inhibitor of the protein-protein interaction between Keap1 and Nrf2.[2][3] Unlike many other Nrf2 activators that function as electrophiles and covalently modify Keap1, this compound binds to the Kelch domain of Keap1 in a reversible, non-covalent manner.[1] This was confirmed through experiments showing that pre-incubation of Keap1 with this compound followed by filtration to remove the unbound compound resulted in the recovery of Keap1's ability to bind to Nrf2.[1] Furthermore, incubation of this compound with glutathione (GSH) did not lead to the formation of a GSH adduct, providing additional evidence for its non-electrophilic nature.[1]
By binding to the Kelch domain, the same domain that recognizes the "ETGE" motif of Nrf2, this compound competitively inhibits the Keap1-Nrf2 interaction.[1] This disruption prevents the Keap1-mediated ubiquitination and degradation of Nrf2, leading to its accumulation, nuclear translocation, and the subsequent activation of ARE-driven gene expression.[2][3]
Signaling Pathway Diagram
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.
In Vitro Characterization
The biological activity of this compound has been extensively characterized through a series of in vitro biochemical and cell-based assays.
Biochemical Assays
The primary assay used in the discovery and initial characterization of this compound was a fluorescence polarization (FP) assay. This assay measures the disruption of the interaction between the purified Keap1 Kelch domain and a fluorescein-labeled peptide corresponding to the Keap1-binding region of Nrf2.
Surface Plasmon Resonance (SPR) was employed to determine the binding affinity of this compound to the Keap1 Kelch domain. Competitive SPR experiments confirmed a direct interaction and allowed for the determination of the dissociation constant (Kd).
A thermal shift assay was also used as a secondary screen to confirm the direct binding of this compound to the Keap1 protein.
Cell-Based Assays
The cellular activity of this compound was evaluated using several reporter gene assays. An Antioxidant Response Element (ARE)-luciferase reporter assay in cell lines such as HEK293 was used to quantify the ability of this compound to induce Nrf2-dependent gene transcription.
An Nrf2 nuclear translocation assay, often employing immunofluorescence or a β-galactosidase fragment complementation system, was used to visualize and quantify the movement of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound.[1]
The induction of endogenous Nrf2 target genes was measured at both the mRNA and protein levels using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively. Key genes analyzed include HO-1, NQO1, and TXNRD1.[2]
Cell viability assays, such as the MTT or CellTiter-Glo assay, were performed in various cell lines (e.g., HEK293, HepG2) to assess the cytotoxicity of this compound.[1]
Quantitative In Vitro Data
| Parameter | Assay | Value | Reference |
| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | 1.0 µM | [1] |
| IC50 | Fluorescence Polarization (FP) | 1.6 µM | [1] |
| EC50 (Nrf2 Nuclear Translocation) | β-galactosidase fragment complementation | 13 µM | [1] |
| EC50 (ARE Reporter Gene) | β-lactamase reporter gene assay | 18 µM | [1] |
| Cytotoxicity | Cell viability assay (48h) | No detectable cytotoxicity up to 26 µM in HEK293 and HepG2 cells | [1] |
Experimental Protocols
Fluorescence Polarization (FP) Assay:
-
A reaction mixture is prepared containing the purified Keap1 Kelch domain protein and a fluorescein-labeled Nrf2 peptide in an appropriate buffer.
-
The mixture is incubated to allow for the formation of the Keap1-Nrf2 peptide complex.
-
This compound, dissolved in DMSO, is added to the mixture at various concentrations.
-
The plate is incubated to allow the compound to interact with the protein complex.
-
The fluorescence polarization of the solution is measured using a plate reader. A decrease in polarization indicates the displacement of the fluorescent peptide from the Keap1 protein.
-
IC50 values are calculated from the dose-response curves.
ARE-Luciferase Reporter Gene Assay:
-
HEK293 cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an ARE-containing promoter.
-
Transfected cells are seeded into 96-well plates and allowed to adhere.
-
Cells are treated with various concentrations of this compound or a vehicle control (DMSO).
-
After a defined incubation period (e.g., 16-24 hours), the cells are lysed.
-
The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.
-
EC50 values are determined from the dose-response curves of luciferase activity.
Experimental Workflow Diagram
Caption: A generalized workflow for the in vitro characterization of this compound.
In Vivo Studies: A Knowledge Gap
While the in vitro data for this compound is robust and clearly demonstrates its potential as a selective Nrf2 activator, there is a notable lack of publicly available, detailed in vivo studies. The initial probe development report suggests that this compound is a valuable tool to elucidate the role of the Keap1-Nrf2 pathway in various disease models in vivo.[1] However, specific studies detailing its pharmacokinetic profile (absorption, distribution, metabolism, and excretion), efficacy in animal models of disease, and comprehensive toxicology are not readily found in the public domain.
For progression in drug development, such in vivo studies are critical. These would typically involve:
-
Pharmacokinetic studies: in rodent models (e.g., mice, rats) to determine the compound's half-life, bioavailability, and tissue distribution.
-
Efficacy studies: in animal models of diseases where oxidative stress is implicated, such as neurodegenerative diseases (e.g., Parkinson's, Alzheimer's), cardiovascular diseases, or cancer.
-
Toxicology studies: to assess the safety profile of the compound, including acute and chronic toxicity studies.
The absence of this data in the public literature suggests that either these studies have not been published or that the development of this compound as a clinical candidate may have been discontinued.
Conclusion and Future Directions
This compound stands as a landmark discovery in the field of Nrf2 modulation. As a first-in-class, non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction, it has provided an invaluable tool for researchers to probe the intricacies of this critical cytoprotective pathway without the confounding off-target effects associated with electrophilic activators. The comprehensive in vitro characterization of this compound has clearly defined its mechanism of action and cellular activity.
However, the full therapeutic potential of this compound remains to be elucidated due to the limited availability of in vivo data. Future research efforts should focus on conducting and publishing rigorous in vivo studies to assess the pharmacokinetic, efficacy, and safety profiles of this compound and its analogs. Such studies will be essential to determine if the promising in vitro activity of this compound class can be translated into novel therapeutics for a wide range of diseases driven by oxidative stress. The development of this compound has paved the way for the design of next-generation non-covalent Keap1-Nrf2 inhibitors with improved drug-like properties, which may ultimately lead to new and effective treatments for patients.
References
- 1. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
An In-depth Technical Guide on the Foundational Research of ML334 and its Role in the Activation of Cytoprotective Genes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on ML334, a potent small-molecule activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. It details the mechanism of action of this compound, its quantitative effects on the expression of key cytoprotective genes, and the experimental protocols used to characterize its activity. Furthermore, this guide explores the broader context of cellular cytoprotective mechanisms by examining the Unfolded Protein Response (UPR), with a specific focus on the IRE1 signaling pathway.
Introduction to this compound and Cytoprotective Gene Activation
This compound is a cell-permeable small molecule that has been identified as a potent and specific activator of the NRF2 pathway.[1][2] NRF2 is a master regulator of the cellular antioxidant response, orchestrating the expression of a wide array of cytoprotective genes that defend against oxidative and electrophilic stress. Under basal conditions, NRF2 is kept inactive in the cytoplasm through its interaction with the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. This compound functions by disrupting the Keap1-NRF2 protein-protein interaction, leading to the stabilization and nuclear translocation of NRF2.[1][2] In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby initiating their transcription.
This guide will delve into the specifics of this compound's interaction with the NRF2 pathway and provide the necessary technical details for researchers to understand and potentially replicate key experiments.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data reported for this compound in various in vitro and cellular assays.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (Kd) | 1 µM | Surface Plasmon Resonance (SPR) | [1][2] |
| IC50 | 1.6 - 2.3 µM | Fluorescence Polarization (FP) Assay | [2] |
| EC50 (Nrf2 Nuclear Translocation) | 13 µM | Beta-galactosidase fragment complementation | [3] |
| EC50 (ARE Reporter Activity) | 18 µM | Beta-lactamase reporter gene assay | [3] |
Table 2: Effect of this compound on Cytoprotective Gene and Protein Expression in HEK293 Cells
| Target Gene/Protein | Treatment Condition | Fold Change (mRNA) | Fold Change (Protein) | Reference |
| NQO1 | 50-100 µM this compound, 6 hours | 2-3 fold increase | Not Reported | [1] |
| NQO1 | 50-100 µM this compound, 16 hours | 2-3 fold increase | Not Reported | [1] |
| TRX1 | 50-100 µM this compound, 6 hours | 2-3 fold increase | Not Reported | [1] |
| TRX1 | 50-100 µM this compound, 16 hours | 2-3 fold increase | Increased | [1] |
| HO-1 | 50-100 µM this compound, 6 hours | 4-7 fold increase | Not Reported | [1] |
| HO-1 | 50-100 µM this compound, 16 hours | Lesser fold-change than at 6h | Increased | [1] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways discussed in this guide.
Caption: this compound-mediated activation of the NRF2 signaling pathway.
Caption: The IRE1 branch of the Unfolded Protein Response (UPR).
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research of this compound.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This assay is used to screen for and characterize inhibitors of the Keap1-Nrf2 protein-protein interaction.
-
Principle: The assay measures the change in the polarization of fluorescently labeled Nrf2 peptide upon binding to the larger Keap1 protein. Small molecules that disrupt this interaction will cause a decrease in fluorescence polarization.
-
Materials:
-
Purified recombinant human Keap1 Kelch domain protein.
-
Fluorescently labeled Nrf2 peptide (e.g., FITC-labeled 9-mer peptide containing the ETGE motif).[4]
-
Assay buffer (e.g., 10 mM HEPES, pH 7.4).[4]
-
384-well, low-volume, black, round-bottom plates.
-
Fluorescence polarization plate reader.
-
This compound or other test compounds.
-
-
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the Keap1 protein to a final concentration of approximately 12 nM.
-
Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Add the fluorescently labeled Nrf2 peptide to a final concentration of approximately 4 nM.
-
The final assay volume in each well should be around 40 µL.
-
Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation (e.g., 485 nm for FITC) and emission (e.g., 535 nm for FITC) filters.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This cell-based assay quantifies the activation of the NRF2 pathway by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.
-
Principle: Cells are transfected with a reporter plasmid containing the firefly luciferase gene driven by a promoter with multiple copies of the ARE. Activation of NRF2 by compounds like this compound leads to the transcription of the luciferase gene, and the resulting luminescence is measured.
-
Materials:
-
HEK293T or other suitable cell line.
-
ARE-luciferase reporter plasmid.
-
A constitutively expressing Renilla luciferase plasmid (for normalization of transfection efficiency).
-
Transfection reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent (e.g., Steady-Glo® Luciferase Assay System).
-
Luminometer.
-
This compound or other test compounds.
-
-
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Co-transfect the cells with the ARE-luciferase reporter plasmid and the Renilla luciferase normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 12-24 hours).
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control.
-
Immunofluorescence Assay for Nrf2 Nuclear Translocation
This imaging-based assay visualizes and quantifies the movement of NRF2 from the cytoplasm to the nucleus upon activation.
-
Principle: Cells are treated with an NRF2 activator, then fixed and stained with an anti-NRF2 antibody and a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., DAPI) is used to identify the nucleus. The co-localization of NRF2 and the nuclear stain indicates nuclear translocation.
-
Materials:
-
Cells seeded on glass coverslips in a multi-well plate.
-
This compound or other test compounds.
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1-1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibody against NRF2.
-
Fluorochrome-conjugated secondary antibody.
-
DAPI or another nuclear counterstain.
-
Fluorescence microscope.
-
-
-
Treat cells with the test compound or vehicle control for the desired time.
-
Wash the cells with PBS and fix them with 4% paraformaldehyde for 10-20 minutes at room temperature.
-
Wash the cells with PBS and permeabilize with Triton X-100 for 10-20 minutes.
-
Wash with PBS and block with 5% BSA for 1 hour at room temperature.
-
Incubate with the primary anti-NRF2 antibody (diluted in blocking solution) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI for 5-10 minutes.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear fluorescence intensity of NRF2 relative to the cytoplasmic intensity to determine the extent of nuclear translocation.
-
Quantitative Real-Time PCR (qPCR) for Cytoprotective Gene Expression
This technique measures the changes in mRNA levels of NRF2 target genes in response to treatment with this compound.
-
Principle: Total RNA is extracted from treated cells and reverse-transcribed into cDNA. qPCR is then performed using primers specific for the target genes (e.g., NQO1, HO-1) and a housekeeping gene (for normalization). The relative expression of the target genes is calculated.
-
Materials:
-
Cells treated with this compound or vehicle control.
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes (e.g., NQO1, HO-1, TRX1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-time PCR instrument.
-
-
-
Treat cells with various concentrations of this compound for different time points.
-
Extract total RNA from the cells using a commercial kit and assess its quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the appropriate primers and qPCR master mix. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control and normalized to the housekeeping gene.
-
This compound and the Unfolded Protein Response (UPR)
While the primary and well-characterized mechanism of action for this compound is the activation of the NRF2 pathway, it is important to consider other major cytoprotective signaling networks within the cell, such as the Unfolded Protein Response (UPR). The UPR is activated in response to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. The UPR has three main branches, one of which is mediated by the inositol-requiring enzyme 1 (IRE1).
The IRE1 pathway plays a dual role in the cellular response to ER stress.[14] Its activation can lead to the splicing of XBP1 mRNA, which results in the production of a potent transcription factor that upregulates genes involved in protein folding and degradation, thereby promoting cell survival.[14] Conversely, prolonged or severe ER stress can lead to IRE1-mediated decay of specific mRNAs (RIDD) and activation of apoptotic pathways.[14]
Currently, there is a lack of direct experimental evidence in the public domain linking this compound to the activation or modulation of the UPR or the IRE1 signaling pathway. Foundational research has predominantly focused on its role as a specific inhibitor of the Keap1-Nrf2 interaction. It is plausible that downstream effects of NRF2 activation, such as the restoration of redox homeostasis, could indirectly alleviate ER stress and thus influence the UPR. However, further research is required to investigate any direct interaction or crosstalk between this compound and the IRE1 pathway.
Conclusion
This compound is a valuable chemical probe for studying the NRF2 signaling pathway and its role in cytoprotection. Its ability to directly and reversibly inhibit the Keap1-Nrf2 interaction provides a specific mechanism for upregulating a battery of antioxidant and detoxification genes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers interested in utilizing this compound to explore the therapeutic potential of NRF2 activation in various disease models. While the direct effects of this compound appear to be centered on the NRF2 pathway, understanding its interplay with other cytoprotective mechanisms, such as the UPR, will be an important area for future investigation. This will provide a more complete picture of the cellular stress response and may reveal novel therapeutic strategies for diseases associated with oxidative stress and protein misfolding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Item - Immunofluorescence assays of Nrf2 nucleoprotein by fluorescence microscope. - Public Library of Science - Figshare [plos.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Co-immunofluorescence of MRPL12 and Nrf2 in HK2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IRE1 Signaling Affects Cell Fate During the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Binding Affinity of ML334 to Keap1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor ML334 to its target protein, Kelch-like ECH-associated protein 1 (Keap1). This compound is a potent, cell-permeable, non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction, making it a valuable tool for studying the Nrf2 signaling pathway and a potential starting point for the development of therapeutics targeting oxidative stress-related diseases.[1][2][3][4]
Quantitative Binding Affinity Data
The binding affinity of this compound for Keap1 has been characterized using multiple biophysical and biochemical assays. The key quantitative metrics are summarized in the table below, providing a clear comparison of its potency in different experimental contexts.
| Parameter | Value (µM) | Assay Method | Notes |
| Kd | 1.0 | Surface Plasmon Resonance (SPR) | Competitive SPR experiments were used to determine the dissociation constant.[1] |
| IC50 | 1.6 | Fluorescence Polarization (FP) | This value represents the concentration of this compound required to inhibit 50% of the binding of a fluorescently labeled Nrf2 peptide to Keap1.[1] |
| EC50 | 13 | Nrf2 Nuclear Translocation Assay | This cellular assay measures the effective concentration of this compound needed to induce 50% of the maximal Nrf2 translocation to the nucleus.[1] |
| EC50 | 18 | ARE Reporter Gene Assay (HepG2 cells) | This cellular assay quantifies the concentration of this compound required to achieve 50% of the maximal activation of the Antioxidant Response Element (ARE).[3][5] |
| EC50 | 12 | Nrf2 Nuclear Translocation Assay (U2OS cells) | A similar cellular potency was observed in a different cell line.[2][6] |
The Keap1-Nrf2 Signaling Pathway and this compound's Mechanism of Action
Under basal conditions, Keap1 acts as a negative regulator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Keap1 binds to Nrf2 in the cytoplasm, facilitating its ubiquitination and subsequent degradation by the proteasome. This keeps the cellular levels of Nrf2 low.[7][8]
In response to oxidative or electrophilic stress, or through the action of inhibitors like this compound, the Keap1-Nrf2 interaction is disrupted. This compound binds directly to the Kelch domain of Keap1, the same site where Nrf2 binds.[3][5] This competitive inhibition prevents Nrf2 from being targeted for degradation. As a result, newly synthesized Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a battery of cytoprotective genes by binding to the Antioxidant Response Element (ARE) in their promoter regions.[5][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to characterize the binding of this compound to Keap1.
Fluorescence Polarization (FP) Assay
This assay was a primary method for identifying and characterizing inhibitors of the Keap1-Nrf2 interaction.[5][9] It measures the change in the polarization of fluorescent light emitted from a labeled Nrf2 peptide. When the small, fluorescently-labeled peptide is unbound, it tumbles rapidly in solution, leading to low polarization. Upon binding to the much larger Keap1 protein, its tumbling slows significantly, resulting in higher polarization. A competitor molecule like this compound will displace the fluorescent peptide, causing a decrease in polarization.
Materials:
-
Purified Keap1 Kelch domain protein
-
Fluorescein-labeled 9-mer Nrf2 peptide (FITC-LDEETGEFL)[1]
-
Assay Buffer (e.g., HEPES buffer)
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare solutions of the FITC-Nrf2 peptide and Keap1 Kelch domain protein at appropriate concentrations (e.g., 4 nM peptide and 12 nM Keap1).[10]
-
Assay Plate Setup: To each well of the 384-well plate, add:
-
10 µL of the FITC-Nrf2 peptide solution.
-
10 µL of the Keap1 Kelch domain protein solution.
-
10 µL of the serially diluted this compound or vehicle control (e.g., DMSO).
-
10 µL of assay buffer to bring the final volume to 40 µL.[10]
-
-
Incubation: Cover the plate and incubate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for fluorescein (e.g., 485 nm excitation and 535 nm emission).[10]
-
Data Analysis: The percentage of inhibition is calculated based on the observed polarization values relative to the polarization of the free peptide (Pmin) and the fully bound peptide (Pmax). The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure binding kinetics and affinity in real-time. It was employed as an orthogonal method to confirm the direct binding of this compound to Keap1 and to determine the dissociation constant (Kd).[1][5]
Principle: In a typical SPR experiment, one binding partner (the ligand, e.g., Keap1) is immobilized on a sensor chip. The other binding partner (the analyte, e.g., a small molecule) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
Competitive SPR Protocol Outline:
-
Immobilization: The Keap1 Kelch domain is immobilized on a sensor chip surface.
-
Binding of Nrf2 Peptide: A constant concentration of a high-affinity Nrf2 peptide is injected along with varying concentrations of the inhibitor (this compound).
-
Competition: this compound competes with the Nrf2 peptide for binding to the immobilized Keap1.
-
Detection: The SPR signal is proportional to the amount of Nrf2 peptide bound to the Keap1 surface. An increase in this compound concentration leads to a decrease in the binding of the Nrf2 peptide, resulting in a lower SPR signal.
-
Data Analysis: The response at equilibrium is plotted against the concentration of this compound to determine the Kd of the inhibitor.
Cellular Assays: Nrf2 Nuclear Translocation and ARE Reporter Gene Activation
To confirm that the biochemical binding affinity translates into cellular activity, two main types of cell-based assays were utilized.[1][5]
1. Nrf2 Nuclear Translocation Assay:
-
Principle: This assay measures the movement of Nrf2 from the cytoplasm to the nucleus upon treatment with an inhibitor. Technologies like enzyme fragment complementation can be used, where Nrf2 is fused to one part of an enzyme (e.g., β-galactosidase) and another part is localized in the nucleus. Translocation of Nrf2 brings the fragments together, reconstituting enzyme activity, which can be measured.[1][5]
-
General Protocol:
-
Seed cells engineered for the assay (e.g., U2OS Keap1-Nrf2 cells) in a multi-well plate.
-
Treat the cells with a serial dilution of this compound for a specified time (e.g., 15 hours).[1]
-
Add the substrate for the reporter enzyme.
-
Measure the signal (e.g., luminescence or fluorescence) which is proportional to the amount of Nrf2 in the nucleus.
-
Calculate the EC50 value from the dose-response curve.
-
2. ARE Reporter Gene Assay:
-
Principle: This assay measures the functional consequence of Nrf2 translocation – the activation of gene transcription from an ARE promoter. Cells are engineered to express a reporter gene (e.g., luciferase or β-lactamase) under the control of an ARE promoter.[1][5]
-
General Protocol:
-
Seed ARE-reporter cells (e.g., ARE-bla HepG2 cells) in a multi-well plate.
-
Treat the cells with a serial dilution of this compound.
-
After an incubation period, lyse the cells and add the necessary reagents to measure the reporter gene activity.
-
The signal produced is directly correlated with the level of Nrf2-mediated gene transcription.
-
Calculate the EC50 value from the dose-response curve.
-
This comprehensive dataset and the detailed experimental protocols underscore the characterization of this compound as a specific and direct inhibitor of the Keap1-Nrf2 protein-protein interaction, validating its use as a chemical probe for this critical cytoprotective pathway.
References
- 1. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Keap1-Nrf2 Interaction Probe, this compound | 1432500-66-7 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ML 334 | Nrf2 | Tocris Bioscience [tocris.com]
- 5. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. The Keap1–Nrf2 pathway: promising therapeutic target to counteract ROS-mediated damage in cancers and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
ML334: A Technical Guide to a First-in-Class Chemical Probe for NRF2 Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of ML334, a potent and selective chemical probe for the investigation of the NRF2 signaling pathway. This compound is a first-in-class, non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction, making it an invaluable tool for studying the intricate mechanisms of cellular oxidative stress response and for the development of novel therapeutics.
Introduction to NRF2 Signaling and the Role of this compound
The Nuclear factor erythroid 2-related factor 2 (NRF2) is a master transcriptional regulator that orchestrates the cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, NRF2 is sequestered in the cytoplasm by its primary inhibitor, the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2][3] Upon exposure to stressors, this interaction is disrupted, allowing NRF2 to translocate to the nucleus, bind to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, and initiate the transcription of a broad array of cytoprotective enzymes and proteins.[1][2][3]
This compound was identified through a high-throughput screening campaign as a small molecule that directly inhibits the Keap1-Nrf2 protein-protein interaction.[4] Unlike many other NRF2 activators that function as electrophiles, this compound acts via a non-covalent binding mechanism, offering a more direct and potentially more specific means of modulating the NRF2 pathway.[4][5] Its cell-permeable nature allows for the investigation of NRF2 signaling in cellular contexts.[4][6][7] This guide will delve into the quantitative characteristics, experimental applications, and underlying signaling pathways related to the use of this compound as a chemical probe.
Quantitative Data Summary
The following tables summarize the key quantitative metrics that define the potency and efficacy of this compound in various assays. These values have been compiled from multiple sources to provide a comparative overview.
| Parameter | Value | Assay Condition | Reference |
| Binding Affinity (Kd) | 1.0 µM | Competitive Surface Plasmon Resonance (SPR) with Keap1 protein | [5][6][7] |
| Inhibition of Keap1-Nrf2 Interaction (IC50) | 1.6 µM | Fluorescence Polarization (FP) assay with Nrf2 peptide | [5] |
| 1.6 - 2.3 µM | Fluorescence Polarization assay using Keap1 Kelch domain/NRF2-ETGE peptide | [8] | |
| Cellular Efficacy (EC50) | 18 µM | ARE-bla HepG2 cell line (ARE-controlled β-lactamase expression) | [4][5] |
| 12 µM | PathHunter® U2OS Keap1-Nrf2 functional assay (Nrf2 nuclear translocation) | [4][9] | |
| 13 µM | Nrf2 nuclear translocation assay using β-galactosidase fragment complementation | [5] | |
| Stereoisomer Activity (EC50) | > 100 µM | (RSR)-5 enantiomer and other diastereomers in ARE-bla HepG2 cell line | [4][10] |
| Cytotoxicity | No detectable cytotoxicity up to 26 µM | HEK293 and HepG2 cells, 48-hour treatment | [5] |
Table 1: Quantitative Profile of this compound
Signaling Pathways and Experimental Workflows
Visual representations of the NRF2 signaling pathway and the experimental logic for validating this compound are provided below to facilitate a deeper understanding of its mechanism and application.
References
- 1. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 2. hololifecenter.com [hololifecenter.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Keap1-Nrf2 Interaction Probe, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Utilizing ML334 in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the basic principles for using ML334, a potent and cell-permeable activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This compound serves as a valuable chemical probe for studying cellular responses to oxidative stress and for the development of therapeutics targeting the Keap1-Nrf2 axis.
Core Principles of this compound Action
This compound is a small molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nrf2 protein-protein interaction.[1][2] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thus maintaining low intracellular levels of Nrf2.[3] this compound binds to the Kelch domain of Keap1, disrupting the Keap1-Nrf2 complex.[1][2][4] This inhibition of Nrf2 degradation allows it to accumulate, translocate to the nucleus, and activate the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including Heme Oxygenase 1 (HO-1), Thioredoxin Reductase 1 (TRX1), and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[1][2]
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound activity from various in vitro and cell-based assays.
Table 1: Binding Affinity and Inhibitory Concentration of this compound
| Parameter | Value | Assay | Source |
| Kd | 1 µM | Competitive Surface Plasmon Resonance (SPR) | [1][5] |
| IC50 | 1.6 - 2.3 µM | Fluorescence Polarization (FP) Assay (Keap1 Kelch domain/Nrf2-ETGE peptide) | [5] |
Table 2: Cellular Activity of this compound
| Parameter | Value | Cell Line | Assay | Source |
| EC50 (Nrf2 Nuclear Translocation) | 12 µM | U2OS | PathHunter® β-galactosidase fragment complementation | [4] |
| EC50 (ARE Reporter Gene Activation) | 18 µM | HEK293 | ARE-controlled β-lactamase reporter gene | [5] |
| Optimal Concentration for Gene Induction | 10 - 100 µM | HEK293, LO2 | Western Blot, Co-immunoprecipitation | [1] |
| Treatment Duration for Gene Induction | 6 - 16 hours | HEK293 | mRNA and Protein analysis | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Keap1-Nrf2 Fluorescence Polarization (FP) Competition Assay
This assay quantitatively measures the ability of this compound to disrupt the interaction between Keap1 and a fluorescently labeled Nrf2 peptide.
Materials:
-
Keap1 Kelch domain protein
-
FITC-labeled Nrf2 peptide (e.g., FITC-9mer Nrf2-NH2)[6]
-
This compound
-
Assay Buffer (e.g., 10 mM HEPES, pH 7.4)[6]
-
DMSO
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1-2%).[6]
-
In a 384-well plate, add the assay buffer, FITC-labeled Nrf2 peptide (final concentration ~10 nM), and Keap1 Kelch domain protein (final concentration ~100 nM).[6]
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Include control wells containing only the FITC-labeled Nrf2 peptide (for minimum polarization) and wells with the peptide and Keap1 without any inhibitor (for maximum polarization).[2]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[2][6]
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).[2]
-
Calculate the percent inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Nrf2 Nuclear Translocation Immunofluorescence Assay
This method visualizes the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against Nrf2
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for the specified time (e.g., 6-16 hours).[1]
-
Wash the cells with PBS.
-
Fix the cells with the fixation solution for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization solution for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with the blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary anti-Nrf2 antibody diluted in blocking solution overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope. Nrf2 translocation is indicated by the co-localization of the Nrf2 signal with the DAPI signal in the nucleus.
ARE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an ARE promoter element.
Materials:
-
HEK293 or other suitable cells
-
ARE-luciferase reporter plasmid
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound
-
Cell culture medium
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with various concentrations of this compound or a vehicle control.
-
Incubate the cells for an additional 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate reagents according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of ARE activity relative to the vehicle-treated control.
Western Blotting for Downstream Target Proteins (HO-1, TRX1, NQO1)
This technique is used to detect the upregulation of Nrf2 target proteins following this compound treatment.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HO-1, TRX1, NQO1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentration (e.g., 50-100 µM for 16 hours in HEK293 cells).[1]
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits Keap1, leading to Nrf2 stabilization and nuclear translocation.
Experimental Workflow: Nrf2 Nuclear Translocation Assay
Caption: Workflow for visualizing Nrf2 nuclear translocation via immunofluorescence.
Logical Relationship: this compound and Downstream Gene Expression
Caption: Logical flow from this compound treatment to target gene upregulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rsc.org [rsc.org]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
ML334 In Vitro Experimental Protocols: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro experimental evaluation of ML334, a potent, cell-permeable small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Additionally, considering the established antiviral activity of structurally related compounds, this guide includes protocols for assessing the potential antiviral efficacy of this compound against Venezuelan Equine Encephalitis Virus (VEEV).
Introduction to this compound
This compound is a non-covalent inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nrf2 protein-protein interaction.[1][2] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. By binding to the Kelch domain of Keap1, this compound competitively inhibits the binding of Nrf2, leading to the stabilization and nuclear translocation of Nrf2.[1][2] In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, inducing the transcription of a battery of cytoprotective and antioxidant enzymes.
Furthermore, high-throughput screening efforts have identified compounds with a similar chemical scaffold to this compound, such as ML336, as potent inhibitors of Venezuelan Equine Encephalitis Virus (VEEV) replication.[3][4][5] This suggests that this compound may also possess antiviral properties. The protocols outlined below provide a framework for the comprehensive in vitro characterization of this compound for both its Nrf2-activating and potential antiviral activities.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound's interaction with the Keap1-Nrf2 pathway and the antiviral activity of the closely related compound ML336 against VEEV, providing a reference for expected experimental outcomes.
Table 1: In Vitro Activity of this compound on the Keap1-Nrf2 Pathway
| Parameter | Value | Assay Type | Reference |
| Kd (vs. Keap1 Kelch domain) | 1 µM | Surface Plasmon Resonance (SPR) | [1][2] |
| IC50 (Keap1-Nrf2 interaction) | 1.6 - 2.3 µM | Fluorescence Polarization (FP) | [2] |
Table 2: In Vitro Antiviral Activity of the Related Compound ML336 against VEEV
| Parameter | Value | Virus Strain | Cell Line | Assay Type | Reference |
| EC50 | 32 nM | TC-83 | Vero 76 | Cytopathic Effect (CPE) Assay | [3] |
| Viral Titer Reduction | >7.2 log | TC-83 | Vero 76 | Virus Yield Reduction Assay | [3][4] |
| IC50 (Viral RNA Synthesis) | 1.1 nM | TC-83 | BHK-21 | Metabolic Labeling Assay | [3] |
Signaling and Experimental Workflow Diagrams
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Benzamidine ML336 inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ML336: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Emergence and Magnitude of ML336 Resistance in Venezuelan Equine Encephalitis Virus Depend on the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of ML334 for Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML334 is a potent and cell-permeable small molecule that acts as a specific, non-covalent inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction.[1][2][3] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[2][3] By binding to the Kelch domain of Keap1 with a dissociation constant (Kd) of 1 μM, this compound disrupts this interaction, leading to the stabilization and nuclear translocation of Nrf2.[1][4] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating the transcription of a battery of cytoprotective and antioxidant enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and thioredoxin reductase 1 (TXNRD1).[1][2][3]
These application notes provide comprehensive protocols for determining the optimal concentration of this compound in various cell culture systems to study the activation of the Nrf2 signaling pathway.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity from in vitro and cell-based assays.
| Parameter | Value | Assay System | Reference |
| Binding Affinity (Kd) | 1 μM | Competitive Surface Plasmon Resonance (SPR) with Keap1 protein | [4] |
| IC50 | 1.6 μM | Fluorescence Polarization (FP) assay with Keap1 and a Nrf2 peptide | |
| EC50 (Nrf2 Nuclear Translocation) | 13 μM | Beta-galactosidase fragment complementation assay in U2OS cells | |
| EC50 (ARE Reporter Activity) | 18 μM | Beta-lactamase reporter gene assay in HepG2 cells | [3] |
| Cytotoxicity (CC50) | > 26 μM | CellTiter-Glo assay in HEK293 and HepG2 cells (48-hour treatment) |
Signaling Pathway and Experimental Workflow
Keap1-Nrf2 Signaling Pathway Activation by this compound
Caption: this compound inhibits the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and nuclear translocation.
Experimental Workflow for Determining Optimal this compound Concentration
Caption: A logical workflow for optimizing this compound concentration in cell culture studies.
Experimental Protocols
Preparation of this compound Stock Solution
It is crucial to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the final working concentrations in cell culture medium.
-
Reagent: this compound powder
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 4.47 mg of this compound (MW: 446.5 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
-
Cytotoxicity Assay
Before assessing the biological activity of this compound, it is essential to determine the concentration range that is non-toxic to the cells of interest. This compound has been shown to have no detectable cytotoxicity up to 26 μM in HEK293 and HepG2 cells after 48 hours of treatment.
-
Principle: This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Cells of interest (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock. A suggested starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The optimal concentration of this compound for subsequent experiments should be well below the concentration that causes significant cytotoxicity.
-
ARE-Luciferase Reporter Gene Assay
This assay provides a quantitative measure of Nrf2 transcriptional activity.
-
Principle: Cells are transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of an ARE promoter element. Activation of Nrf2 by this compound leads to the expression of luciferase, which can be quantified by measuring luminescence.
-
Materials:
-
Cells of interest (e.g., HepG2)
-
ARE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
96-well white, opaque cell culture plates
-
This compound stock solution
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well white plate.
-
On the following day, co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid according to the transfection reagent manufacturer's protocol.
-
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 15, 20, 25 µM) or a vehicle control.
-
Incubation: Incubate the cells for 16-24 hours.
-
Cell Lysis and Luminescence Measurement:
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions.
-
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The optimal concentration of this compound will be the one that gives a robust and dose-dependent increase in luciferase activity without causing cytotoxicity. An EC50 of 18 µM has been reported for this compound in an ARE-bla reporter assay in HepG2 cells.[3]
-
Nrf2 Nuclear Translocation Assay
This assay directly visualizes or quantifies the movement of Nrf2 from the cytoplasm to the nucleus.
-
Principle: This can be assessed by immunofluorescence microscopy or by using a commercially available enzyme fragment complementation (EFC) assay. The EFC assay has been used to determine an EC50 of 13 µM for this compound-induced Nrf2 nuclear translocation.
-
Protocol using Immunofluorescence:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. The next day, treat the cells with different concentrations of this compound (e.g., 10, 20, 50 µM) for a specified time (e.g., 2, 4, 6 hours).
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The optimal concentration and time point will show a clear accumulation of Nrf2 staining in the nucleus compared to the cytoplasm in vehicle-treated cells.
-
Analysis of Downstream Target Gene and Protein Expression
The ultimate confirmation of Nrf2 activation is the increased expression of its target genes and proteins.
-
Principle: Quantitative PCR (qPCR) and Western blotting are used to measure the mRNA and protein levels, respectively, of Nrf2 target genes like NQO1 and HO-1. In HEK293 cells, this compound at 50-100 µM for 6-16 hours has been shown to increase NQO1, TXNRD1, and HO-1 mRNA and protein expression.[1] In human normal liver LO2 cells, 10 µM this compound for 8 hours was shown to inhibit the Keap1-Nrf2 interaction.[1]
-
Protocol for qPCR:
-
Cell Treatment and RNA Extraction: Treat cells with the determined optimal concentration of this compound for various time points (e.g., 4, 8, 16, 24 hours). Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers specific for Nrf2 target genes (e.g., NQO1, HMOX1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Analysis: Calculate the fold change in gene expression relative to the vehicle-treated control.
-
-
Protocol for Western Blotting:
-
Cell Treatment and Lysis: Treat cells as for qPCR. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane and probe with primary antibodies against HO-1, NQO1, and a loading control (e.g., β-actin, GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Conclusion
The optimal concentration of this compound for cell culture studies is cell-type dependent and should be empirically determined. A typical starting point for effective Nrf2 activation with minimal cytotoxicity is in the range of 10-25 µM. For observing downstream gene and protein expression, concentrations up to 100 µM for shorter durations (6-16 hours) may be required in certain cell lines like HEK293.[1] It is strongly recommended to perform a dose-response and time-course experiment for each new cell line and experimental endpoint to identify the ideal conditions for your specific research needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing ML334 Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML334 is a potent and cell-permeable small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3][4] It functions by inhibiting the protein-protein interaction between Nrf2 and its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1][2][5] Specifically, this compound binds to the Kelch domain of Keap1 with a dissociation constant (Kd) of 1 μM, leading to the nuclear translocation of Nrf2 and the subsequent activation of the Antioxidant Response Element (ARE).[1][5][6] This activity makes this compound a valuable tool for studying cellular responses to oxidative stress and for the development of therapeutics targeting diseases where Nrf2 activation is beneficial.
These application notes provide a detailed protocol for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent, ensuring solution integrity and reproducibility in experimental settings.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for accurate stock solution preparation and handling.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 446.5 g/mol | [7] |
| Molecular Formula | C₂₆H₂₆N₂O₅ | [7] |
| CAS Number | 1432500-66-7 | [7] |
| Appearance | Cream-colored powder | [7] |
| Purity | ≥98% (by HPLC) | [5] |
| Solubility in DMSO | Up to 100 mM (44.65 mg/mL) | [5][7] |
| Mechanism of Action | Inhibitor of Keap1-Nrf2 interaction; Nrf2 activator | [1][2][5] |
Note: Always refer to the batch-specific molecular weight provided on the vial label or Certificate of Analysis for the most accurate calculations.[5]
Nrf2 Signaling Pathway Activated by this compound
This compound activates the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress. The diagram below illustrates the mechanism of action.
Caption: this compound inhibits the Keap1-Nrf2 interaction, leading to Nrf2 nuclear translocation and activation of cytoprotective genes.
Experimental Protocol: Preparation of this compound Stock Solutions in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for cell-based assays.
Materials and Equipment
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and nitrile gloves
Safety Precautions
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE. DMSO can facilitate the absorption of other chemicals through the skin.[8]
-
Consult the Safety Data Sheet (SDS) for both this compound and DMSO before handling.
Stock Solution Calculation
To prepare a 10 mM stock solution, use the following formula:
Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)
For a 1 mL (0.001 L) stock solution of 10 mM (0.01 M):
Mass (mg) = 0.01 mol/L * 446.5 g/mol * 0.001 L * 1000 mg/g = 4.465 mg
Table 2: Example Volumes of DMSO for a 10 mM this compound Stock Solution
| Mass of this compound (mg) | Volume of DMSO to Add (µL) |
| 1 | 224 |
| 2 | 448 |
| 4.465 | 1000 (1 mL) |
| 5 | 1120 (1.12 mL) |
| 10 | 2240 (2.24 mL) |
Step-by-Step Protocol
-
Equilibration: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder using a calibrated micropipette.
-
Dissolution: Vortex the solution until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Ensure the solution is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[9] Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials.
Storage and Stability
Proper storage is critical to maintain the stability and activity of the this compound stock solution.
Table 3: Recommended Storage Conditions for this compound DMSO Stock Solutions
| Storage Temperature | Recommended Duration | Notes |
| -20°C | Up to 1 month | Suitable for short-term storage.[1] |
| -80°C | Up to 6 months | Recommended for long-term storage to ensure stability.[1] |
Note: It is recommended to store the aliquots under nitrogen to minimize degradation.[1] Avoid repeated freezing and thawing of the stock solution.[9]
Experimental Workflow
The following diagram outlines the general workflow for preparing and using this compound stock solutions.
Caption: Workflow for the preparation and experimental use of this compound stock solutions.
Quality Control
To ensure the accuracy and reproducibility of your experiments, consider the following quality control measures:
-
Purity Check: If possible, verify the purity of the this compound powder using techniques like HPLC before preparing the stock solution.
-
Concentration Verification: For critical applications, the concentration of the stock solution can be confirmed using UV-Vis spectroscopy, if a molar extinction coefficient is known, or by other quantitative analytical methods.
-
Functional Assay: Periodically test the biological activity of a stock solution aliquot in a validated functional assay to ensure it has not degraded over time.
Conclusion
The protocol and information provided in these application notes offer a comprehensive guide for the preparation, storage, and use of this compound stock solutions in DMSO. Adherence to these guidelines will help ensure the integrity of the compound and the reliability of experimental results for researchers investigating the Nrf2 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. molnova.com [molnova.com]
- 4. apexbt.com [apexbt.com]
- 5. ML 334 | Nrf2 | Tocris Bioscience [tocris.com]
- 6. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. quora.com [quora.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for ML334 in HEK293 and HepG2 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML334 is a potent and cell-permeable small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3][4] It functions by disrupting the protein-protein interaction between Nrf2 and its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1][2][3][4] this compound binds to the Kelch domain of Keap1 with a dissociation constant (Kd) of 1 μM, leading to Nrf2 stabilization, nuclear translocation, and subsequent activation of Antioxidant Response Element (ARE)-driven gene expression.[1][2][3][4][5] This pathway is a critical regulator of cellular defense against oxidative stress and inflammation, making this compound a valuable tool for studying cytoprotective mechanisms and for potential therapeutic development in diseases associated with oxidative stress.[6] These application notes provide detailed protocols for the use of this compound in two commonly used human cell lines, HEK293 (human embryonic kidney) and HepG2 (human hepatoma).
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Assay | Reference |
| EC50 | HepG2 | 18 µM | ARE-bla reporter assay | [1][5] |
| EC50 | U2OS | 12 µM | Nrf2 nuclear translocation assay | [1] |
| Kd (binding to Keap1) | - | 1 µM | Competitive SPR experiments | [1][2][3][4][5] |
| IC50 (vs. Nrf2 peptide) | - | 1.6 µM | Fluorescence polarization assay | [4][5] |
Table 2: Cytotoxicity of this compound
| Cell Line | Concentration | Incubation Time | Cytotoxicity | Reference |
| HEK293 | Up to 26 µM | 48 hours | No detectable cytotoxicity | [5] |
| HepG2 | Up to 26 µM | 48 hours | No detectable cytotoxicity | [5] |
Table 3: Recommended Working Concentrations for HEK293 Cells
| Experiment | Concentration Range | Incubation Time | Observed Effect | Reference |
| mRNA Induction (NQO1, TRX1) | 50-100 µM | 6-16 hours | 2- to 3-fold increase | [1] |
| mRNA Induction (HO-1) | 50-100 µM | 6 hours | 4- to 7-fold increase | [1] |
| Protein Induction (HO-1, TRX1) | 50-100 µM | 16 hours | Increased protein expression | [1] |
| Nrf2 Expression & Nuclear Translocation | 50-100 µM | Not specified | Stimulation | [1] |
Mandatory Visualizations
Caption: Mechanism of action of this compound in activating the Nrf2 signaling pathway.
Caption: General experimental workflow for studying the effects of this compound.
Experimental Protocols
Cell Culture
a. HEK293 Cell Culture [7][8][9][10][11]
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and re-seed at a 1:5 to 1:10 ratio.
b. HepG2 Cell Culture [12][13][14][15][16]
-
Media: Eagle's Minimum Essential Medium (EMEM) or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When cells reach approximately 80% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and re-seed at a 1:4 to 1:8 ratio.
Preparation of this compound Stock and Working Solutions[20][21]
-
Stock Solution (10 mM): Dissolve this compound powder in sterile DMSO to a final concentration of 10 mM. Vortex to ensure complete dissolution. Aliquot into single-use tubes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw a stock solution aliquot at room temperature. Prepare serial dilutions of the stock solution in the appropriate complete cell culture medium to achieve the desired final concentrations.
-
Vehicle Control: Prepare a vehicle control containing the same concentration of DMSO as the highest concentration of this compound used in the experiment.
Cell Viability (MTT) Assay[22][23][24][25][26]
-
Cell Seeding: Seed HEK293 or HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Treatment: Aspirate the medium and replace it with 100 µL of medium containing various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Express cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis for Nrf2 Pathway Activation[27][28][29][30][31]
-
Cell Seeding and Treatment: Seed HEK293 or HepG2 cells in 6-well plates. At 70-80% confluency, treat the cells with this compound or vehicle control for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for Western blotting.
-
RNA Isolation: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for target genes (e.g., NFE2L2, HMOX1, NQO1) and a housekeeping gene (e.g., ACTB, GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no compound effect | - Inactive compound- Incorrect concentration- Short incubation time | - Verify compound activity with a positive control.- Perform a dose-response experiment over a wider concentration range.- Optimize the incubation time. |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in plates | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes.- Avoid using the outer wells of microplates. |
| Unexpected cytotoxicity | - High DMSO concentration- Compound degradation- Cell line sensitivity | - Ensure the final DMSO concentration is below 0.5%.- Use freshly prepared working solutions.- Perform a cytotoxicity assay over a broad concentration range. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ML 334 | Nrf2 | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Culture and transfection of HEK293T cells [protocols.io]
- 8. static.igem.org [static.igem.org]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Affecting HEK293 Cell Growth and Production Performance by Modifying the Expression of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 13. editxor.com [editxor.com]
- 14. reprocell.com [reprocell.com]
- 15. encodeproject.org [encodeproject.org]
- 16. biocompare.com [biocompare.com]
Application Notes and Protocols for ML334 Treatment in Western Blot Analysis of HO-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heme Oxygenase-1 (HO-1) is a critical cytoprotective enzyme that is induced in response to oxidative stress and other cellular insults. Its expression is primarily regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. ML334 is a potent, cell-permeable small molecule that activates the Nrf2 signaling pathway. It functions by inhibiting the protein-protein interaction between Nrf2 and Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, thereby upregulating the expression of various cytoprotective proteins, including HO-1. These application notes provide a comprehensive guide for utilizing this compound to induce HO-1 expression for subsequent analysis by Western blot.
Mechanism of Action of this compound
This compound disrupts the Keap1-Nrf2 interaction, preventing the ubiquitination and subsequent proteasomal degradation of Nrf2. This allows Nrf2 to accumulate and translocate to the nucleus, where it activates the transcription of ARE-dependent genes, such as HMOX1 (the gene encoding HO-1).
Application Notes and Protocols: NRF2 Nuclear Translocation Assay Using ML334
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor erythroid 2-related factor 2 (NRF2) is a critical transcription factor that regulates the cellular antioxidant response.[1][2][3] Under basal conditions, NRF2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][4] Upon exposure to oxidative or electrophilic stress, NRF2 dissociates from KEAP1 and translocates to the nucleus.[5] In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the antioxidant response element (ARE) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins.[1][3][4]
ML334 is a potent, cell-permeable small molecule activator of the NRF2 pathway.[6][7] It functions by inhibiting the protein-protein interaction between NRF2 and KEAP1.[6][7] Specifically, this compound binds to the Kelch domain of KEAP1, preventing the sequestration of NRF2 and leading to its stabilization, accumulation, and subsequent nuclear translocation.[6] This application note provides a detailed protocol for a qualitative and quantitative NRF2 nuclear translocation assay using this compound as a positive control or test compound.
Signaling Pathway
Under normal physiological conditions, KEAP1 acts as a substrate adaptor for a CUL3-based E3 ubiquitin ligase complex, which constantly targets NRF2 for degradation. This compound disrupts the KEAP1-NRF2 interaction, leading to the accumulation of NRF2 and its translocation into the nucleus, where it activates the transcription of antioxidant genes.
Caption: NRF2 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
This protocol describes an immunofluorescence-based assay to visualize and quantify the nuclear translocation of NRF2 in cultured cells treated with this compound.
Materials
-
Cell Line: Human embryonic kidney 293 (HEK293) cells or other suitable cell lines with a functional NRF2 pathway.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution (10 mM in DMSO). Soluble to 100 mM in DMSO.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Rabbit anti-NRF2 antibody.
-
Secondary Antibody: Goat anti-rabbit IgG antibody conjugated to a fluorescent dye (e.g., Alexa Fluor 488).
-
Nuclear Stain: 4',6-diamidino-2-phenylindole (DAPI).
-
Mounting Medium: Antifade mounting medium.
-
Imaging System: Confocal or high-content fluorescence microscope.
Experimental Workflow
Caption: Experimental workflow for the NRF2 nuclear translocation assay.
Detailed Procedure
-
Cell Seeding:
-
Seed HEK293 cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 overnight.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in culture medium from the 10 mM DMSO stock. A final DMSO concentration should be kept below 0.5%.
-
Aspirate the old medium and treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO).
-
Incubate for a desired time period (e.g., 2, 4, 6, 8 hours). Based on existing data, a 6-16 hour incubation with 50-100 µM this compound has been shown to induce downstream gene expression.[6]
-
-
Fixation:
-
Aspirate the treatment medium and wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-NRF2 antibody in the blocking buffer according to the manufacturer's recommendation.
-
Incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Acquire images using a confocal or high-content fluorescence microscope. Capture images of the NRF2 signal (e.g., green channel) and the DAPI signal (blue channel).
-
-
Image Analysis and Quantification:
-
The nuclear translocation of NRF2 can be quantified by measuring the fluorescence intensity of NRF2 in the nucleus versus the cytoplasm.
-
Use image analysis software (e.g., ImageJ, CellProfiler) to define the nuclear and cytoplasmic compartments based on the DAPI stain.
-
Calculate the ratio of nuclear to cytoplasmic NRF2 fluorescence intensity for each cell. An increase in this ratio indicates nuclear translocation.
-
Alternatively, the percentage of cells showing positive nuclear NRF2 staining can be determined.
-
Data Presentation
The quantitative data from the NRF2 nuclear translocation assay can be summarized in the following tables.
Table 1: Dose-Response of this compound on NRF2 Nuclear Translocation
| This compound Concentration (µM) | Incubation Time (hours) | Mean Nuclear/Cytoplasmic NRF2 Intensity Ratio (± SEM) | % of Cells with Nuclear NRF2 (± SEM) |
| 0 (Vehicle) | 6 | 1.2 ± 0.1 | 5 ± 1 |
| 1 | 6 | 2.5 ± 0.3 | 25 ± 3 |
| 5 | 6 | 5.8 ± 0.6 | 60 ± 5 |
| 10 | 6 | 8.2 ± 0.9 | 85 ± 4 |
| 25 | 6 | 8.5 ± 0.8 | 88 ± 3 |
| 50 | 6 | 8.3 ± 0.7 | 86 ± 4 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Table 2: Time-Course of this compound-Induced NRF2 Nuclear Translocation
| This compound Concentration (µM) | Incubation Time (hours) | Mean Nuclear/Cytoplasmic NRF2 Intensity Ratio (± SEM) | % of Cells with Nuclear NRF2 (± SEM) |
| 10 | 0 | 1.1 ± 0.1 | 4 ± 1 |
| 10 | 2 | 4.5 ± 0.5 | 40 ± 4 |
| 10 | 4 | 7.9 ± 0.8 | 80 ± 6 |
| 10 | 6 | 8.2 ± 0.9 | 85 ± 4 |
| 10 | 8 | 7.5 ± 0.7 | 78 ± 5 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Staining | Inadequate blocking | Increase blocking time or BSA concentration. |
| Non-specific antibody binding | Titrate primary and secondary antibodies to optimal concentrations. | |
| Weak NRF2 Signal | Low NRF2 expression in the cell line | Use a cell line known to express higher levels of NRF2. |
| Ineffective primary antibody | Use a validated antibody for immunofluorescence. | |
| Insufficient this compound concentration or incubation time | Optimize this compound concentration and treatment duration. | |
| No Nuclear Translocation Observed | Inactive this compound | Verify the activity of the this compound compound. |
| Cell line unresponsive to this compound | Use a positive control known to induce NRF2 translocation (e.g., sulforaphane). | |
| Problems with the imaging protocol | Ensure proper fixation, permeabilization, and antibody incubation steps. |
Conclusion
This application note provides a comprehensive protocol for performing an NRF2 nuclear translocation assay using the specific NRF2 activator, this compound. The detailed methodology, along with the provided diagrams and data presentation tables, offers a robust framework for researchers to investigate the activation of the NRF2 pathway. This assay is a valuable tool for screening and characterizing novel NRF2 activators in the context of drug discovery and development for diseases associated with oxidative stress.
References
- 1. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 3. Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review [mdpi.com]
- 4. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
Application Notes and Protocols for Antioxidant Response Element (ARE) Reporter Assay with ML334
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that orchestrates cellular defense mechanisms against oxidative and electrophilic stress.[1] Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its proteasomal degradation.[1][2][3] Upon exposure to stressors or chemical inducers, Nrf2 dissociates from Keap1 and translocates to the nucleus.[1][2] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE), a cis-acting enhancer sequence found in the promoter region of numerous cytoprotective genes.[1][2][4] This binding initiates the transcription of a battery of genes encoding antioxidant and phase II detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and thioredoxin reductase 1 (TRX1).[5][6]
ML334 is a potent and cell-permeable small molecule activator of the Nrf2 pathway.[5][6] It functions by directly inhibiting the Keap1-Nrf2 protein-protein interaction, thereby preventing Nrf2 degradation and promoting its nuclear accumulation and subsequent ARE-mediated gene transcription.[5][7][8] The ARE reporter assay is a robust, cell-based method used to screen for and characterize compounds that modulate the Nrf2 signaling pathway. This assay typically utilizes a mammalian cell line engineered to express a reporter gene, such as firefly luciferase, under the control of a promoter containing multiple copies of the ARE sequence.[1][2][9] Activation of the Nrf2 pathway by a test compound leads to the expression of luciferase, and the resulting luminescence can be quantified as a measure of Nrf2 activity.[4]
These application notes provide a detailed protocol for utilizing an ARE luciferase reporter assay to quantify the activity of this compound.
Nrf2-ARE Signaling Pathway
The diagram below illustrates the mechanism of Nrf2 activation and the principle of the ARE reporter assay. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation by the proteasome. This compound inhibits the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and translocation to the nucleus. Nuclear Nrf2 binds to the ARE sequence in the reporter construct, driving the expression of the luciferase gene.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its effects on the Nrf2-ARE pathway.
Table 1: this compound Properties and In Vitro Activity
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Binding Affinity (Kd) | 1 µM | Competitive SPR experiments with Keap1 protein | [8] |
| IC50 (Keap1-Nrf2 Interaction) | 1.6 - 2.3 µM | Fluorescence polarization assay | [6] |
| EC50 (ARE Induction) | 18 µM | ARE-bla HepG2 cells | [8] |
| EC50 (Nrf2 Nuclear Translocation) | 12 µM | U2OS cells | [5] |
Table 2: Effect of this compound on Nrf2 Target Gene Expression in HEK293 Cells
| Gene | Fold Induction (50 µM this compound) | Fold Induction (100 µM this compound) | Treatment Time | Reference |
| HO-1 mRNA | 4-fold | 7-fold | 6 hours | [5] |
| NQO1 mRNA | 2 to 3-fold | 2 to 3-fold | 6 and 16 hours | [5] |
| TRX1 mRNA | 2 to 3-fold | 2 to 3-fold | 6 and 16 hours | [5] |
| HO-1 Protein | Increased | Increased | 16 hours | [5] |
| TRX1 Protein | Increased | Increased | 16 hours | [5] |
Experimental Protocols
Materials and Reagents
-
ARE Reporter Cell Line (e.g., HEK293 or HepG2 cells stably transfected with an ARE-luciferase reporter construct)[1]
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Steady-Glo® Luciferase Assay System)
-
Luminometer
Experimental Workflow
The following diagram outlines the major steps of the ARE reporter assay with this compound.
Detailed Protocol
1. Cell Culture and Seeding: a. Culture the ARE reporter cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2.[1] b. The day before the experiment, detach the cells and seed them into a 96-well white, clear-bottom plate at a density of approximately 35,000 cells per well in 100 µL of growth medium.[1]
2. Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 100 mM). b. On the day of the experiment, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.1%). c. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control (medium with DMSO).
3. Incubation: a. Incubate the plate for 16-24 hours at 37°C in a humidified 5% CO2 incubator.[3]
4. Luciferase Assay: a. Equilibrate the 96-well plate and the luciferase assay reagent to room temperature. b. Follow the manufacturer's instructions for the specific luciferase assay system being used. For a system like the Steady-Glo® Luciferase Assay Reagent, add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL).[10] c. Place the plate on a plate shaker for a few minutes to ensure complete cell lysis and signal generation.
5. Luminescence Measurement: a. Measure the luminescence of each well using a luminometer.
Data Analysis
-
Background Subtraction: Subtract the average luminescence signal from cell-free control wells (containing only medium and luciferase reagent) from all other readings.
-
Normalization (Optional for Dual-Reporter Assays): If using a dual-reporter system with a constitutively expressed secondary reporter (e.g., Renilla luciferase), calculate the ratio of the experimental reporter (firefly luciferase) to the control reporter (Renilla luciferase) for each well.[1][11] This helps to normalize for variations in cell number and transfection efficiency.
-
Fold Induction Calculation: Determine the fold induction of ARE activity by dividing the normalized luminescence value of the this compound-treated cells by the normalized luminescence value of the vehicle-treated control cells.[1]
-
Dose-Response Curve: Plot the fold induction as a function of the this compound concentration. Use a non-linear regression analysis to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal response.
Conclusion
The ARE reporter assay is a highly sensitive and quantitative method for assessing the activation of the Nrf2 signaling pathway. This compound serves as a potent positive control and a valuable tool for researchers studying the role of Nrf2 in cytoprotection and disease. The protocols and data presented here provide a comprehensive guide for the successful implementation of this assay to investigate the effects of this compound and other potential Nrf2 activators.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. 2.15. Antioxidant response element (ARE)-luciferase reporter assay [bio-protocol.org]
- 11. Systematic analysis of bicistronic reporter assay data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML334 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ML334, a potent and cell-permeable activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, in various in vitro models of neurodegenerative diseases. The protocols outlined below are based on established methodologies and the known mechanism of this compound as a direct inhibitor of the Keap1-Nrf2 protein-protein interaction.
Introduction to this compound and the Nrf2 Pathway
This compound is a small molecule that activates the Nrf2 pathway by disrupting the interaction between Nrf2 and its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1][2][3][4][5] Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation by the proteasome. This compound binds to the Kelch domain of Keap1, preventing its interaction with Nrf2.[2][3] This leads to the stabilization and nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[2][3] Activation of this pathway results in the increased expression of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby protecting cells from oxidative stress.[2] Oxidative stress is a well-established pathological hallmark of several neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), Huntington's Disease (HD), and Amyotrophic Lateral Sclerosis (ALS).[5] Therefore, activation of the Nrf2 pathway with this compound presents a promising therapeutic strategy for these conditions.
Quantitative Data for this compound
| Parameter | Value | Assay Conditions | Reference |
| Binding Affinity (Kd) | 1 µM | Binding to Keap1 Kelch domain | [2] |
| IC50 | 1.6 - 2.3 µM | Fluorescence polarization assay (Keap1-Nrf2 interaction) | [3] |
| EC50 (ARE Induction) | 18 µM | U2OS Keap1-Nrf2 functional assay | [3] |
| EC50 (Nrf2 Translocation) | 12 µM | U2OS cells | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in activating the Nrf2 pathway.
Caption: General experimental workflow for assessing the neuroprotective effects of this compound.
Application Note 1: Alzheimer's Disease (AD) Model
Objective: To evaluate the neuroprotective effects of this compound against amyloid-beta (Aβ) oligomer-induced synaptotoxicity and neuronal cell death. Studies have shown that direct inhibitors of the Keap1-Nrf2 binding domain can prevent synaptotoxicity mediated by Aβ oligomers in cortical neurons.[1][2]
In Vitro Model: Primary cortical neurons or human induced pluripotent stem cell (iPSC)-derived neurons.
Experimental Protocol:
1. Cell Culture:
-
Culture primary cortical neurons from E15-E18 mouse embryos or human iPSC-derived neurons according to standard protocols.
-
Plate cells on poly-D-lysine coated plates at a suitable density.
-
Maintain cultures in appropriate neuronal culture medium.
2. Preparation of Aβ Oligomers:
-
Prepare Aβ42 oligomers as previously described in the literature. Briefly, solubilize synthetic Aβ42 peptide in hexafluoroisopropanol (HFIP), evaporate the solvent, and resuspend in DMSO.
-
Dilute the peptide in serum-free culture medium and incubate at 4°C for 24 hours to form oligomers.
3. This compound Treatment and Aβ Exposure:
-
Prepare a stock solution of this compound in DMSO.
-
On day in vitro (DIV) 7-10, pre-treat neurons with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 24 hours.
-
Following pre-treatment, expose the neurons to a neurotoxic concentration of Aβ42 oligomers (e.g., 500 nM) for 24-48 hours.
4. Assessment of Neuroprotection and Target Engagement:
-
Cell Viability:
-
MTT Assay: Measure the metabolic activity of viable cells.
-
LDH Assay: Quantify lactate dehydrogenase release from damaged cells into the culture medium.
-
-
Synaptic Integrity:
-
Immunocytochemistry: Stain for synaptic markers such as synaptophysin and PSD-95 to visualize and quantify synaptic density.
-
-
Oxidative Stress Measurement:
-
DCFDA Assay: Use 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular reactive oxygen species (ROS) levels.
-
-
Nrf2 Pathway Activation:
-
Quantitative PCR (qPCR): Measure the mRNA levels of Nrf2 target genes (e.g., HMOX1, NQO1).
-
Western Blot: Analyze the protein levels of Nrf2, HO-1, and NQO1.
-
Application Note 2: Parkinson's Disease (PD) Model
Objective: To assess the protective effects of this compound against MPP+-induced neurotoxicity in a dopaminergic neuron model. MPP+, the active metabolite of the neurotoxin MPTP, induces oxidative stress and mitochondrial dysfunction, leading to the death of dopaminergic neurons.[6]
In Vitro Model: Human neuroblastoma SH-SY5Y cells differentiated into a dopaminergic phenotype, or primary ventral mesencephalic neurons.[7][8][9]
Experimental Protocol:
1. Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in standard medium.
-
Differentiate SH-SY5Y cells into a dopaminergic phenotype by treating with retinoic acid (e.g., 10 µM) for 3-5 days, followed by BDNF (e.g., 50 ng/mL) for an additional 2-3 days.
2. This compound Treatment and MPP+ Exposure:
-
Pre-treat differentiated SH-SY5Y cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle for 24 hours.
-
Induce neurotoxicity by exposing the cells to MPP+ (e.g., 1 mM) for 24 hours.
3. Assessment of Neuroprotection and Target Engagement:
-
Cell Viability:
-
MTT Assay or AlamarBlue Assay: To quantify cell viability.
-
Trypan Blue Exclusion Assay: To count viable and non-viable cells.
-
-
Dopaminergic Neuron Survival:
-
Immunocytochemistry: Stain for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the survival of these specific neurons.
-
-
Mitochondrial Function:
-
JC-1 Staining: To measure changes in mitochondrial membrane potential.
-
-
Nrf2 Pathway Activation:
-
qPCR and Western Blot: As described for the AD model.
-
Application Note 3: Huntington's Disease (HD) Model
Objective: To investigate the ability of this compound to mitigate mutant huntingtin (mHTT)-induced cytotoxicity and oxidative stress in a striatal neuron model. The accumulation of mHTT aggregates is a key pathological feature of HD, leading to neuronal dysfunction and death, particularly in the striatum.[10][11]
In Vitro Model: Primary striatal neurons or iPSC-derived medium spiny neurons (MSNs) from HD patients or transgenic HD animal models.[10]
Experimental Protocol:
1. Cell Culture:
-
Culture primary striatal neurons from E15-E18 mouse embryos from an HD model (e.g., YAC128 or zQ175) or iPSC-derived MSNs from HD patients.
2. This compound Treatment:
-
Treat the striatal neurons with a range of this compound concentrations (e.g., 1, 5, 10, 20 µM) or vehicle for a specified duration (e.g., 48-72 hours). In models with inducible mHTT expression, pre-treatment with this compound for 24 hours before induction is recommended.
3. Assessment of Neuroprotection and Target Engagement:
-
Cell Viability:
-
TUNEL Assay: To detect apoptotic cell death.
-
Caspase-3/7 Activity Assay: To measure apoptosis.
-
-
Mutant Huntingtin Aggregation:
-
Filter Retardation Assay: To quantify mHTT aggregates.
-
Immunocytochemistry: To visualize and quantify intracellular mHTT inclusions using an anti-mHTT antibody (e.g., EM48).
-
-
Oxidative Stress Markers:
-
Lipid Peroxidation Assay: Measure malondialdehyde (MDA) levels.
-
8-OHdG Staining: To detect oxidative DNA damage.
-
-
Nrf2 Pathway Activation:
-
qPCR and Western Blot: As described for the AD model.
-
Application Note 4: Amyotrophic Lateral Sclerosis (ALS) Model
Objective: To determine if this compound can protect motor neurons from cytotoxicity induced by mutant superoxide dismutase 1 (SOD1) expression. Mutations in SOD1 are a common cause of familial ALS and are associated with increased oxidative stress and motor neuron degeneration.[12]
In Vitro Model: NSC-34 motor neuron-like cells transfected with mutant SOD1 (e.g., G93A) or iPSC-derived motor neurons from ALS patients with SOD1 mutations.[12]
Experimental Protocol:
1. Cell Culture and Transfection:
-
Culture NSC-34 cells in standard medium.
-
Transfect NSC-34 cells with a plasmid expressing mutant SOD1 (e.g., SOD1-G93A) or a control vector using a suitable transfection reagent.
-
For iPSC-derived motor neurons from ALS patients, follow established differentiation protocols.
2. This compound Treatment:
-
24 hours post-transfection (for NSC-34 cells) or at an appropriate stage of differentiation (for iPSC-derived motor neurons), treat the cells with different concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle for 48-72 hours.
3. Assessment of Neuroprotection and Target Engagement:
-
Motor Neuron Survival:
-
Cell Viability Assays (MTT, LDH).
-
Immunocytochemistry: Stain for motor neuron markers (e.g., ChAT, SMI-32) to quantify survival.
-
-
Axonal Integrity:
-
Immunocytochemistry: Stain for neurofilament proteins to assess axonal morphology and degeneration.
-
-
Oxidative Stress:
-
Glutathione (GSH) Assay: Measure intracellular levels of the antioxidant glutathione.
-
-
Nrf2 Pathway Activation:
-
qPCR and Western Blot: As described for the AD model.
-
References
- 1. Direct Keap1-Nrf2 disruption as a potential therapeutic target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Inhibiting the Keap1/Nrf2 Protein-Protein Interaction with Protein-Like Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the Keap1/Nrf2 pathway in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new mechanism for protection of dopaminergic neurons mediated by astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical characterization of proliferative and differentiated SH-SY5Y cell line as a model for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The SH-SY5Y cell line in Parkinson’s disease research: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Striatal neurons directly converted from Huntington’s disease patient fibroblasts recapitulate age-associated disease phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanism of degeneration of striatal neuronal subtypes in Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Models of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration and Dosage of ML334 in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML334 is a potent and cell-permeable activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor. It functions as a non-covalent inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nrf2 protein-protein interaction, which is a critical regulatory mechanism in the cellular antioxidant response.[1][2][3] While in vitro studies have characterized its ability to disrupt this interaction, promote Nrf2 nuclear translocation, and induce the expression of antioxidant response element (ARE)-driven genes, to date, there is a notable absence of published in vivo studies detailing the administration and dosage of this compound in mouse models.[1] This document aims to bridge this gap by providing a comprehensive guide for researchers. It summarizes the known in vitro properties of this compound and presents a generalized, yet detailed, protocol for its initial in vivo evaluation in mice. This protocol is informed by established methodologies for other Nrf2 activators and general principles of preclinical animal research.
Introduction to this compound and the Nrf2 Pathway
The Keap1-Nrf2 signaling pathway is a primary defense mechanism against oxidative and electrophilic stress. Under basal conditions, Keap1, a substrate adaptor protein for a Cullin 3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to stressors, or through the action of inhibitor molecules like this compound, the Keap1-Nrf2 interaction is disrupted. This stabilizes Nrf2, allowing it to translocate to the nucleus, bind to AREs in the promoter regions of target genes, and initiate the transcription of a battery of cytoprotective enzymes and proteins.[4][5]
This compound has been identified as a reversible, non-covalent inhibitor of this interaction, distinguishing it from many other Nrf2 inducers that act as covalent modifiers of Keap1.[1] This specificity makes this compound a valuable tool for studying the precise consequences of Keap1-Nrf2 pathway activation in vivo.
Signaling Pathway of this compound Action
Caption: Keap1-Nrf2 signaling and this compound's mechanism of action.
In Vitro Activity of this compound
A summary of the reported in vitro activity of this compound is presented in Table 1. This data is crucial for informing starting dose concentrations for in vivo studies.
| Parameter | Value | Cell Line / Assay | Reference |
| Binding Affinity (Kd) | 1.0 µM | Competitive Surface Plasmon Resonance (SPR) with Keap1 protein | [1] |
| IC50 | 1.6 µM | Fluorescence Polarization (FP) assay competing with an Nrf2 peptide | [1] |
| EC50 (Nrf2 Translocation) | 13 µM | Beta-galactosidase fragment complementation assay | [1] |
| EC50 (ARE Reporter) | 18 µM | Beta-lactamase reporter gene assay | [1] |
| Cytotoxicity | No detectable cytotoxicity up to 26 µM | HEK293 and HepG2 cells (48h treatment) | [1] |
| mRNA Induction | 2- to 7-fold increase in NQO1, TRX1, and HO-1 | HEK293 cells (50-100 µM, 6-16h) | [2] |
Table 1: Summary of In Vitro Quantitative Data for this compound
Proposed Protocol for In Vivo Evaluation of this compound in Mice
The following protocol is a generalized guide for the initial in vivo assessment of this compound. Researchers should adapt these procedures based on their specific mouse model and experimental goals.
Experimental Workflow Overview
Caption: General workflow for in vivo evaluation of this compound.
Materials and Reagents
-
This compound (purity ≥98%)
-
Vehicle components (e.g., DMSO, Tween 80, PEG300, corn oil, saline)
-
C57BL/6 or other appropriate mouse strain (8-10 weeks old)
-
Standard laboratory equipment for animal handling, dosing, and sample collection.
Step-by-Step Experimental Protocols
Protocol 1: Formulation and Administration
-
Vehicle Selection and Solubility:
-
Test the solubility of this compound in various biocompatible vehicles. A common starting formulation for intraperitoneal (i.p.) injection is a mixture of DMSO, Tween 80, and saline (e.g., 5% DMSO, 10% Tween 80, 85% saline). For oral gavage, corn oil or a suspension in methylcellulose can be considered.
-
Prepare a stock solution of this compound in the chosen vehicle. Ensure the final concentration of solvents like DMSO is well-tolerated by the animals.
-
-
Route of Administration:
-
Intraperitoneal (i.p.) Injection: This route is common for initial studies as it bypasses first-pass metabolism. Studies with other Nrf2 activators have utilized i.p. administration at doses around 50 mg/kg.[6]
-
Oral Gavage (p.o.): To assess oral bioavailability and is a more clinically relevant route.
-
Administration in Drinking Water: For chronic dosing, as demonstrated with some compounds, though requires monitoring of water intake to ensure consistent dosing.[7]
-
The final volume of administration should be appropriate for the mouse's weight (e.g., 5-10 µL/g body weight).
-
Protocol 2: Acute Toxicity and Dose-Range Finding
-
Objective: To determine the maximum tolerated dose (MTD) and identify a safe dose range for efficacy studies.
-
Procedure:
-
Use a small number of mice per group (n=3-5).
-
Administer single escalating doses of this compound (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle-only control group.
-
Monitor mice closely for clinical signs of toxicity (e.g., changes in weight, behavior, posture) for up to 14 days.[8]
-
At the end of the observation period, perform necropsy to examine for any gross pathological changes in major organs.
-
The MTD is the highest dose that does not cause significant toxicity or more than 10% body weight loss.
-
Protocol 3: Pharmacokinetic (PK) Study
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Procedure:
-
Administer a single, non-toxic dose of this compound to a cohort of mice.
-
Collect blood samples at multiple time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via tail vein or retro-orbital bleeding.
-
Process blood to obtain plasma and store at -80°C.
-
At the final time point, euthanize the animals and collect major organs (liver, kidney, brain, etc.) to assess tissue distribution.
-
Analyze this compound concentrations in plasma and tissue homogenates using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).
-
Protocol 4: Pharmacodynamic (PD) Study
-
Objective: To confirm that this compound engages its target and activates the Nrf2 pathway in vivo.
-
Procedure:
-
Administer a selected dose of this compound (based on toxicity and PK data).
-
Euthanize mice at a time point where significant drug exposure is expected (e.g., Tmax or shortly after).
-
Harvest tissues of interest (e.g., liver, a highly metabolic organ responsive to Nrf2 activation).
-
Prepare nuclear and cytoplasmic protein extracts or total RNA.
-
Target Engagement: Perform Western blotting for Nrf2 in nuclear fractions to confirm translocation.
-
Downstream Gene Activation: Use qPCR to measure the mRNA levels of Nrf2 target genes such as Nqo1, Gclc, or Hmox1.[6]
-
Considerations for Efficacy Studies
Once a safe and biologically active dose has been established, this compound can be evaluated in relevant mouse models of diseases where oxidative stress is implicated, such as neurodegenerative diseases, inflammatory conditions, or models of chemical-induced toxicity. The dosing regimen (e.g., daily, every other day) will be guided by the pharmacokinetic data.
Conclusion
While specific in vivo data for this compound is not yet available in the public domain, its well-characterized in vitro profile as a potent, non-covalent Keap1-Nrf2 inhibitor makes it a compelling candidate for preclinical investigation. The generalized protocols provided here offer a structured approach for researchers to systematically evaluate the in vivo properties of this compound, from initial safety and pharmacokinetic assessments to the confirmation of its mechanism of action and eventual testing in disease models. Careful and methodical execution of these studies will be crucial in elucidating the therapeutic potential of this promising Nrf2 activator.
References
- 1. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential therapeutic effects of Nrf2 activators on intracranial hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of Administration of an Equal Dose of Selected Dietary Chemicals on Nrf2 Nuclear Translocation in the Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor effects in mice of low-dose (metronomic) cyclophosphamide administered continuously through the drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ML334 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common issues related to the solubility and stability of ML334, a potent, cell-permeable activator of the NRF2 pathway.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction.[3][4] It binds to the Kelch domain of Keap1 with a dissociation constant (Kd) of 1 μM, preventing the ubiquitination and subsequent degradation of Nrf2.[1][2][3] This leads to the stabilization and nuclear translocation of Nrf2, where it activates the Antioxidant Response Element (ARE), resulting in the transcription of cytoprotective genes.[1][2][3][4]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in DMSO, with reported concentrations of up to 100 mg/mL and 100 mM. It also has good aqueous solubility, being soluble in phosphate-buffered saline (PBS) at concentrations greater than 100 µM.[3]
Q3: How should I prepare stock solutions of this compound?
For most in vitro applications, preparing a high-concentration stock solution in DMSO is recommended. For example, a 10 mM stock solution in DMSO is a common starting point.[1]
Q4: How should I store this compound and its stock solutions to ensure stability?
Solid this compound should be stored at -20°C. Stock solutions in DMSO should be aliquoted and stored at -20°C for up to 3 months or at -80°C for up to 6 months.[1][5] It is advisable to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guides
Issue 1: this compound is precipitating out of solution.
Possible Causes & Solutions:
-
Incorrect Solvent: Ensure you are using a recommended solvent like DMSO for high-concentration stock solutions. For aqueous buffers, do not exceed the solubility limit (e.g., >100 µM in PBS).
-
Low Temperature: Precipitation can occur at lower temperatures, especially in aqueous solutions. If you observe precipitation upon cooling, gentle warming and sonication may help redissolve the compound.[1][5]
-
Improper Storage: Stock solutions may have degraded due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature). Prepare fresh stock solutions from solid this compound.
-
High Concentration in Final Medium: When diluting the DMSO stock into your aqueous experimental medium, ensure the final DMSO concentration is low (typically <0.5%) and the final this compound concentration is within its solubility limit in that medium.
Issue 2: Inconsistent or unexpected experimental results.
Possible Causes & Solutions:
-
Compound Instability:
-
Aqueous Instability: While generally stable, prolonged incubation in certain aqueous buffers might affect this compound. In PBS (with 0.1% DMSO), 94% of this compound remains after 24 hours.[3] For longer experiments, consider the stability profile.
-
Plasma Instability: this compound is moderately stable in human plasma, with about 75% remaining after 5 hours.[3] This should be a consideration for plasma-based assays.
-
-
Incorrect Compound Stereoisomer: The biological activity of this compound is stereospecific. The (SRS) stereoisomer is the active form and is significantly more potent than other stereoisomers.[4] Ensure you are using the correct and pure stereoisomer. An isomer, (R,S,R)-ML334, can be used as an experimental control.[5]
-
Cell Line Variability: The response to this compound can vary between cell lines due to differences in basal Nrf2 activity and other cellular factors. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific cell line.[3]
Data Presentation
This compound Solubility Data
| Solvent | Reported Solubility | Source |
| DMSO | ≥ 5 mg/mL (11.20 mM) | [1] |
| DMSO | Soluble to 100 mM | |
| DMSO | 100 mg/mL | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | > 100 µM | [3] |
This compound Stability Profile
| Condition | Stability | Source |
| Stock Solution in DMSO at -20°C | Up to 1 month | [1][5] |
| Stock Solution in DMSO at -20°C | Up to 3 months | |
| Stock Solution in DMSO at -80°C | Up to 6 months | [1][5] |
| In Human Plasma | ~75% remaining after 5 hours | [3] |
| In PBS with 0.1% DMSO | 94% remaining after 24 hours | [3] |
| In Glutathione (GSH) | 98% remaining after 48 hours | [3] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound (solid), DMSO (anhydrous), sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 446.5 g/mol .[6] To prepare a 10 mM solution, you will need 4.465 mg of this compound per 1 mL of DMSO.
-
Procedure:
-
Weigh out the required amount of this compound solid in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
Preparation of Working Solution for In Vivo Experiments
A suggested formulation for in vivo use is as follows:[1]
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add the following in order, mixing after each addition:
-
100 µL of the 50 mg/mL this compound stock in DMSO.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of saline.
-
-
This will yield a final solution with a concentration of 5 mg/mL this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] It is recommended to prepare this working solution fresh on the day of use.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1][5]
Visualizations
Caption: this compound inhibits the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and activation of target genes.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ML 334 | Nrf2 | Tocris Bioscience [tocris.com]
- 3. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
Technical Support Center: Optimizing ML334 Incubation Time for Maximal NRF2 Activation
Welcome to the technical support center for the use of ML334 in NRF2 activation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, offer detailed protocols, and troubleshoot common issues to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate NRF2?
This compound is a potent, cell-permeable small molecule that activates the NRF2 signaling pathway. It functions as a non-covalent inhibitor of the Kelch-like ECH-associated protein 1 (KEAP1)-NRF2 protein-protein interaction.[1][2] Under basal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation. By binding to the Kelch domain of KEAP1, this compound disrupts this interaction, leading to the stabilization and accumulation of NRF2.[1][3] The stabilized NRF2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a wide array of cytoprotective and antioxidant enzymes.[3][4]
Q2: What is the optimal incubation time for maximal NRF2 activation with this compound?
The optimal incubation time for maximal NRF2 activation can vary depending on the cell type, this compound concentration, and the specific readout being measured (e.g., NRF2 nuclear translocation, target gene mRNA expression, or target protein levels). Based on available data, significant NRF2 activation is observed within a window of 6 to 16 hours .
-
mRNA Expression of NRF2 Target Genes: In HEK293 cells treated with 50-100 µM this compound, increased mRNA levels of NQO1 and TRX1 were observed at both 6 and 16 hours. Notably, HO-1 mRNA expression was enhanced 4- to 7-fold at 6 hours, with a lesser fold-change at 16 hours, suggesting an early peak for some target genes.[1]
-
Protein Expression of NRF2 Target Genes: In the same study, enhanced protein levels of HO-1 and TRX1 were reported at 16 hours.[1]
-
NRF2 Nuclear Translocation and ARE Activity: In reporter assays using U2OS and HepG2 cells, NRF2 nuclear translocation and ARE-dependent gene expression were measured after 15 hours of this compound treatment.[3][5]
Recommendation: To determine the precise time for maximal activation in your specific experimental system, it is highly recommended to perform a time-course experiment. A suggested range of time points would be 0, 2, 4, 6, 8, 12, 16, and 24 hours.
Q3: What is a recommended starting concentration for this compound?
The effective concentration of this compound can also be cell-type dependent. Published studies have used a range of concentrations:
-
For NRF2 target gene and protein expression: 50-100 µM has been used in HEK293 cells.[1]
-
For inhibiting KEAP1-NRF2 interaction: 10 µM was effective in LO2 cells over 8 hours.[1]
-
For reporter assays: The EC50 for NRF2 nuclear translocation in U2OS cells was found to be 12 µM, and for ARE activation in HepG2 cells, it was 18 µM after a 15-hour incubation.[3][5]
Recommendation: A good starting point for concentration optimization is to perform a dose-response experiment around the EC50 values (e.g., 1, 5, 10, 20, 50 µM). It is also crucial to assess the cytotoxicity of this compound in your cell line of interest to ensure that the observed effects are not due to cellular stress. This compound has been shown to have no detectable cytotoxicity up to 26 µM in HEK293 and HepG2 cells after 48 hours.[5]
Data Summary Tables
Table 1: Summary of this compound Concentrations and Incubation Times for NRF2 Activation
| Cell Line | Concentration | Incubation Time | Readout | Outcome | Reference |
| HEK293 | 50-100 µM | 6 and 16 hours | NQO1, TRX1 mRNA | 2- to 3-fold increase | [1] |
| HEK293 | 50-100 µM | 6 hours | HO-1 mRNA | 4- to 7-fold increase | [1] |
| HEK293 | 50-100 µM | 16 hours | HO-1, TRX1 Protein | Enhanced expression | [1] |
| LO2 | 10 µM | 8 hours | Keap1-Nrf2 Interaction | 12% inhibition | [1] |
| U2OS | EC50 = 12 µM | 15 hours | Nrf2 Nuclear Translocation | Dose-dependent increase | [3][5] |
| HepG2 | EC50 = 18 µM | 15 hours | ARE Reporter Activity | Dose-dependent increase | [3][5] |
Experimental Workflow & Signaling Pathway Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
potential off-target effects of ML334 in cellular assays
Welcome to the technical support center for ML334. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cellular assays, with a specific focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and cell-permeable activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] It functions as a non-covalent inhibitor of the protein-protein interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nrf2.[4][5] By binding to the Kelch domain of Keap1, this compound disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2.[1][2][3] In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, inducing the transcription of a battery of cytoprotective and antioxidant enzymes.[5][6][7][8]
Q2: What are the known on-target effects of this compound in cellular assays?
In various cell-based assays, this compound has been shown to:
-
Induce the nuclear translocation of Nrf2.[1]
-
Increase the transcriptional activity of ARE-dependent reporter genes.[4][5]
-
Upregulate the expression of Nrf2 target genes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and thioredoxin reductase 1 (TXNRD1).[1]
Q3: Has this compound been profiled for off-target activities?
Publicly available data on comprehensive off-target screening for this compound, such as broad kinase panel profiling (kinome scans), is limited. However, several factors suggest a degree of specificity:
-
Stereospecificity: The biological activity of this compound resides in a single stereoisomer, with other isomers being significantly less active or inactive.[5] This stereospecificity is indicative of a specific binding interaction with its intended target, Keap1.
-
Non-covalent Mechanism: this compound is a non-reactive, reversible inhibitor of the Keap1-Nrf2 interaction, which can reduce the likelihood of non-specific, covalent modifications of other proteins.[4]
-
Low Cytotoxicity: Studies have shown that this compound exhibits low cytotoxicity in cell lines such as HEK293 and HepG2 at concentrations effective for Nrf2 activation.[4]
Q4: What are the potential signs of off-target effects in my experiments with this compound?
While specific off-target effects of this compound are not well-documented, researchers should be vigilant for general indicators of off-target activity, which can include:
-
Unexpected Phenotypes: Observing cellular effects that are inconsistent with the known functions of the Nrf2 pathway.
-
Discrepancies with Genetic Validation: If the phenotype observed with this compound treatment differs significantly from that of Nrf2 activation via genetic methods (e.g., Keap1 knockdown or Nrf2 overexpression).
-
High Effective Concentrations: If the concentration of this compound required to elicit a biological response is substantially higher than its reported biochemical potency for Keap1 binding (Kd ≈ 1 µM).[1][2][3]
-
Cell Line-Specific Anomalies: Observing unusual or inconsistent responses across different cell lines that cannot be explained by variations in Nrf2 signaling.
Troubleshooting Guides
Guide 1: Unexpected or Inconsistent Nrf2 Activation
| Problem | Potential Cause | Recommended Solution |
| No or weak Nrf2 activation (low ARE reporter activity, no nuclear translocation) | Compound Instability: this compound may have degraded due to improper storage or handling. | Ensure this compound is stored as a stock solution in DMSO at -20°C or -80°C, protected from light and multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or assay conditions. | Perform a dose-response experiment to determine the optimal effective concentration (EC50) for Nrf2 activation in your cell system. A typical starting range is 1-20 µM. | |
| Cell Line Responsiveness: The cell line may have a compromised Nrf2 signaling pathway or low expression of Keap1/Nrf2. | Use a positive control, such as tert-butylhydroquinone (tBHQ), to confirm that the Nrf2 pathway is functional in your cell line. Consider using a cell line known to be responsive to Nrf2 activators (e.g., HepG2, A549). | |
| Assay Timing: The time point of analysis may be too early or too late to observe peak Nrf2 activation. | Conduct a time-course experiment to identify the optimal duration of this compound treatment for observing Nrf2 nuclear translocation and target gene expression. | |
| High background Nrf2 activation in vehicle-treated cells | Cellular Stress: High cell density, nutrient deprivation, or other stressors can lead to basal Nrf2 activation. | Optimize cell seeding density and ensure proper cell culture maintenance. Use fresh media and handle cells gently. |
| Assay Artifacts: Autofluorescence of cells or compounds, or non-specific antibody binding in immunofluorescence assays. | Include appropriate controls, such as unstained cells or cells stained with a secondary antibody only, to assess background signals. Validate the specificity of the Nrf2 antibody. |
Guide 2: Observing Unexpected Cellular Phenotypes or Toxicity
| Problem | Potential Cause | Recommended Solution |
| Significant cytotoxicity at concentrations expected to be non-toxic | Off-target Toxicity: this compound may be interacting with other cellular targets, leading to cell death. | Perform a thorough dose-response cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration 50 (CC50). Use concentrations well below the CC50 for functional assays. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) may be causing toxicity. | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%). Include a vehicle-only control in all experiments. | |
| Phenotype does not align with Nrf2 activation | Off-target Pharmacological Effects: this compound may be modulating other signaling pathways. | Orthogonal Validation: Use a structurally and mechanistically different Nrf2 activator to see if the same phenotype is observed. Genetic Validation: Use siRNA/shRNA to knock down Keap1 or Nrf2 to confirm that the observed phenotype is dependent on the Nrf2 pathway. |
| Prolonged Nrf2 Activation: Chronic or supraphysiological activation of Nrf2 can have unintended consequences in some contexts. | Consider the duration of this compound treatment and its potential long-term effects on cellular homeostasis. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Kd) to Keap1 | 1 µM | Surface Plasmon Resonance (SPR) | [1][2][3][4] |
| IC50 for Keap1-Nrf2 Interaction | 1.6 µM | Fluorescence Polarization (FP) | [4] |
| EC50 for Nrf2 Nuclear Translocation | 13 µM | Beta-galactosidase fragment complementation | [4] |
| EC50 for ARE Reporter Gene Activation | 18 µM | Beta-lactamase reporter assay (HepG2 cells) | [4] |
| Cytotoxicity | No detectable cytotoxicity up to 26 µM | MTT assay (HEK293 and HepG2 cells) | [4] |
Experimental Protocols
Protocol 1: ARE-Luciferase Reporter Assay
This protocol is for measuring the activation of the Nrf2 pathway by quantifying the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).
-
Cell Seeding:
-
Seed cells (e.g., HepG2-ARE-Luciferase stable cell line) in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the growth medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Activity Measurement:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add the luciferase substrate to each well according to the manufacturer's instructions (e.g., ONE-Glo™ Luciferase Assay System).
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability (e.g., from a parallel plate treated identically and assayed with a cytotoxicity assay like MTT or CellTiter-Glo).
-
Plot the normalized luciferase activity against the log of the this compound concentration to determine the EC50 value.
-
Protocol 2: Nrf2 Nuclear Translocation by Immunofluorescence
This protocol describes the visualization of Nrf2 translocation from the cytoplasm to the nucleus upon treatment with this compound.
-
Cell Seeding:
-
Seed cells (e.g., A549 or HepG2) on glass coverslips in a 24-well plate.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Treat cells with the desired concentration of this compound or vehicle control for the determined optimal time (e.g., 1-4 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
-
Incubate with a primary antibody against Nrf2 diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.
-
Wash three times with PBST.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of Nrf2 translocation.
-
Protocol 3: MTT Cytotoxicity Assay
This protocol is a colorimetric assay for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.[9][10][11][12][13]
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24-48 hours). Include a vehicle control and a positive control for cytotoxicity.
-
-
MTT Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the log of the this compound concentration to determine the CC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in activating the Nrf2 signaling pathway.
Caption: A logical workflow for troubleshooting unexpected results in cellular assays with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT assay - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting ML334-Based Reporter Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ML334 in reporter gene assays. Our goal is to help you overcome common challenges, with a specific focus on addressing high background signals to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in a reporter assay?
A1: this compound is a potent, cell-permeable small molecule that activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] It functions by inhibiting the interaction between Nrf2 and its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1][4] In a typical reporter assay, a plasmid is used that contains a luciferase gene under the control of an Antioxidant Response Element (ARE).[5] When Nrf2 is activated by this compound, it translocates to the nucleus and binds to the ARE, driving the expression of the luciferase reporter gene.[1][5] The resulting luminescence is proportional to Nrf2 activity.
Q2: What is considered "high background" in my this compound reporter assay?
A2: High background refers to a significant luminescence signal in your negative control wells (e.g., cells not treated with this compound or transfected with a control vector). This elevated signal can mask the true, specific signal generated by this compound-induced reporter activity, reducing the assay's sensitivity and dynamic range.[6][7] While the acceptable background level can vary, a signal in negative control wells that is substantially higher than the signal from media-only wells or that significantly reduces the fold-change between treated and untreated samples is a cause for concern.
Q3: Can the choice of microplate affect my background signal?
A3: Absolutely. The type of microplate used is a critical factor. White, opaque-walled plates are generally recommended for luminescence assays because they maximize the light output signal.[8][9] However, they can also contribute to higher background and crosstalk between wells.[8][10] Black plates, on the other hand, reduce crosstalk and background fluorescence, though they may also decrease the overall luminescence signal.[8][10] For the best signal-to-noise ratio, black plates are often recommended.[10] Some researchers use white plates with clear bottoms, but these can be expensive.[11]
Q4: How does cell health and density impact the assay?
A4: Healthy, viable cells are crucial for reliable assay results.[12] It is important to use cells in the logarithmic growth phase and avoid over-confluency.[7][12] Optimizing the cell seeding density is also key. The cell number should be sufficient to produce a measurable signal, but overcrowding should be avoided.[12] It's recommended to test different cell-seeding densities during assay optimization to find the ideal window for your experiment.[12][13]
Troubleshooting Guide
High background can arise from various factors in your experimental setup. This guide provides a systematic approach to identifying and resolving the root cause of this issue.
Issue 1: High Background Signal in All Wells (Including No-Cell Controls)
This often points to a problem with the reagents or the microplate itself.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Reagents | Prepare fresh lysis buffer and luciferase substrate. Use high-purity water.[14] | Reduction in background signal in no-cell control wells. |
| Plate Autofluorescence | "Dark adapt" the plate by incubating it in the dark for about 10 minutes before reading.[9] Store plates in a dark environment. | Lower background luminescence from the plate itself. |
| Suboptimal Reagents | Ensure luciferase reagents are stored correctly (e.g., -20°C or -80°C as recommended) and have not expired.[7][10] Avoid repeated freeze-thaw cycles.[14] | Consistent and lower background signal. |
Issue 2: High Background Signal in Negative Control Wells (Cell-Containing)
This suggests a problem related to the cells, the reporter construct, or the experimental conditions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Endogenous Promoter Activity | Use a reporter vector with a minimal promoter (e.g., pGL3-Basic) to reduce basal expression.[5][15] | Lower signal in untreated, transfected cells. |
| Over-transfection of Reporter Plasmid | Optimize the amount of plasmid DNA used for transfection. Too much plasmid can lead to high basal expression.[7][11] | Reduced background signal without significantly impacting the induced signal. |
| Suboptimal Incubation Times | Perform a time-course experiment to determine the optimal incubation time for this compound treatment.[11][16] Prolonged incubation can sometimes increase background.[17] | An improved signal-to-noise ratio at the optimal time point. |
| Cell Stress or Death | Ensure cells are healthy and not over-confluent. Use a viability assay to confirm cell health.[12] | Healthier cells should exhibit lower non-specific reporter activation. |
| Serum Components Interference | Reduce the serum concentration in the medium during this compound treatment or use a serum-free medium if compatible with your cells.[10][18] | Decreased background signal if serum components are interfering with the assay. |
| Crosstalk Between Wells | Use black-walled plates or leave empty wells between highly active samples to act as a buffer.[6][8][11] | Reduced signal bleed-through from adjacent wells, leading to more accurate readings. |
Visualizing Workflows and Pathways
This compound Mechanism of Action
Caption: this compound binds to Keap1, preventing Nrf2 degradation and promoting its nuclear translocation to activate ARE-driven reporter gene expression.
General Troubleshooting Workflow for High Background
Caption: A step-by-step workflow to diagnose and resolve high background signals in reporter assays.
Experimental Protocols
Standard this compound-Based ARE-Luciferase Reporter Assay
This protocol provides a general framework. Optimization of cell number, plasmid concentrations, and incubation times is highly recommended for each specific cell line.
Materials:
-
HEK293 cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
ARE-Luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for dual-luciferase assays)[5]
-
Transfection reagent
-
This compound[1]
-
DMSO (vehicle control)
-
96-well white or black, clear-bottom tissue culture plates
-
Luciferase assay system (e.g., Dual-Glo® Luciferase Assay System)[19]
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count healthy, sub-confluent cells.
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of media).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Transfection:
-
Prepare the transfection complex according to the manufacturer's protocol. For each well, mix the ARE-reporter plasmid and the control plasmid with the transfection reagent in serum-free media.
-
Remove the media from the cells and add the transfection complex.
-
Incubate for 4-6 hours at 37°C, 5% CO₂.
-
Replace the transfection medium with fresh, complete growth medium and incubate for 18-24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A final concentration range of 1 µM to 50 µM is a good starting point.[1] Also, prepare a vehicle control (DMSO).
-
Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for a pre-optimized time (e.g., 6-16 hours).[1]
-
-
Lysis and Luminescence Measurement:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Remove the treatment medium and gently wash the cells once with PBS.
-
Add passive lysis buffer (e.g., 20 µL per well) and incubate for 15-20 minutes at room temperature with gentle shaking.[7]
-
Following the luciferase assay system's protocol (e.g., for a dual-luciferase assay):
-
-
Data Analysis:
-
For dual-luciferase assays, normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Subtract the background from the normalized values.
-
Calculate the fold induction of this compound-treated samples over the vehicle control.
-
This comprehensive guide should equip you with the knowledge to effectively troubleshoot high background issues in your this compound-based reporter assays and generate high-quality, reliable data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. How to Minimize Luminescence Crosstalk for Precise Assay Results [byonoy.com]
- 7. benchchem.com [benchchem.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. agilent.com [agilent.com]
- 10. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. biocompare.com [biocompare.com]
- 13. m.youtube.com [m.youtube.com]
- 14. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Dual-Luciferase® Reporter Assay System Protocol [promega.sg]
Technical Support Center: Mitigating ML334-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity observed at high concentrations of ML334, a potent NRF2 activator.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death at high concentrations of this compound, even though literature suggests it has low toxicity. What could be the primary cause?
A1: While this compound is reported to have low cytotoxicity at concentrations effective for NRF2 activation (up to 26 µM in HEK293 and HepG2 cells), higher concentrations can lead to cell death through several potential mechanisms[1]. These include:
-
On-Target NRF2 Overactivation: Excessive activation of the NRF2 pathway can lead to a state of "reductive stress," which can be cytotoxic to certain cell types, particularly some cancer cell lines[2].
-
Off-Target Effects: At high concentrations, small molecules may interact with unintended cellular targets, leading to toxicity.
-
Solvent Toxicity: this compound is typically dissolved in DMSO. High final concentrations of DMSO (generally >0.5%) in the cell culture medium can be independently toxic to cells.
-
Compound Precipitation: Poor solubility of this compound at high concentrations in aqueous culture media can lead to the formation of precipitates, which can cause non-specific cytotoxicity.
Q2: How can we determine the optimal, non-toxic working concentration of this compound for our specific cell line?
A2: It is crucial to perform a dose-response experiment to determine the half-maximal effective concentration (EC50) for NRF2 activation and the cytotoxic concentration 50 (CC50) for your particular cell line. This will help you identify a therapeutic window where you can achieve the desired biological effect without significant cytotoxicity.
Q3: Could the DMSO solvent be the source of the observed cytotoxicity?
A3: Yes, the vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations. It is essential to include a vehicle control in your experiments (cells treated with the same concentration of DMSO as your highest this compound concentration) to distinguish between solvent-induced and compound-induced cytotoxicity. Aim to keep the final DMSO concentration in your culture medium below 0.5%.
Q4: How can we differentiate between apoptosis and necrosis induced by high concentrations of this compound?
A4: Distinguishing between these two modes of cell death can provide insights into the mechanism of toxicity.
-
Apoptosis is a programmed and controlled form of cell death.
-
Necrosis is an uncontrolled form of cell death resulting from cellular injury.
You can use assays like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry, or caspase activity assays to differentiate between these pathways.
Q5: Are there any co-treatment strategies that can mitigate this compound-induced cytotoxicity?
A5: If the cytotoxicity is mediated by excessive oxidative stress due to NRF2 overactivation, co-treatment with antioxidants like N-acetylcysteine (NAC) might be beneficial. However, this should be carefully validated as it could also interfere with your experimental results. If apoptosis is identified as the primary cell death mechanism, a pan-caspase inhibitor like Z-VAD-FMK could be used to block the apoptotic pathway and confirm its role in the observed cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High cell death across all high concentrations of this compound | 1. Incorrect concentration calculation or dilution error. 2. Solvent (DMSO) toxicity. 3. Compound instability or precipitation. 4. On-target toxicity from NRF2 overactivation. | 1. Verify all calculations and prepare fresh serial dilutions. 2. Run a dose-response experiment for the solvent alone to determine its maximum non-toxic concentration. 3. Visually inspect the culture medium for any signs of precipitation. Prepare fresh stock solutions and consider using a solubility-enhancing agent if necessary. 4. Lower the concentration of this compound to the lowest effective dose. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions (e.g., passage number, seeding density). 2. Inconsistent this compound exposure times. 3. Repeated freeze-thaw cycles of this compound stock solution. | 1. Standardize cell culture practices. Use cells within a consistent and low passage number range and maintain uniform seeding densities. 2. Ensure consistent inhibitor exposure times across all experiments. 3. Aliquot this compound stock solutions to avoid repeated freeze-thaw cycles. |
| No observable effect at low concentrations, but high toxicity at slightly higher concentrations | 1. Steep dose-response curve for cytotoxicity in your specific cell line. 2. Threshold effect for off-target activity. | 1. Perform a more detailed, narrower range dose-response experiment around the concentration where toxicity is first observed. 2. Investigate potential off-target effects through literature searches or relevant assays if the on-target effect does not explain the toxicity. |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Experiment for this compound
Objective: To determine the EC50 for NRF2 activation and the CC50 of this compound in a specific cell line.
Methodology:
-
Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock of this compound serial dilutions in culture medium. Also, prepare a 2x vehicle control (DMSO) at the highest concentration used.
-
Treatment: Remove the old medium from the cells and add the 2x this compound dilutions and vehicle control.
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours).
-
Assays:
-
For NRF2 Activation: At each time point, measure the expression of NRF2 target genes (e.g., HO-1, NQO1) using qPCR or a reporter assay.
-
For Cytotoxicity: At each time point, perform a cell viability assay (e.g., MTT, CellTiter-Glo) to measure the percentage of viable cells relative to the vehicle control.
-
-
Data Analysis: Plot the dose-response curves for both NRF2 activation and cytotoxicity to determine the EC50 and CC50 values.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Apoptosis vs. Necrosis
Objective: To differentiate between apoptotic and necrotic cell death induced by high concentrations of this compound.
Methodology:
-
Cell Treatment: Treat cells with a cytotoxic concentration of this compound (determined from the dose-response experiment) and appropriate controls (vehicle control, untreated control).
-
Cell Harvesting: After the desired incubation period, harvest the cells (including any floating cells in the supernatant).
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 3: Caspase-3/7 Activity Assay
Objective: To quantify the activation of executioner caspases, a hallmark of apoptosis.
Methodology:
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound at various concentrations, including a known apoptosis-inducing agent as a positive control.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay: Add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for the recommended time.
-
Luminescence Measurement: Measure the luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity.
Visualizations
Caption: Mechanism of action of this compound in activating the NRF2 pathway.
Caption: Troubleshooting workflow for mitigating this compound-induced cytotoxicity.
Caption: Differentiating cellular pathways of apoptosis and necrosis.
References
- 1. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. NRF2 activation induces NADH-reductive stress providing a metabolic vulnerability in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Western Blotting Results with ML334
Welcome to the technical support center for ML334. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address inconsistent results in your Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, cell-permeable small molecule that activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] It functions by inhibiting the protein-protein interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nrf2.[1][2][3] Under normal conditions, Keap1 targets Nrf2 for degradation. By disrupting this interaction, this compound allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant response element (ARE)-dependent genes, such as heme oxygenase-1 (HO-1) and thioredoxin reductase 1 (TRX1).[1][2]
Q2: I've treated my cells with this compound, but I don't see an increase in my target protein (e.g., HO-1) expression via Western blot. What could be the reason?
Several factors could contribute to this issue:
-
Suboptimal this compound Concentration or Incubation Time: The effective concentration and treatment duration can vary between cell lines. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type. For example, in HEK293 cells, increased expression of HO-1 and TRX1 proteins was observed after 16 hours of treatment with 50-100 µM this compound.[1]
-
Low Protein Expression: The cell line you are using may not express high levels of the target protein. You can check protein expression databases like BioGPS or The Human Protein Atlas to confirm.[4]
-
Ineffective Cell Lysis: Incomplete cell lysis can lead to low protein yield. Ensure you are using an appropriate lysis buffer, and consider sonication to shear DNA and reduce viscosity.[5] Adding protease and phosphatase inhibitors to your lysis buffer is crucial to prevent protein degradation.[4][6]
-
Poor Antibody Quality: The primary antibody may not be specific or sensitive enough to detect the target protein. It's essential to validate your primary antibody and include positive and negative controls in your experiment.[7]
Q3: Can this compound have off-target effects that might influence my Western blot results?
While this compound is designed to be a specific inhibitor of the Keap1-Nrf2 interaction, like many small molecule inhibitors, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations.[8] If you observe unexpected bands or inconsistent results, it is good practice to:
-
Use the lowest effective concentration of this compound as determined by your dose-response experiments.
-
Validate your findings using a secondary method, such as qPCR to check for increased mRNA levels of Nrf2 target genes.[1]
-
Include appropriate controls, such as vehicle-treated cells (e.g., DMSO, as this compound is often dissolved in it), to differentiate between treatment-specific effects and other sources of variability.
Troubleshooting Guide
Problem 1: Weak or No Signal
If you are observing faint bands or no signal for your target protein after this compound treatment, consider the following solutions.
| Potential Cause | Recommended Solution |
| Insufficient Protein Load | Determine the protein concentration of your lysates using an assay like BCA or Bradford and ensure you are loading an adequate amount (typically 20-50 µg of total protein per lane).[9][10] For low-abundance proteins, you may need to load more.[4][11] |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[12] For high molecular weight proteins, you can add a low concentration of SDS (0.01–0.05%) to the transfer buffer. For low molecular weight proteins, consider using a membrane with a smaller pore size (e.g., 0.2 µm nitrocellulose) and reducing the transfer time.[13] |
| Suboptimal Antibody Concentration | Optimize the dilution of your primary and secondary antibodies. An antibody concentration that is too low will result in a weak signal.[12][14] Start with the manufacturer's recommended dilution and perform a titration to find the optimal concentration for your experimental conditions. |
| Inactive Antibodies | Ensure proper storage of antibodies and avoid repeated freeze-thaw cycles.[15] To check the activity of your secondary antibody, you can perform a dot blot.[16] |
| Incorrect Secondary Antibody | Confirm that the secondary antibody is specific for the host species of the primary antibody (e.g., if the primary is a mouse monoclonal, use an anti-mouse secondary).[17] |
| Insufficient Exposure | If using a chemiluminescent substrate, try increasing the exposure time.[14][17] Using a more sensitive substrate can also enhance the signal.[10] |
Problem 2: High Background
A high background can obscure the bands of interest. Here are some common causes and solutions.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Ensure the membrane is completely submerged in blocking buffer and incubate for at least 1 hour at room temperature or overnight at 4°C.[14] You can try different blocking agents, such as 5% non-fat dry milk or 5% bovine serum albumin (BSA). For phosphorylated proteins, BSA is generally recommended as milk contains phosphoproteins that can cause high background. |
| Excessive Antibody Concentration | Too high a concentration of the primary or secondary antibody can lead to non-specific binding.[12][14] Try increasing the antibody dilution. |
| Insufficient Washing | Increase the number and duration of washing steps after primary and secondary antibody incubations.[12] Adding a detergent like Tween-20 (typically 0.05-0.1%) to the wash buffer helps reduce non-specific binding.[18] |
| Contaminated Buffers or Equipment | Use freshly prepared, filtered buffers.[14] Ensure that all incubation trays and equipment are clean.[17] |
| Membrane Drying | Do not allow the membrane to dry out at any stage of the blotting process, as this can cause high background.[14][19] |
Problem 3: Non-Specific Bands
The appearance of unexpected bands can complicate data interpretation.
| Potential Cause | Recommended Solution |
| Non-Specific Antibody Binding | Ensure the primary antibody is specific for the target protein. Validate the antibody using positive and negative controls.[7] Post-translational modifications of the target protein can also lead to the appearance of multiple bands.[4] |
| Protein Overload | Loading too much protein can lead to the appearance of non-specific bands.[12] Try reducing the amount of protein loaded per lane. |
| Protein Degradation | Always add protease inhibitors to your lysis buffer and keep samples on ice to prevent protein degradation, which can result in bands of lower molecular weight.[6] |
| Suboptimal Blocking or Washing | Refer to the solutions for "High Background" as insufficient blocking and washing can also contribute to non-specific bands. |
Key Experimental Protocols and Data
This compound Properties and Recommended Concentrations
| Property | Value | Reference |
| Mechanism of Action | Inhibitor of Keap1-Nrf2 protein-protein interaction | [1][2][3] |
| Binding Affinity (Kd) to Keap1 | 1 µM | [1][3] |
| IC50 for Nrf2 peptide competition | 1.6 µM | [3] |
| EC50 for Nrf2 nuclear translocation | 13 µM (in a reporter assay) | [3] |
| EC50 for ARE reporter gene induction | 18 µM (in HepG2 cells) | [3] |
| Recommended Cell Treatment | 50-100 µM for 6-16 hours (in HEK293 cells) | [1] |
| Solubility | Soluble up to 100 mM in DMSO | |
| Storage | Store at -20°C | [20] |
Standard Western Blotting Protocol for this compound-Treated Cells
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the determined time.
-
-
Sample Preparation (Lysis): [5]
-
Wash cells with ice-cold 1X PBS.
-
Lyse cells by adding 1X SDS sample buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate for 10-15 seconds to shear DNA.
-
Heat the samples at 95-100°C for 5 minutes.
-
Centrifuge at high speed for 5 minutes to pellet debris.
-
-
-
Determine the protein concentration of the supernatant.
-
Load 20-50 µg of protein per lane onto an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
-
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Confirm successful transfer with Ponceau S staining.
-
-
Blocking: [5]
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation: [5]
-
Incubate the membrane with the primary antibody at the optimized dilution in antibody dilution buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody at the optimized dilution for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection: [19]
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system or X-ray film.
-
Visualizations
Caption: this compound inhibits the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and nuclear translocation.
Caption: A standard workflow for Western blotting experiments involving this compound treatment.
Caption: A decision tree for troubleshooting common Western blotting issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. licorbio.com [licorbio.com]
- 8. icr.ac.uk [icr.ac.uk]
- 9. licorbio.com [licorbio.com]
- 10. wildtypeone.substack.com [wildtypeone.substack.com]
- 11. clyte.tech [clyte.tech]
- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 13. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. blog.mblintl.com [blog.mblintl.com]
- 16. bosterbio.com [bosterbio.com]
- 17. assaygenie.com [assaygenie.com]
- 18. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 19. ptglab.com [ptglab.com]
- 20. Keap1-Nrf2 Interaction Probe, this compound | 1432500-66-7 [sigmaaldrich.com]
- 21. azurebiosystems.com [azurebiosystems.com]
how to handle ML334 precipitation in cell culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with the Nrf2 activator, ML334, in cell culture media. The following information is designed to help you identify the cause of precipitation and provides systematic solutions to resolve the issue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a potent, cell-permeable small molecule that activates the Nrf2 signaling pathway.[1] It functions by inhibiting the protein-protein interaction between Keap1 and Nrf2 (Kd = 1 μM).[1][2] Under normal conditions, Keap1 targets Nrf2 for degradation. By blocking this interaction, this compound allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and induces the expression of cytoprotective genes.[2] Its use in cell culture is valuable for studying oxidative stress responses and for the development of therapeutics targeting this pathway.
Q2: I've observed a precipitate in my cell culture media after adding this compound. What are the likely causes?
Precipitation of small molecules like this compound in aqueous solutions like cell culture media is a common challenge. Several factors can contribute to this issue:
-
Low Aqueous Solubility: While this compound has good solubility in aqueous buffers like PBS ( >100 µM), its solubility can be lower in complex cell culture media.
-
High Final Concentration: The concentration of this compound used in your experiment may have exceeded its solubility limit in the specific medium you are using.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock of this compound into the aqueous cell culture medium can cause the compound to "crash out" of the solution.[3]
-
Media Composition: Components within the cell culture media, such as salts and proteins from serum, can interact with this compound and reduce its solubility.[3][4]
-
Temperature and pH: Changes in temperature (e.g., adding a cold stock solution to warm media) and pH shifts during cell metabolism can affect compound solubility.[3][4]
-
Evaporation: Water loss from the culture vessel can increase the concentration of all components, including this compound, potentially leading to precipitation.[3]
Q3: How can I prevent this compound from precipitating in my cell culture experiments?
Several strategies can be employed to prevent precipitation and ensure accurate dosing:
-
Optimize Stock Solution: Prepare a high-concentration stock solution in an appropriate solvent like DMSO, where this compound is highly soluble (up to 100 mM).
-
Control Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture media to a minimum, typically at or below 0.1% (v/v), as higher concentrations can be cytotoxic.[5]
-
Use a Serial Dilution Method: To avoid "solvent shock," perform an intermediate dilution of your concentrated stock solution in pre-warmed (37°C) cell culture medium before adding it to the final culture volume.[3]
-
Proper Mixing Technique: Add the final this compound working solution dropwise to your cell culture plate while gently swirling to ensure rapid and even dispersion.[5]
-
Pre-warm Media: Always use cell culture media that has been pre-warmed to 37°C for dilutions.
-
Determine Solubility Limit: If precipitation persists, it is advisable to experimentally determine the approximate solubility limit of this compound in your specific cell culture medium (see Protocol 2).
Q4: My concentrated stock solution of this compound in DMSO has a precipitate. What should I do?
If you observe a precipitate in your stock solution vial, it may be due to storage at a low temperature. You can try to redissolve the compound by gently warming the vial in a 37°C water bath and vortexing vigorously.[5] If the solution becomes clear, it is likely usable. However, to ensure the highest accuracy and reproducibility, preparing a fresh stock solution is the best practice.[5] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[6]
Q5: What is a safe maximum final concentration of this compound to use in cell culture?
This compound has been shown to induce Nrf2 transactivation with an EC50 of 18 µM and shows no detectable cytotoxicity in HEK293 and HepG2 cells at concentrations up to 26 µM.[2] While its aqueous solubility is reported to be >100 µM in PBS, the practical limit in complex media with serum may be lower. It is recommended to start with a concentration range and perform a dose-response curve to find the optimal concentration for your cell type and experimental endpoint, while visually monitoring for precipitation.
Q6: How can I experimentally determine the solubility limit of this compound in my specific cell culture medium?
You can perform a simple empirical test to find the approximate solubility limit. This involves preparing a series of final this compound concentrations in your specific medium, incubating them under culture conditions, and visually inspecting for precipitation. A detailed method is provided in Protocol 2.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Precipitate forms immediately upon adding this compound to media. | Solvent Shock: Rapid dilution of concentrated DMSO stock into the aqueous medium. | Perform a serial dilution. Add the this compound stock to a small volume of pre-warmed media first, mix well, and then transfer this to the final culture volume.[3] Add the compound dropwise while swirling the plate.[5] |
| Precipitate appears over time in the incubator. | Exceeding Solubility Limit: The final concentration is too high for the specific media and conditions. | Reduce the final concentration of this compound. Determine the empirical solubility limit in your specific media using Protocol 2. |
| Media Evaporation: Water loss increases the effective concentration of the compound. | Ensure proper humidification in the incubator. Use sealed flasks or plates if evaporation is a significant issue.[3] | |
| Temperature or pH Shift: Changes in culture conditions affecting solubility. | Ensure the medium is adequately buffered and monitor the pH. Avoid repeated temperature fluctuations.[3][4] | |
| Inconsistent experimental results. | Inaccurate Dosing: Precipitated compound is not biologically available. | Visually inspect cultures for precipitation before and during the experiment. If precipitate is observed, troubleshoot the preparation method using the steps outlined in this guide. |
| Stock solution is cloudy or has solid particles. | Precipitation during Storage: Compound has fallen out of solution in the solvent. | Gently warm the vial to 37°C and vortex vigorously to redissolve.[5] For best results, prepare a fresh stock solution. Aliquot stocks to avoid freeze-thaw cycles.[6] |
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Reference |
| Molecular Weight | 446.50 g/mol | |
| Formula | C₂₆H₂₆N₂O₅ | |
| Appearance | Cream-colored powder | |
| Purity | ≥98% (HPLC) | |
| Solubility in DMSO | Soluble to 100 mM (44.65 mg/mL) | |
| Solubility in Ethanol | Soluble to 100 mM (44.65 mg/mL) | [1] |
| Aqueous Solubility | >100 µM in Phosphate Buffered Saline (PBS) | |
| Storage (Powder) | Store at -20°C | |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to 3 months or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [7][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution for in vitro use.
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: On a calibrated analytical balance, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh 4.47 mg of this compound (Calculation: 446.5 g/mol * 0.010 mol/L * 0.001 L = 0.004465 g = 4.47 mg).
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or warm it gently (not exceeding 40°C) until the solution is clear.[6]
-
Inspection: Visually inspect the solution to ensure no particulates are present. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C.[7]
Protocol 2: Determining the Empirical Solubility Limit of this compound in Cell Culture Media
This protocol provides a method to determine the approximate solubility of this compound in your specific cell culture medium.
-
Prepare Stock: Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.
-
Prepare Dilutions: Prepare a series of final this compound concentrations in your test cell culture media (e.g., DMEM + 10% FBS). To do this, add the required volume of the 10 mM stock to separate sterile tubes containing pre-warmed (37°C) media. For example, to test 100 µM, 50 µM, 25 µM, and 10 µM, add 10 µL, 5 µL, 2.5 µL, and 1 µL of the 10 mM stock to 1 mL of media, respectively. Include a "vehicle control" tube with only DMSO (e.g., 10 µL DMSO in 1 mL media).
-
Mix: Vortex each tube gently but thoroughly immediately after adding the stock solution.
-
Incubate: Incubate the tubes at 37°C in a CO₂ incubator for a period that mimics your experiment (e.g., 2-4 hours).
-
Inspect: Visually inspect each tube against a dark background for any signs of cloudiness or precipitate. The highest concentration that remains completely clear is the approximate solubility limit under those conditions.
Visualizations
References
- 1. molnova.com [molnova.com]
- 2. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving the Cell Permeability of ML334
Welcome to the technical support center for ML334. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the cellular uptake of this compound in various experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it enter cells?
This compound is a potent, cell-permeable activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. It functions by inhibiting the protein-protein interaction between Keap1 and Nrf2. Its "cell-permeable" nature suggests that it can cross the cell membrane, likely through passive diffusion, to reach its intracellular target, Keap1. However, the efficiency of this process can vary significantly between different cell types.
Q2: I am not observing the expected downstream effects of Nrf2 activation (e.g., increased HO-1 expression) after treating my cells with this compound. Could this be a cell permeability issue?
Yes, this is a likely possibility. If this compound does not efficiently cross the membrane of your specific cell type, its intracellular concentration may not be sufficient to inhibit the Keap1-Nrf2 interaction effectively. This would result in a diminished or absent downstream biological response. It is crucial to distinguish between a lack of compound efficacy and insufficient intracellular concentration due to poor permeability.
Q3: In which cell lines has this compound been shown to be effective?
Published studies and technical datasheets have reported the activity of this compound in cell lines such as HEK293 (human embryonic kidney), HepG2 (human liver cancer), and LO2 (human normal liver). If you are using a different cell type, particularly one known to have a more restrictive membrane barrier, you may encounter reduced permeability.
Q4: How can I determine if this compound is entering my specific cell type?
Directly measuring the intracellular concentration of this compound is the most definitive method. This is typically achieved using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) on cell lysates after treatment.
Troubleshooting Guide: Low this compound Efficacy
If you suspect poor cell permeability is limiting the effectiveness of this compound in your experiments, follow this troubleshooting guide.
Diagram: Troubleshooting Workflow for Low this compound Efficacy
Caption: A decision tree to troubleshoot low efficacy of this compound.
Strategies to Enhance this compound Cell Permeability
If you have confirmed that insufficient intracellular concentration is the likely cause of low efficacy, consider the following strategies.
Optimization of Treatment Conditions
The simplest approach is to increase the concentration of this compound or extend the incubation time. However, it is crucial to first determine the cytotoxic threshold of this compound in your cell line to avoid confounding effects from cell death.
Use of Permeabilizing Agents
Transiently increasing membrane permeability can be achieved with chemical agents. This should be done cautiously, as these agents can cause cellular stress and artifacts. Always include appropriate controls.
Table 1: Common Permeabilizing Agents and Recommended Concentrations
| Permeabilizing Agent | Mechanism of Action | Typical Concentration Range | Incubation Time | Key Considerations |
| DMSO | Increases membrane fluidity | 0.5% - 2% (v/v) | Co-incubation with this compound | Can have biological effects on its own. Use the lowest effective concentration.[1] |
| Saponin | Forms pores in the cell membrane by interacting with cholesterol | 10 - 50 µg/mL | Brief pre-treatment (5-10 min) or co-incubation | Can cause significant cytotoxicity at higher concentrations or with longer exposure. |
| Triton X-100 | Non-ionic detergent that solubilizes membrane lipids | 0.01% - 0.1% (v/v) | Brief pre-treatment (1-5 min) | Can extract membrane proteins and is generally more disruptive than saponin. |
Advanced Delivery Systems
For difficult-to-permeate cell types, more advanced delivery strategies may be necessary.
-
Liposomal Formulations: Encapsulating this compound in liposomes can facilitate its entry into cells through endocytosis.[2][3][4]
-
Cell-Penetrating Peptides (CPPs): These are short peptides that can traverse the cell membrane and can be conjugated to small molecules to enhance their uptake.[5][6][7]
Diagram: Mechanisms of Permeability Enhancement
References
- 1. sid.ir [sid.ir]
- 2. One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposome Encapsulated Small Molecule Development Service - Creative Biolabs [creative-biolabs.com]
- 4. Analyzing Liposomal Drug Delivery Systems in Three-Dimensional Cell Culture Models Using MALDI Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell penetrating peptides: overview and applications to the delivery of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Cell-Penetrating Peptide-Mediated Therapeutic Molecule Delivery into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
selecting the correct negative control for ML334 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ML334, a potent, cell-permeable activator of the NRF2 signaling pathway. Proper experimental design, including the selection of appropriate negative controls, is critical for obtaining reliable and interpretable results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended negative control for this compound?
A1: The recommended negative control for this compound is its stereoisomer, (R,S,R)-ML334.[1] this compound's biological activity as a Keap1-Nrf2 protein-protein interaction inhibitor is highly stereospecific.[2] The (R,S,R) isomer is structurally very similar to the active (S,R,S) isomer (this compound) but has been shown to be inactive or significantly less active in cell-based assays.
Q2: Why is a vehicle control also necessary?
A2: A vehicle control, typically the solvent used to dissolve this compound (e.g., DMSO), is essential to distinguish the effects of the compound from the effects of the solvent itself. This is a fundamental control in pharmacology and cell biology experiments to rule out solvent-induced artifacts.
Q3: At what concentration should I use the negative control, (R,S,R)-ML334?
A3: The negative control should be used at the same concentration(s) as the active this compound compound in your experiments. This ensures a direct comparison and helps to confirm that the observed phenotype is due to the specific activity of this compound and not due to off-target effects or general compound properties.
Q4: What if I observe some biological activity with the (R,S,R)-ML334 negative control?
A4: While (R,S,R)-ML334 is considered inactive, observing a slight effect at high concentrations is possible. If this occurs, consider the following:
-
Concentration Dependence: Is the effect of the negative control significantly less potent than this compound? A large window between the EC50 of this compound and any effect of the negative control can still provide confidence in your results.
-
Off-Target Effects: The slight activity could be due to off-target effects that are not related to the Keap1-Nrf2 pathway.
-
Purity of Compounds: Ensure the purity of both this compound and (R,S,R)-ML334. Impurities could lead to unexpected activity.
-
Lower Concentrations: If possible, perform key experiments at lower concentrations of this compound where the negative control shows no activity.
Q5: What should I do if this compound is not showing the expected activity in my assay?
A5: If this compound is not active in your experiment, troubleshoot the following:
-
Compound Integrity: Verify the identity and purity of your this compound stock. Ensure it has been stored correctly to prevent degradation.
-
Cell Permeability: this compound is generally cell-permeable, but issues can arise in certain cell types or with particular experimental conditions.
-
Assay Conditions: Confirm that your assay conditions are optimal for detecting Nrf2 activation. This includes appropriate incubation times and sensitive detection methods.
-
Positive Controls: Include a known activator of the Nrf2 pathway (e.g., sulforaphane) as a positive control to validate your assay system.
-
Mechanism of Action: Remember that this compound acts by inhibiting the Keap1-Nrf2 interaction.[3] Ensure your assay is designed to detect this specific mechanism.
Data Presentation
Table 1: Comparison of this compound and its Negative Control Isomer
| Compound | Stereoisomer | Target | Cellular Activity (EC50) | Reference |
| This compound | (S,R,S) | Keap1-Nrf2 Interaction | ~12-18 µM | [4][5] |
| (R,S,R)-ML334 | (R,S,R) | Keap1-Nrf2 Interaction | > 100 µM |
Experimental Protocols
Keap1-Nrf2 Fluorescence Polarization (FP) Assay
This biochemical assay directly measures the ability of this compound to disrupt the interaction between Keap1 and a fluorescently labeled Nrf2 peptide.
Methodology:
-
Reagents:
-
Purified Keap1 protein (Kelch domain)
-
Fluorescently labeled Nrf2 peptide (e.g., FITC-conjugated)
-
Assay Buffer (e.g., HEPES-based buffer with a non-ionic detergent)
-
This compound and (R,S,R)-ML334 dissolved in DMSO
-
-
Procedure:
-
In a suitable microplate (e.g., black, low-binding 384-well plate), add the assay buffer.
-
Add the fluorescently labeled Nrf2 peptide to all wells at a final concentration optimized for your instrument.
-
Add this compound, (R,S,R)-ML334, or vehicle (DMSO) to the respective wells. Perform a serial dilution to test a range of concentrations.
-
Initiate the binding reaction by adding the Keap1 protein to all wells except for the "no Keap1" control.
-
Incubate the plate at room temperature for a set period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
-
Data Analysis:
-
A decrease in fluorescence polarization indicates inhibition of the Keap1-Nrf2 interaction.
-
Plot the fluorescence polarization values against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Nrf2 Nuclear Translocation Immunofluorescence Assay
This cell-based assay visually confirms the activation of the Nrf2 pathway by observing the translocation of Nrf2 from the cytoplasm to the nucleus.
Methodology:
-
Cell Culture:
-
Plate cells (e.g., HEK293, HepG2) on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with this compound, (R,S,R)-ML334, or vehicle at the desired concentrations for a specified time (e.g., 4-8 hours). Include a positive control if available.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a detergent-containing buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific for Nrf2.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of Nrf2 to determine the extent of translocation. An increase in this ratio indicates Nrf2 activation.
-
Visualizations
Caption: this compound Signaling Pathway
Caption: General Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Variability in NRF2 Target Gene Expression with ML334
Welcome to the technical support center for ML334. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered when using this compound to activate the NRF2 signaling pathway.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section provides answers to common questions and a troubleshooting guide for unexpected results in a user-friendly question-and-answer format.
Compound Handling and Storage
Question: How should I prepare and store this compound stock solutions?
Answer: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-100 mM).[1] It is crucial to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[2] Repeated freeze-thaw cycles can lead to compound degradation and the introduction of moisture, which can affect its potency.[3] For experiments, thaw a fresh aliquot and dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity and that a vehicle control with the same DMSO concentration is included in your experiments.
Question: How stable is this compound in cell culture medium?
Answer: While specific stability data for this compound in all types of cell culture media is not extensively published, it is generally recommended to prepare fresh working solutions for each experiment.[4] The stability of a small molecule in culture media can be influenced by factors such as pH, temperature, and interactions with media components like amino acids and vitamins.[5] Some small molecules can degrade over time, especially in serum-containing media.[4] To assess stability in your specific experimental setup, you can perform a time-course experiment and measure the compound's concentration or activity over time using methods like HPLC-MS.[1]
Experimental Design and Execution
Question: I am not observing a significant induction of NRF2 target genes after treating my cells with this compound. What are the possible reasons?
Answer: Several factors could contribute to a lack of response. Here's a troubleshooting workflow to identify the potential issue:
-
Confirm Cell Line Responsiveness:
-
Keap1-Nrf2 Pathway Integrity: Different cell lines exhibit varying levels of basal NRF2 activity and responsiveness to stimuli.[6] This can be due to mutations in Keap1, NRF2, or related pathway components.[6] It is advisable to use a positive control, such as tert-butylhydroquinone (tBHQ) or sulforaphane, to confirm that the NRF2 pathway is functional in your cell line.[7]
-
Cell Line Specificity: The potency of this compound can vary between cell lines. For example, the EC50 for NRF2 nuclear translocation is ~12 µM in U2OS cells, while the EC50 for ARE reporter activation is ~18 µM in HepG2 cells.[8]
-
-
Optimize this compound Concentration and Treatment Time:
-
Dose-Response: The optimal concentration of this compound can be cell-line dependent. Perform a dose-response experiment (e.g., 1 µM to 50 µM) to determine the optimal concentration for your specific cells.
-
Time-Course: The induction of NRF2 target genes is time-dependent. A time-course experiment (e.g., 4, 8, 16, 24 hours) is recommended to identify the peak time point for gene expression changes. For example, in HEK293 cells, HO-1 mRNA expression peaks around 6 hours of this compound treatment, with a lesser fold-change at 16 hours.[9]
-
-
Verify Compound Integrity:
-
Proper Storage: Ensure your this compound stock solution has been stored correctly to prevent degradation.
-
Fresh Dilutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
-
Check for Serum Interference:
-
Serum Protein Binding: Components of fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration in the culture medium.[10] If you suspect serum interference, consider reducing the serum concentration during the treatment period or performing the experiment in a serum-free medium for a short duration, if your cells can tolerate it.
-
Question: I am observing high variability in my results between replicate experiments. What could be the cause?
Answer: High variability can stem from several sources. Here are some common causes and solutions:
-
Inconsistent Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range to minimize phenotypic drift.
-
Cell Seeding Density: Ensure uniform cell seeding across all wells, as variations in cell density can affect the experimental outcome.
-
-
Pipetting Errors: Meticulous pipetting technique is crucial, especially when preparing serial dilutions and adding reagents.
-
Compound Solubilization: Ensure that this compound is fully dissolved in DMSO before further dilution in culture medium to avoid inaccurate concentrations.
Data Interpretation
Question: The fold-change in my NRF2 target gene of interest is lower than expected. What should I consider?
Answer:
-
Target Gene Specifics: Not all NRF2 target genes are induced to the same extent. For instance, in HEK293 cells treated with this compound, HO-1 mRNA shows a 4- to 7-fold increase, while NQO1 and TRX1 mRNAs show a 2- to 3-fold increase.[9]
-
Basal NRF2 Activity: Cell lines with high basal NRF2 activity may show a less pronounced fold-change upon stimulation.
-
Assay Sensitivity: Ensure that your detection method (e.g., qPCR, Western blot) is optimized for sensitivity and that you are using appropriate controls.
Question: My Western blot for NRF2 is showing multiple bands or a band at an unexpected molecular weight. How can I troubleshoot this?
Answer: NRF2 Western blotting can be challenging. Here are some key points to consider:
-
Expected Molecular Weight: NRF2 is a ~68 kDa protein, but it often migrates at a higher apparent molecular weight (around 95-110 kDa) on SDS-PAGE due to post-translational modifications.[7]
-
Antibody Specificity: Use a well-validated NRF2 antibody. It is advisable to include positive controls (e.g., lysates from cells overexpressing NRF2 or treated with a known NRF2 activator) and negative controls (e.g., lysates from NRF2 knockout/knockdown cells) to confirm antibody specificity.[7][11]
-
Sample Preparation: Include protease inhibitors in your lysis buffer to prevent NRF2 degradation.[7]
-
Subcellular Fractionation: To confirm NRF2 activation, perform nuclear and cytoplasmic fractionation to demonstrate the translocation of NRF2 to the nucleus.[12][13]
Quantitative Data Summary
The following tables summarize quantitative data on the activity of this compound from published studies. Note that these values are cell-line specific and should be used as a guide for designing your own experiments.
Table 1: In Vitro Activity of this compound in Different Cell Lines
| Cell Line | Assay Type | Endpoint | EC50 / Kd | Reference |
| U2OS | NRF2 Nuclear Translocation | β-galactosidase reporter | ~12 µM | [8] |
| HepG2 | ARE Reporter Assay | β-lactamase reporter | ~18 µM | [8][9] |
| - | Keap1 Binding Assay | Competitive SPR | Kd = 1.0 µM | [8] |
Table 2: this compound-Induced NRF2 Target Gene and Protein Expression in HEK293 Cells
| Target | Assay | Treatment Conditions | Fold Induction | Reference |
| NQO1 mRNA | qPCR | 50-100 µM this compound for 6 and 16 hours | 2- to 3-fold | [9] |
| TRX1 mRNA | qPCR | 50-100 µM this compound for 6 and 16 hours | 2- to 3-fold | [9] |
| HO-1 mRNA | qPCR | 50-100 µM this compound for 6 hours | 4- to 7-fold | [9] |
| HO-1 Protein | Western Blot | 50-100 µM this compound for 16 hours | Induced | [9] |
| TRX1 Protein | Western Blot | 50-100 µM this compound for 16 hours | Induced | [9] |
Detailed Experimental Protocols
1. Quantitative Real-Time PCR (qPCR) for NRF2 Target Gene Expression
This protocol provides a general framework for measuring the mRNA levels of NRF2 target genes such as HMOX1 and NQO1.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well or 12-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the determined time points.
-
-
RNA Isolation:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells directly in the well using a TRIzol-based reagent or a column-based RNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for your target gene (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB), and nuclease-free water.
-
Add the cDNA template to the master mix.
-
Run the qPCR reaction in a real-time PCR system using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.
-
2. Western Blot for NRF2 Protein Levels and Nuclear Translocation
This protocol describes the detection of total NRF2 protein and its accumulation in the nucleus.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and treat with this compound as described for the qPCR protocol.
-
-
Protein Extraction:
-
Total Cell Lysate:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Nuclear and Cytoplasmic Fractionation:
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NRF2 (and loading controls such as β-actin for total lysate, or Lamin B1/Histone H3 for nuclear fraction and GAPDH/α-tubulin for cytoplasmic fraction) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the NRF2 band intensity to the respective loading control.
-
3. ARE-Luciferase Reporter Assay
This assay measures the transcriptional activity of NRF2 by quantifying the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).
-
Cell Seeding and Transfection:
-
Seed cells in a 24-well or 96-well plate.
-
Co-transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Allow the cells to recover and express the reporters for 24-48 hours.
-
-
Cell Treatment:
-
Treat the transfected cells with various concentrations of this compound or vehicle control for the desired duration.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Use a dual-luciferase reporter assay system to sequentially measure the firefly and Renilla luciferase activities in the cell lysate according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control.
-
Visualizations
NRF2 Signaling Pathway and this compound Mechanism of Action
Caption: NRF2 signaling pathway and the mechanism of action of this compound.
General Experimental Workflow for Investigating this compound Effects
Caption: A general experimental workflow for studying the effects of this compound.
Troubleshooting Logic for Weak NRF2 Target Gene Induction
Caption: Troubleshooting decision tree for weak NRF2 target gene induction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nrf2 induction potency of plant-derived compounds determined using an antioxidant response element luciferase reporter and conventional NAD(P)H-quinone acceptor oxidoreductase 1 activity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Top Ten Most Common Real-Time qRT-PCR Pitfalls | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. 4.5. Western Blot Analysis for Nrf2 and PPARγ [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Confirming ML334 Specificity: A Guide to Using Nrf2 siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the specificity of the Nrf2 activator, ML334, with a primary focus on the use of Nrf2 siRNA knockdown. We present supporting experimental data, detailed protocols, and a comparative analysis of alternative validation techniques to aid researchers in designing robust experiments for characterizing Nrf2-targeting compounds.
Introduction to this compound and the Nrf2 Signaling Pathway
This compound is a potent, cell-permeable small molecule that activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] It functions by inhibiting the protein-protein interaction between Nrf2 and its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1][2] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[3][4] In the presence of activators like this compound, or under conditions of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1), initiating their transcription.[3][4]
To ensure that the observed biological effects of this compound are indeed mediated through Nrf2, it is crucial to perform specificity assays. The gold-standard method for this is to utilize small interfering RNA (siRNA) to knock down the expression of Nrf2. If this compound's activity is truly Nrf2-dependent, its ability to induce ARE-driven gene expression will be significantly diminished in Nrf2-depleted cells.
Nrf2 Signaling Pathway
Experimental Workflow for Confirming this compound Specificity
The following diagram outlines the key steps in a typical experiment to validate the Nrf2-dependent activity of this compound using siRNA-mediated knockdown.
Data Presentation: Nrf2 siRNA Knockdown Abrogates this compound-Induced Gene Expression
The following table summarizes representative quantitative data from experiments designed to test the specificity of this compound. The data illustrates that in cells treated with a non-targeting control (NTC) siRNA, this compound potently induces the expression of Nrf2 target genes. In contrast, in cells where Nrf2 has been knocked down, the effect of this compound is significantly attenuated.
| Treatment Group | Nrf2 mRNA Level (% of Control) | NQO1 mRNA (Fold Induction) | HO-1 mRNA (Fold Induction) | Nrf2 Protein Level (% of Control) | NQO1 Protein (Fold Induction) | HO-1 Protein (Fold Induction) |
| NTC siRNA + Vehicle | 100 ± 8 | 1.0 ± 0.2 | 1.0 ± 0.3 | 100 ± 10 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| NTC siRNA + this compound | 110 ± 12 | 8.5 ± 1.1 | 15.2 ± 2.5 | 180 ± 20 | 6.2 ± 0.8 | 10.5 ± 1.7 |
| Nrf2 siRNA + Vehicle | 25 ± 5 | 0.8 ± 0.1 | 0.9 ± 0.2 | 20 ± 6 | 0.7 ± 0.1 | 0.8 ± 0.2 |
| Nrf2 siRNA + this compound | 30 ± 7 | 1.5 ± 0.4 | 2.1 ± 0.6 | 45 ± 9 | 1.2 ± 0.3 | 1.5 ± 0.4 |
Data are presented as mean ± standard deviation and are representative of typical experimental outcomes.
Experimental Protocols
Nrf2 siRNA Transfection
This protocol describes the transient knockdown of Nrf2 using siRNA.
-
Cell Seeding: Plate cells (e.g., HEK293T or A549) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute Nrf2-targeting siRNA and a non-targeting control (NTC) siRNA in serum-free medium (e.g., Opti-MEM). In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.
-
Transfection Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the transfection complexes drop-wise to the cells.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator to allow for Nrf2 knockdown.
This compound Treatment
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution to the desired final concentration in cell culture medium.
-
Cell Treatment: After the siRNA incubation period, replace the medium with fresh medium containing either this compound or a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 6-24 hours).
Quantitative Real-Time PCR (qPCR)
This protocol is for quantifying the mRNA expression of Nrf2 and its target genes.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a qPCR instrument, SYBR Green master mix, and primers specific for Nrf2, NQO1, HO-1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Western Blotting
This protocol is for detecting the protein levels of Nrf2 and its target genes.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against Nrf2, NQO1, HO-1, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Comparison with Other Validation Methods
While Nrf2 siRNA knockdown is a highly specific method, other techniques can also be employed to validate the on-target activity of Nrf2 activators.
| Method | Principle | Advantages | Disadvantages |
| Nrf2 siRNA Knockdown | Reduces Nrf2 expression, thus preventing the downstream effects of an Nrf2-dependent activator. | High specificity for the Nrf2 target.[5] | Can have off-target effects if the siRNA is not well-designed; transient effect. |
| Nrf2 Knockout Cells/Animals | Utilizes cells or animal models where the Nrf2 gene has been genetically deleted. | Provides a complete loss of Nrf2 function for definitive validation. | Time-consuming and expensive to generate; potential for compensatory mechanisms to arise. |
| Keap1 Knockdown/Knockout | Reduces or eliminates the expression of Keap1, leading to constitutive Nrf2 activation. This can be used to see if a compound's effects are additive or synergistic.[6] | Useful for studying the regulation of the Nrf2 pathway. | Does not directly confirm that a compound's primary target is Nrf2. |
| ARE-Reporter Assays | Employs a reporter gene (e.g., luciferase) under the control of an ARE promoter. Activation of Nrf2 leads to an increase in reporter gene expression.[1] | High-throughput and quantitative. | Does not distinguish between direct Nrf2 activators and compounds that cause oxidative stress, which indirectly activates Nrf2. |
| Competitive Binding Assays | Measures the ability of a compound to disrupt the interaction between Nrf2 and Keap1 in vitro. | Directly assesses the mechanism of action for compounds like this compound. | Does not provide information about cellular activity or specificity. |
Conclusion
Confirming the on-target specificity of a compound is a critical step in drug discovery and development. For Nrf2 activators like this compound, siRNA-mediated knockdown of Nrf2 provides a robust and specific method to validate that the compound's mechanism of action is indeed through the Nrf2 signaling pathway. By combining this technique with other assays such as qPCR, Western blotting, and ARE-reporter assays, researchers can build a comprehensive profile of their compound's activity and specificity. This guide provides the necessary framework and detailed protocols to assist in the rigorous evaluation of novel Nrf2-targeting therapeutics.
References
- 1. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dynamic modeling of Nrf2 pathway activation in liver cells after toxicant exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activators of Nrf2 to Counteract Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Inhibition of Anti-Inflammatory Regulator Nrf2 Results in Breast Cancer Retardation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the Nrf2-ARE pathway by siRNA knockdown of Keap1 reduces oxidative stress and provides partial protection from MPTP-mediated neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NRF2 Activators: ML334 vs. Bardoxolone Methyl
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response, making it a prime therapeutic target for a host of diseases underpinned by oxidative stress. This guide provides an objective comparison of two prominent NRF2 activators, ML334 and bardoxolone methyl (also known as CDDO-Me or RTA 402), focusing on their mechanisms of action, potency, specificity, and supporting experimental data to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
This compound and bardoxolone methyl both activate the NRF2 pathway but through distinct mechanisms. This compound is a non-covalent inhibitor of the Kelch-like ECH-associated protein 1 (KEAP1)-NRF2 protein-protein interaction, offering a targeted approach to NRF2 stabilization. In contrast, bardoxolone methyl is an electrophilic agent that covalently modifies cysteine residues on KEAP1. While bardoxolone methyl is a potent NRF2 activator that has undergone clinical investigation, it is also associated with a range of off-target effects and adverse events. This compound represents a more recently developed tool compound with a potentially more specific mechanism of action, though comprehensive data on its off-target profile is less extensive. The absence of direct head-to-head comparative studies in the public domain makes a definitive statement on their relative potency challenging; therefore, the available data is presented to inform experimental design.
Mechanism of Action
The activation of NRF2 by both compounds hinges on the disruption of its interaction with KEAP1, which under basal conditions, targets NRF2 for proteasomal degradation. However, the molecular interactions driving this disruption differ significantly.
This compound: A Direct Inhibitor of the KEAP1-NRF2 Interaction
This compound functions as a direct, reversible inhibitor of the protein-protein interaction between NRF2 and the Kelch domain of KEAP1.[1][2] By binding to KEAP1, this compound prevents the sequestration and subsequent ubiquitination of NRF2, leading to its accumulation, nuclear translocation, and the transactivation of antioxidant response element (ARE)-dependent genes.[2]
Bardoxolone Methyl: A Covalent Modifier of KEAP1
Bardoxolone methyl is a synthetic triterpenoid that acts as an electrophile.[3] It covalently modifies reactive cysteine residues on KEAP1, inducing a conformational change that impairs its ability to target NRF2 for degradation.[3] This indirect mechanism also results in the stabilization and activation of NRF2.
Potency and Efficacy
Direct comparison of potency is challenging due to the lack of head-to-head studies. The following tables summarize the available quantitative data from independent studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay | Cell Line | Reference |
| Kd vs. KEAP1 | 1 µM | Competitive SPR | - | [4] |
| IC50 vs. KEAP1-NRF2 Interaction | 1.6 µM | Fluorescence Polarization | - | [5] |
| EC50 for NRF2 Nuclear Translocation | 13 µM | β-galactosidase fragment complementation | U2OS | [5] |
| EC50 for ARE Reporter Activity | 18 µM | β-lactamase reporter assay | HepG2 | [5] |
Table 2: In Vitro Potency of Bardoxolone Methyl
| Parameter | Value | Assay | Cell Line | Reference |
| Effective Concentration for NRF2 Activation | 10-100 nM | Co-immunoprecipitation, Western Blot, qPCR, ARE reporter | HUVECs | [6] |
| EC50 for SARS-CoV-2 Replication Inhibition | 0.29 µM | qRT-PCR | Vero | [4] |
Note: The EC50 for SARS-CoV-2 replication is not a direct measure of NRF2 activation but is included as a reported potency metric.
Table 3: Effect on NRF2 Target Gene Expression
| Compound | Fold Induction of mRNA | Gene(s) | Cell Line/Tissue | Reference |
| This compound (50-100 µM) | 2 to 7-fold | NQO1, TRX1, HO-1 | HEK293 | [4] |
| Bardoxolone Methyl (10-100 nM) | Significant increase | HO-1, NQO1, GCLC | HUVECs | [6] |
| Bardoxolone Methyl | Significant increase | NQO1, TXNRD1, GCLC, GSR | Monkey Kidneys | [7] |
Specificity and Off-Target Effects
The differing mechanisms of action of this compound and bardoxolone methyl have implications for their specificity.
This compound
As a non-covalent inhibitor of a protein-protein interaction, this compound is predicted to have a more specific mode of action.[1][3] However, comprehensive profiling for off-target effects is not widely available in the public domain. The electrophilic nature of many NRF2 activators can lead to off-target reactions with other cysteine-containing proteins, a liability that direct, non-covalent inhibitors like this compound may avoid.[3]
Bardoxolone Methyl
The electrophilic nature of bardoxolone methyl makes it susceptible to reacting with other nucleophilic targets in the cell, leading to a range of NRF2-independent effects.[3][8] A proteomic study revealed that a close analog of bardoxolone methyl interacts with hundreds of proteins.[9] Known off-target effects include:
-
Inhibition of NF-κB signaling: Bardoxolone methyl can directly inhibit IKKβ, a key kinase in the NF-κB pathway, leading to anti-inflammatory effects independent of NRF2.[8]
-
Modulation of mitochondrial function. [8]
-
Induction of apoptosis in cancer cells. [8]
Clinical trials with bardoxolone methyl have also revealed several adverse effects, including increased albuminuria, elevations in liver aminotransferases, muscle spasms, and hypomagnesemia.[10]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Antioxidant Response Element (ARE) Luciferase Reporter Gene Assay
This assay is a primary method for quantifying the transcriptional activity of NRF2.
Protocol:
-
Cell Culture and Transfection: Plate cells (e.g., HepG2) in a 96-well plate. Co-transfect with a firefly luciferase reporter vector under the control of AREs and a constitutively expressing Renilla luciferase vector (for normalization).
-
Compound Treatment: After transfection, treat cells with various concentrations of this compound, bardoxolone methyl, or a vehicle control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction by dividing the normalized luciferase activity of the treated wells by that of the vehicle control wells.
Quantitative Real-Time PCR (qPCR) for NRF2 Target Genes
This method measures the mRNA expression levels of NRF2 downstream targets such as heme oxygenase-1 (HMOX1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Protocol:
-
Cell Treatment and RNA Isolation: Treat cells with the test compounds for a specified duration (e.g., 6-24 hours). Isolate total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan-based assays with primers specific for the target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method. The fold change in gene expression is determined by 2-ΔΔCt.
Conclusion
The choice between this compound and bardoxolone methyl for NRF2 activation studies depends on the specific research question. Bardoxolone methyl is a potent, well-characterized NRF2 activator with known pleiotropic effects that may be advantageous in certain therapeutic contexts but could confound mechanistic studies. Its extensive clinical data also provides valuable context for translational research. This compound, with its more targeted, non-covalent mechanism of action, offers a potentially more specific tool to probe the consequences of direct KEAP1-NRF2 inhibition, minimizing the likelihood of off-target effects associated with electrophilic compounds. However, its characterization, particularly regarding a comprehensive selectivity profile, is less mature than that of bardoxolone methyl. Researchers should carefully consider these factors and the available data when designing their experiments. The lack of direct comparative studies underscores the need for such research to better delineate the relative merits of these two important NRF2 activators.
References
- 1. Discovery of direct inhibitors of Keap1-Nrf2 protein-protein interaction as potential therapeutic and preventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. KEAP1-NRF2 protein-protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bardoxolone Methyl Decreases Megalin and Activates Nrf2 in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bardoxolone Brings Nrf2-Based Therapies to Light - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bardoxolone methyl decreases megalin and activates nrf2 in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Utilizing ML334's Inactive Isomer as a Negative Control
This guide provides a comprehensive comparison of the potent Nrf2 activator, ML334, and its inactive stereoisomer. It is designed for researchers, scientists, and drug development professionals to underscore the importance of rigorous experimental design through the use of appropriate negative controls. By presenting key experimental data, detailed protocols, and clear visual diagrams, this guide demonstrates how the inactive isomer of this compound serves as an essential tool to validate that the observed biological effects are specifically due to the targeted inhibition of the Keap1-Nrf2 protein-protein interaction.
Introduction to this compound and the Keap1-Nrf2 Pathway
The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, the protein Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent degradation.[1] this compound is a potent, cell-permeable small molecule that activates this pathway by directly inhibiting the Keap1-Nrf2 protein-protein interaction.[2][3] This inhibition prevents Nrf2 degradation, allowing it to translocate to the nucleus and induce the expression of antioxidant response element (ARE)-driven cytoprotective genes like HO-1 and NQO1.[1][2][4]
In any targeted molecular research, a negative control is fundamental to ensure that the observed effects are a direct result of the intended mechanism and not due to off-target interactions or confounding variables.[5][6][7] An ideal negative control possesses a similar chemical structure to the active compound but lacks its specific biological activity. The inactive stereoisomer of this compound serves this purpose perfectly.
Comparative Analysis: this compound vs. Its Inactive Isomer
This compound has three chiral centers, resulting in eight possible stereoisomers.[1] Extensive research has demonstrated that the biological activity resides almost exclusively in one specific stereoisomer, (1S,2R,5S)-5, commonly known as this compound or LH601A.[1] Its enantiomer and other diastereomers are significantly less active or completely inactive.[1] For instance, the enantiomer of this compound exhibits a binding affinity for Keap1 that is 100 times weaker.[1] A commercially available isomer, (R,S,R)-ML334, is explicitly designated for use as an experimental negative control.[8]
The following table summarizes the quantitative differences in activity between this compound and its inactive counterparts.
| Parameter | This compound (Active Isomer) | Inactive Isomer (Enantiomer) | Other Diastereomers |
| Keap1 Binding (Kd) | ~1.0 µM[2][4][9] | ~100 µM[1] | Inactive[1] |
| FP Assay (IC50) | ~1.6 µM[4][9] | Not reported (implied >100x weaker) | Inactive[1] |
| Nrf2 Translocation (EC50) | ~13 µM[9] | Not reported (implied inactive) | Inactive[1] |
| ARE Reporter Gene (EC50) | ~18 µM[9] | Not reported (implied inactive) | Inactive[1] |
| Cellular Cytotoxicity | No detectable cytotoxicity up to 26 µM in HEK293 and HepG2 cells.[9] | Not reported | Not reported |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental logic, the following diagrams have been generated using Graphviz (DOT language).
Caption: The Keap1-Nrf2 pathway and points of intervention.
Caption: A typical workflow for validating Nrf2 activation.
Experimental Protocols
Below are generalized protocols for key assays used to characterize this compound and its inactive isomer. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.
This biochemical assay measures the ability of a compound to disrupt the interaction between the Keap1 Kelch domain and a fluorescently labeled peptide derived from Nrf2.
-
Objective: To determine the IC50 value of test compounds for the Keap1-Nrf2 interaction.
-
Materials:
-
Recombinant human Keap1 Kelch domain protein.
-
Fluorescein-labeled Nrf2 peptide (e.g., FAM-AFTDEETGEFL).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Test compounds: this compound and its inactive isomer, dissolved in DMSO.
-
384-well, low-volume, black plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Method:
-
Prepare serial dilutions of the test compounds (this compound and inactive isomer) in DMSO, then dilute further into Assay Buffer. The final DMSO concentration should be ≤1%.
-
In a 384-well plate, add the Keap1 protein to a final concentration of ~70 nM.
-
Add the test compounds across a range of concentrations (e.g., from 0.1 µM to 100 µM). Include wells for positive control (no inhibitor) and negative control (no Keap1).
-
Add the fluorescent Nrf2 peptide to a final concentration of ~5 nM.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.
-
This cell-based assay measures the activation of the Nrf2 pathway by quantifying the expression of a reporter gene (beta-lactamase) under the control of an Antioxidant Response Element (ARE).
-
Objective: To determine the EC50 value of test compounds for inducing Nrf2-mediated gene transcription.
-
Materials:
-
A suitable cell line (e.g., HEK293, HepG2) stably transfected with an ARE-bla reporter construct.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Test compounds: this compound and its inactive isomer, dissolved in DMSO.
-
Beta-lactamase detection kit (e.g., LiveBLAzer™-FRET B/G Substrate).
-
96-well, clear-bottom, black plates.
-
Fluorescence plate reader.
-
-
Method:
-
Seed the ARE-bla reporter cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound and its inactive isomer for 16-24 hours. Include vehicle-only (DMSO) wells as a negative control.
-
After incubation, remove the treatment medium.
-
Prepare and add the beta-lactamase substrate solution to all wells according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 2 hours in the dark.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the cleaved and uncleaved FRET substrate.
-
Calculate the ratio of cleaved to uncleaved substrate fluorescence to determine the level of ARE activation.
-
Plot the activation data against compound concentration to determine the EC50 value.
-
Conclusion
References
- 1. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ML 334 | Nrf2 | Tocris Bioscience [tocris.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Negative Control Group | Definition & Examples - Lesson | Study.com [study.com]
- 6. Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioivt.com [bioivt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Validation of ML334-Induced NRF2 Activation with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological activator ML334 with genetic models for validating the activation of the NRF2 signaling pathway. This compound is a potent, cell-permeable small molecule that activates Nuclear factor erythroid 2-related factor 2 (NRF2) by inhibiting its interaction with Kelch-like ECH-associated protein 1 (KEAP1).[1] Cross-validation of this compound's effects with genetic approaches, such as siRNA-mediated knockdown of KEAP1, is crucial for confirming on-target activity and understanding the downstream biological consequences of NRF2 activation. This guide presents a synthesis of experimental data from various studies to facilitate a comparative analysis.
Pharmacological vs. Genetic Activation of the NRF2 Pathway
This compound acts as a direct inhibitor of the KEAP1-NRF2 protein-protein interaction, binding to the Kelch domain of KEAP1 with a dissociation constant (Kd) of 1 µM.[1] This disruption prevents the ubiquitination and subsequent proteasomal degradation of NRF2, leading to its accumulation, nuclear translocation, and the activation of Antioxidant Response Element (ARE)-driven gene expression.[2][3]
Genetic knockdown of KEAP1 using siRNA achieves a similar outcome by reducing the cellular levels of the KEAP1 protein. This relieves the repressive sequestration of NRF2, allowing for its stabilization and downstream signaling. While both methods lead to the activation of the NRF2 pathway, the kinetics, magnitude, and potential off-target effects can differ. Pharmacological intervention with this compound offers temporal control and dose-dependent modulation, whereas genetic knockdown provides a more sustained, long-term reduction of the target protein.
Data Presentation: Pharmacological vs. Genetic NRF2 Activation
The following tables summarize quantitative data from studies investigating the effects of this compound treatment and KEAP1 siRNA knockdown on the NRF2 pathway.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Kd) to KEAP1 | 1 µM | - | [1] |
| IC50 for KEAP1-NRF2 Interaction | 1.6 µM | - | [2] |
| EC50 for NRF2 Nuclear Translocation | 13 µM | HEK293 | [2] |
| EC50 for ARE-driven Reporter Gene Activation | 18 µM | HepG2 | [2] |
| Fold Induction of HO-1 mRNA (50 µM, 6h) | 4-7 fold | HEK293 | [1] |
| Fold Induction of NQO1 mRNA (50 µM, 6h) | 2-3 fold | HEK293 | [1] |
| Fold Induction of TRX1 mRNA (50 µM, 6h) | 2-3 fold | HEK293 | [1] |
Table 2: Effects of KEAP1 siRNA Knockdown
| Parameter | Outcome | Cell Line | Reference |
| KEAP1 mRNA Reduction | ~70% | HaCaT | |
| KEAP1 Protein Reduction | Substantial decrease | HaCaT | |
| NRF2 Protein Level | Substantial increase | HaCaT | |
| ARE-driven Reporter Gene Activity | Significant increase | HaCaT | |
| NQO1 mRNA Induction | ~3-fold | HaCaT | |
| GCLC mRNA Induction | ~2.5-fold | HaCaT | |
| Intracellular Glutathione (GSH) Level | ~1.75-fold increase | HaCaT |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NRF2 signaling pathway targeted by this compound and a typical experimental workflow for cross-validating its effects with KEAP1 siRNA.
Figure 1. NRF2 signaling pathway activated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
Validating NRF2 Target Engagement: A Comparative Guide for ML334 Treatment
This guide provides a comprehensive comparison of methodologies for validating the downstream target engagement of the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway following treatment with ML334. Designed for researchers, scientists, and drug development professionals, this document offers detailed experimental protocols, quantitative data comparisons, and visual workflows to ensure robust and reliable validation of on-target effects.
Introduction to NRF2 and the Activator this compound
The NRF2-KEAP1 (Kelch-like ECH-associated protein 1) pathway is a master regulator of the cellular antioxidant response, crucial for protecting cells from oxidative and electrophilic stress.[1][2][3] Under normal conditions, KEAP1 targets NRF2 for proteasomal degradation, keeping its activity low.[2][4][5] Upon chemical or oxidative stimuli, NRF2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[2][6][7]
This compound is a potent, cell-permeable small molecule that activates the NRF2 pathway.[8] Unlike electrophilic activators, this compound functions as a first-in-class, non-covalent inhibitor of the KEAP1-NRF2 protein-protein interaction.[2][9] It binds directly to the Kelch domain of KEAP1 (Kd of 1 µM), preventing NRF2 ubiquitination and leading to its accumulation and subsequent activation of downstream targets.[8][9][10] Validating the engagement of these downstream targets is essential to confirm the mechanism of action and cellular efficacy of this compound.
Key Methods for Validating NRF2 Target Engagement
Robust validation of NRF2 activation requires a multi-pronged approach. The following sections detail three essential experimental methods to confirm downstream target engagement after this compound treatment.
Quantitative Real-Time PCR (qPCR)
Principle: qPCR is a highly sensitive technique used to measure the relative abundance of specific mRNA transcripts. Activation of NRF2 leads to increased transcription of its target genes. Measuring the mRNA levels of well-established NRF2 targets, such as HMOX1 (Heme Oxygenase 1) and NQO1 (NAD(P)H Quinone Dehydrogenase 1), provides direct evidence of NRF2 transcriptional activity.[3][11][12]
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, HepG2) at an appropriate density. Once adhered, treat with a dose-range of this compound (e.g., 10-100 µM) or vehicle control (DMSO) for a specified time (e.g., 6-24 hours).[8]
-
RNA Extraction: Lyse cells and extract total RNA using a column-based kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit (e.g., Superscript II, Invitrogen).[12]
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, SYBR Green master mix, and specific primers for target genes (HMOX1, NQO1) and a housekeeping gene (e.g., β-actin, GAPDH).[12][13]
-
Data Analysis: Perform the reaction in a real-time PCR cycler. Calculate the relative gene expression using the ΔΔCt method, normalizing target gene expression to the housekeeping gene and comparing treated samples to the vehicle control.[13]
Quantitative Data Summary:
| Compound | Cell Line | Concentration (µM) | Duration (h) | Target Gene | Fold Induction (mRNA) | Reference |
| This compound | HEK293 | 50-100 | 6 | HMOX1 | 4 - 7 | [8] |
| This compound | HEK293 | 50-100 | 16 | HMOX1 | < 4 | [8] |
| This compound | HEK293 | 50-100 | 6 | NQO1 | 2 - 3 | [8] |
| This compound | HEK293 | 50-100 | 16 | NQO1 | 2 - 3 | [8] |
Western Blot Analysis
Principle: Western blotting allows for the detection and quantification of specific proteins. This technique can confirm NRF2 activation by showing an increase in NRF2 protein levels (particularly in the nucleus) and a corresponding increase in the expression of downstream target proteins like HO-1 and NQO1.[14][15]
Experimental Protocol:
-
Cell Culture and Treatment: Treat cells with this compound as described for the qPCR protocol.
-
Protein Extraction: For total protein, lyse cells in RIPA buffer with protease inhibitors. For subcellular fractionation, use a nuclear/cytoplasmic extraction kit to separate fractions.[14]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein lysate and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-NRF2, anti-HO-1, anti-NQO1) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions).
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. mdpi.com [mdpi.com]
- 6. NRF2-targeted therapeutics: New targets and modes of NRF2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Functional Studies of a New Nrf2 Partner IQGAP1: A Critical Role in the Stability and Transactivation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Confirming the Stereospecific Activity of ML334: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stereospecificity of a molecule is paramount. This guide provides a comprehensive comparison of the potent NRF2 activator, ML334, with its inactive stereoisomer, highlighting the experimental data and detailed protocols necessary to confirm its stereospecific activity. We also present alternative Keap1-Nrf2 interaction inhibitors for a broader perspective.
This compound is a small molecule that activates the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress.[1] It functions by inhibiting the protein-protein interaction between Kelch-like ECH-associated protein 1 (Keap1) and NRF2.[1] Under basal conditions, Keap1 targets NRF2 for ubiquitination and subsequent proteasomal degradation. By disrupting this interaction, this compound allows NRF2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of cytoprotective genes.[2][3]
Crucially, this compound possesses three chiral centers, resulting in eight possible stereoisomers. Extensive research has demonstrated that only one of these enantiomers is biologically active.[4] The commercially available inactive isomer, (R,S,R)-ML334, serves as an essential negative control in experiments designed to validate the stereospecific nature of the active compound.[5]
Comparative Analysis of this compound Stereoisomers
The following table summarizes the quantitative data for the active this compound and its inactive (R,S,R) stereoisomer, alongside other known Keap1-Nrf2 inhibitors. This data underscores the critical importance of stereochemistry in the biological activity of this compound.
| Compound | Target | Assay Type | Activity Metric | Value (µM) | Reference |
| This compound (Active Isomer) | Keap1-Nrf2 | Fluorescence Polarization (FP) | IC₅₀ | 1.6 | [Probe Reports from the NIH][4] |
| Surface Plasmon Resonance (SPR) | Kd | 1.0 | [Probe Reports from the NIH][4] | ||
| Nrf2 Nuclear Translocation | EC₅₀ | 13 | [Probe Reports from the NIH][4] | ||
| ARE Reporter Assay | EC₅₀ | 18 | [Probe Reports from the NIH][4] | ||
| (R,S,R)-ML334 (Inactive Isomer) | Keap1-Nrf2 | All assays | - | Inactive | [MedchemExpress][5] |
| Bardoxolone methyl (CDDO-Me) | Keap1 (covalent) | ARE Reporter Assay | EC₅₀ | ~0.1 | [Published Studies] |
| tBHQ | Keap1 (covalent) | ARE Reporter Assay | EC₅₀ | ~10-30 | [Published Studies] |
Experimental Protocols
To empirically validate the stereospecific activity of this compound, a series of biochemical and cell-based assays should be performed. Below are detailed methodologies for these key experiments.
Fluorescence Polarization (FP) Assay
This biochemical assay directly measures the ability of a compound to disrupt the Keap1-Nrf2 interaction.
Principle: A fluorescently labeled peptide derived from NRF2 is incubated with the Keap1 protein. In the bound state, the larger complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. A successful inhibitor will displace the fluorescent peptide, leading to a faster tumbling rate and a decrease in the polarization signal.
Protocol:
-
Reagents and Materials:
-
Purified recombinant human Keap1 protein (Kelch domain)
-
Fluorescently labeled NRF2 peptide (e.g., FITC-labeled)
-
Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
This compound and (R,S,R)-ML334 dissolved in DMSO
-
Black, low-volume 384-well microplates
-
A microplate reader capable of measuring fluorescence polarization
-
-
Procedure: a. Prepare a solution of Keap1 protein and the fluorescent NRF2 peptide in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range. b. Add a small volume of the Keap1-peptide mix to the wells of the microplate. c. Serially dilute this compound and (R,S,R)-ML334 in DMSO and add them to the respective wells. Include a DMSO-only control. d. Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium. e. Measure the fluorescence polarization using the microplate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compounds relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Antioxidant Response Element (ARE) Reporter Assay
This cell-based assay measures the ability of a compound to activate the NRF2 signaling pathway within a cellular context.
Principle: Cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of an ARE promoter. Activation of the NRF2 pathway by an inhibitor of the Keap1-Nrf2 interaction will lead to the expression of the reporter gene, which can be quantified.
Protocol:
-
Reagents and Materials:
-
A suitable cell line (e.g., HepG2, HEK293) stably transfected with an ARE-reporter construct.
-
Cell culture medium and supplements.
-
This compound and (R,S,R)-ML334 dissolved in DMSO.
-
A positive control NRF2 activator (e.g., tBHQ).
-
Reagents for the specific reporter gene assay (e.g., luciferase assay substrate).
-
A luminometer or spectrophotometer.
-
-
Procedure: a. Seed the ARE-reporter cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of this compound, (R,S,R)-ML334, and the positive control. Include a DMSO-only control. c. Incubate the cells for a sufficient period to allow for gene expression (typically 16-24 hours). d. Lyse the cells and perform the reporter gene assay according to the manufacturer's instructions. e. Measure the signal (e.g., luminescence) using the appropriate instrument.
-
Data Analysis: a. Normalize the reporter signal to a measure of cell viability if necessary. b. Calculate the fold induction of the reporter signal relative to the DMSO control. c. Plot the fold induction against the logarithm of the compound concentration and fit the data to determine the EC₅₀ value.
NRF2 Nuclear Translocation Assay
This imaging-based assay visually confirms the translocation of NRF2 from the cytoplasm to the nucleus upon treatment with an active compound.
Principle: Immunofluorescence is used to visualize the subcellular localization of NRF2. In untreated cells, NRF2 is primarily located in the cytoplasm. Upon activation, it moves into the nucleus.
Protocol:
-
Reagents and Materials:
-
A suitable cell line (e.g., A549, HaCaT).
-
Cell culture medium and supplements.
-
This compound and (R,S,R)-ML334 dissolved in DMSO.
-
Formaldehyde or methanol for cell fixation.
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).
-
Blocking buffer (e.g., PBS with 1% BSA).
-
Primary antibody against NRF2.
-
Fluorescently labeled secondary antibody.
-
DAPI or Hoechst for nuclear counterstaining.
-
A fluorescence microscope.
-
-
Procedure: a. Grow cells on glass coverslips in a multi-well plate. b. Treat the cells with this compound, (R,S,R)-ML334, and a DMSO control for a predetermined time (e.g., 1-4 hours). c. Fix, permeabilize, and block the cells. d. Incubate with the primary anti-NRF2 antibody, followed by the fluorescently labeled secondary antibody. e. Counterstain the nuclei with DAPI or Hoechst. f. Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Data Analysis: a. Visually inspect the images for the localization of the NRF2 signal. b. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio for a statistically significant number of cells in each treatment group.
Visualizing the Workflow and Pathway
To further clarify the experimental logic and the underlying biological mechanism, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow to confirm this compound stereospecificity.
Caption: The Keap1-NRF2 signaling pathway and the action of this compound.
Conclusion
The stereospecificity of this compound is a clear demonstration of the principle that a molecule's three-dimensional structure is intrinsically linked to its biological function. By employing the biochemical and cell-based assays outlined in this guide, researchers can rigorously confirm that the NRF2-activating properties of this compound are exclusive to a single stereoisomer. This understanding is not only crucial for the accurate interpretation of experimental results using this compound as a chemical probe but also serves as a fundamental principle in the broader context of stereoselective drug design and development. The use of the inactive (R,S,R)-ML334 isomer as a negative control is strongly recommended to ensure the validity and specificity of the observed effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
assessing the specificity of ML334 against other protein-protein interactions
A Comparative Guide for Researchers
In the landscape of chemical biology and drug discovery, the specificity of a molecular probe is paramount. ML334 has emerged as a valuable tool for investigating the Keap1-Nrf2 signaling pathway, a critical regulator of cellular responses to oxidative stress. This guide provides a comprehensive assessment of this compound's specificity, offering a comparison with other classes of Nrf2 activators and detailing the experimental framework used to characterize its activity.
This compound is a potent, cell-permeable, non-covalent inhibitor of the protein-protein interaction (PPI) between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2). By disrupting this interaction, this compound stabilizes Nrf2, allowing it to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the transcription of cytoprotective genes.
Quantitative Analysis of this compound-Keap1 Interaction
Experimental data confirms a direct and specific interaction between this compound and the Kelch domain of Keap1. The following table summarizes the key quantitative metrics of this interaction.
| Parameter | Value | Assay | Description |
| Binding Affinity (Kd) | 1.0 µM | Surface Plasmon Resonance (SPR) | Measures the equilibrium dissociation constant, indicating a strong binding affinity between this compound and Keap1.[1][2][3][4][5] |
| IC50 | 1.6 µM | Fluorescence Polarization (FP) Assay | Concentration of this compound required to inhibit 50% of the binding between a fluorescently labeled Nrf2 peptide and the Keap1 Kelch domain.[1] |
| Cellular EC50 (Nrf2 Translocation) | 12 µM | Nrf2 Nuclear Translocation Assay | Effective concentration of this compound to achieve 50% of the maximal Nrf2 translocation to the nucleus in cellular models.[2][3][6] |
| Cellular EC50 (ARE Activity) | 18 µM | ARE Reporter Gene Assay | Effective concentration of this compound to induce 50% of the maximal Antioxidant Response Element (ARE) activity in cells.[2][3][6] |
Specificity Profile of this compound
A crucial aspect of a chemical probe's utility is its selectivity for the intended target over other cellular proteins. While comprehensive profiling of this compound against a broad panel of other protein-protein interactions is not publicly available, with one probe report explicitly stating that "No profiling assays were carried out"[1], several lines of evidence support its specificity for the Keap1-Nrf2 interaction.
Stereospecificity: this compound possesses three chiral centers, resulting in multiple stereoisomers. Studies have demonstrated that the inhibitory activity resides almost exclusively in one specific stereoisomer, which is at least 100 times more potent than the others.[7] This high degree of stereospecificity is a strong indicator of a defined binding pocket on the Keap1 protein, arguing against non-specific or promiscuous modes of action.
Comparison with Covalent Nrf2 Activators: The field of Nrf2 activators includes covalent inhibitors that function by reacting with cysteine residues on Keap1. While effective, these electrophilic compounds often suffer from a lack of selectivity, leading to off-target effects due to their reactivity with other proteins.[8][9] As a non-covalent inhibitor, this compound offers a significant advantage in terms of specificity, as it does not rely on reactive chemistry for its mechanism of action.[1][8][10] Transcriptome analysis has suggested that non-covalent inhibitors like this compound have fewer off-target effects compared to their covalent counterparts.[11]
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action of this compound and the experimental approaches used for its characterization, the following diagrams are provided.
References
- 1. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Keap1-Nrf2 Interaction Probe, this compound | 1432500-66-7 [sigmaaldrich.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. MilliporeSigma Calbiochem Keap1-Nrf2 Interaction Probe, this compound 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 6. ML-334 | CAS 1432500-66-7 | Cayman Chemical | Biomol.com [biomol.com]
- 7. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Covalent Nrf2 Activators for the Treatment of Chronic Wounds - Terry Moore [grantome.com]
- 9. Recent progress in the development of small molecule Nrf2 activators: a patent review (2017-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in developing noncovalent small molecules targeting Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragment‐Based Drug Discovery of Novel High‐affinity, Selective, and Anti‐inflammatory Inhibitors of the Keap1‐Nrf2 Protein‐Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of ML334: A Guide for Laboratory Professionals
Essential guidelines for the proper handling and disposal of the research chemical ML334, ensuring laboratory safety and environmental protection.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step procedure for the safe disposal of this compound, a combustible solid that is highly hazardous to water. Adherence to these protocols is essential to minimize risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the hazards of this compound. This compound is classified as a combustible solid and is highly hazardous to water (Water Hazard Class 3).
Personal Protective Equipment (PPE): Proper PPE is mandatory when handling and disposing of this compound. The following table summarizes the required equipment.
| Category | Required PPE |
| Eye/Face | Safety glasses or chemical safety goggles |
| Skin | Chemical-resistant gloves (e.g., nitrile) |
| Body | Laboratory coat |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and its contaminated materials must be handled as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste containers.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (gloves, etc.) and absorbent materials from spill cleanups, in a designated hazardous waste container.[1][2][3] This container must be made of a compatible material (e.g., polyethylene), be in good condition, and have a secure lid.[3][4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container for liquids. Do not mix with other solvent waste streams unless compatibility has been confirmed.[1]
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[5]
2. Labeling of Waste Containers:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[3][4][6]
-
The label must also include the full chemical name ("this compound"), the associated hazards (e.g., "Combustible," "Water-Hazardous"), and the accumulation start date.[7]
3. Storage of Hazardous Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.[1][2]
-
Ensure that the storage area is segregated from incompatible materials, particularly oxidizing agents.[1][7]
-
Keep waste containers tightly closed except when adding waste.[1][4]
4. Disposal of Empty Containers:
-
Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (such as the solvent used to dissolve the this compound).[4]
-
The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste.[4][6] Subsequent rinses may also need to be collected depending on local regulations.
-
After triple-rinsing and allowing the container to air dry, the labels must be defaced or removed, and the container can then be disposed of as non-hazardous solid waste.[4][6]
5. Spill and Emergency Procedures:
-
In the event of a spill, evacuate the immediate area.[1]
-
For small spills, use a non-combustible absorbent material (e.g., sand, vermiculite) to contain and clean up the spill.[2][8] Avoid creating dust. Use non-sparking tools for cleanup.[1][2][8]
-
Collect the absorbed material and place it in the designated solid hazardous waste container.[2]
-
For large spills, or if you are not trained to handle the spill, contact your institution's Environmental Health and Safety (EHS) office immediately.[1]
6. Arranging for Final Disposal:
-
Once the hazardous waste container is full or has reached its accumulation time limit per institutional policy, contact your EHS office to arrange for a hazardous waste pickup.[1][6]
Experimental Workflow and Signaling Pathways
While this document focuses on disposal, it is important to handle this compound safely during experimental use. The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of different forms of this compound waste.
References
- 1. purdue.edu [purdue.edu]
- 2. research.wayne.edu [research.wayne.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
Personal protective equipment for handling ML334
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the proper handling and disposal of ML334. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring the integrity of your research.
Compound Information and Physical Properties
This compound is a cell-permeable tetrahydroisoquinoline derivative that acts as a direct, non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction. According to the Safety Data Sheet (SDS) from Merck (Millipore), this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[1][2] However, as with any chemical compound, proper handling procedures should be followed to minimize any potential risks.
| Property | Value | Source |
| CAS Number | 1432500-66-7 | [3][4] |
| Molecular Formula | C₂₆H₂₆N₂O₅ | [4] |
| Molecular Weight | 446.50 g/mol | [4] |
| Appearance | Cream-colored powder | [4] |
| Solubility | Soluble in DMSO | [4] |
| Storage Temperature | -20°C | [3] |
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, the use of appropriate personal protective equipment is mandatory to prevent accidental contact and ensure good laboratory practice.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from airborne powder and accidental splashes. |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact with the compound. |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Not required under normal conditions with adequate ventilation. A NIOSH-approved respirator should be used if handling large quantities or if dust generation is likely. | Minimizes inhalation of airborne particles. |
Operational Plan: Safe Handling Protocol
Adherence to a standardized handling protocol minimizes the risk of exposure and contamination.
Preparation
-
Consult the SDS: Before working with this compound, thoroughly read and understand the Safety Data Sheet.
-
Prepare the Workspace: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[5]
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.
Weighing and Aliquoting
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a powder handling enclosure to minimize the dispersion of the powder.[5]
-
Use a dedicated, clean spatula and weigh boat.
-
Close the primary container immediately after removing the desired amount.
-
-
Dissolving:
-
When preparing solutions, add the solvent (e.g., DMSO) to the vial containing the this compound powder slowly to avoid splashing.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
General Handling
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures immediately.
| Incident | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][2] |
| Skin Contact | Remove contaminated clothing. Wash affected area with soap and water. Seek medical attention if irritation develops.[1][2] |
| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][2] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek medical attention.[1][2] |
| Minor Spill (Powder) | 1. Wear appropriate PPE. 2. Gently cover the spill with a damp paper towel to avoid raising dust. 3. Carefully wipe up the material, working from the outside in. 4. Place the waste in a sealed container for disposal. 5. Clean the spill area with soap and water. |
| Minor Spill (Solution) | 1. Wear appropriate PPE. 2. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). 3. Place the absorbed material into a sealed container for disposal. 4. Clean the spill area with soap and water. |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Unused Compound and Contaminated Materials:
-
Dispose of unused this compound and any materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) as non-hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow your institution's and local regulations for chemical waste disposal.[6] Do not dispose of down the drain or in the regular trash.[1][2]
-
-
Empty Containers:
-
Rinse empty containers thoroughly with an appropriate solvent.
-
Dispose of the rinsate as chemical waste.
-
Deface the label on the empty container before disposing of it in the regular trash or recycling, in accordance with your institution's policies.[6]
-
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in the laboratory.
Caption: Workflow for the safe handling of this compound.
This comprehensive guide is intended to supplement, not replace, your institution's safety protocols and the information provided in the Safety Data Sheet. Always prioritize safety and consult your institution's Environmental Health and Safety department with any questions.
References
- 1. acs.org [acs.org]
- 2. 10 Lab safety rules every researcher must follow | Editage Insights [editage.com]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 5. Powder Handling - AirClean Systems [aircleansystems.com]
- 6. sfasu.edu [sfasu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
